molecular formula C40H48O4 B162394 Astacene CAS No. 514-76-1

Astacene

Cat. No.: B162394
CAS No.: 514-76-1
M. Wt: 592.8 g/mol
InChI Key: RASZIXQTZOARSV-QISQUURKSA-N
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Description

Astacene is a carotenone that consists of beta,beta-carotene bearing four oxo substituents at positions 2, 2', 4 and 4'. It derives from a hydride of a beta-carotene.
Astacin has been reported in Artemia salina, Nannochloropsis oculata, and other organisms with data available.
a zinc-endopeptidase from the crayfish Astacus astacus & Hydra vulgaris;  releases nitroaniline from succinyl-alanyl-alanyl-alanyl-4-nitroanilide (Suc-Ala-Ala-Ala-pNA);  acts on peptides containing 5 or more amino acids, preferably with ALA in P1' and Pro in P2'
structure in first source

Properties

IUPAC Name

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASZIXQTZOARSV-QISQUURKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)CC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(=O)C1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=O)CC2(C)C)C)\C)\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-76-1
Record name Astacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASTACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JRM9Z96G0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Astacene: Chemical Structure, Properties, and Comparative Analysis with Astaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astacene, a prominent carotenoid and a subject of increasing scientific interest, is the fully oxidized derivative of astaxanthin. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Given the extensive research available on its precursor, astaxanthin, this document presents a comparative analysis to contextualize the potential biological significance of this compound. This guide summarizes key quantitative data, details relevant experimental protocols for synthesis and analysis, and visualizes associated signaling pathways, primarily based on the well-documented activities of astaxanthin, to provide a foundational resource for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound (β,β-Carotene-3,3',4,4'-tetrone) is a carotenoid with the chemical formula C₄₀H₄₈O₄.[1] It is structurally characterized by a long polyene chain of conjugated double bonds and two β-ionone rings at each end. Unlike its precursor, astaxanthin, which possesses hydroxyl and keto groups on its terminal rings, this compound features four oxo (keto) groups at the 3, 3', 4, and 4' positions.[1] This high degree of oxidation significantly influences its chemical and physical properties.

PropertyValueSource
Molecular Formula C₄₀H₄₈O₄PubChem[1]
Molecular Weight 592.8 g/mol PubChem[1]
IUPAC Name 3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dionePubChem[1]
CAS Number 514-76-1PubChem[1]
Appearance Red PowderCymitQuimica[2]
Synonyms Astacin, β,β-Carotene-3,3',4,4'-tetronePubChem[1]

Synthesis and Experimental Protocols

This compound is primarily considered an oxidation product of astaxanthin.[1][3] Its synthesis, therefore, involves the controlled oxidation of astaxanthin.

Experimental Protocol: Synthesis of this compound from Astaxanthin

This protocol is based on the principle of auto-oxidation of astaxanthin in the presence of oxygen.

Objective: To synthesize this compound by the oxidation of astaxanthin.

Materials:

  • Astaxanthin standard

  • Atmospheric oxygen

  • Incubator or oven

  • Solvent for extraction (e.g., acetone, hexane)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • A solution of astaxanthin is prepared in a suitable solvent.

  • The solution is exposed to atmospheric oxygen at an elevated temperature (e.g., 55°C) in the dark for an extended period (e.g., 35 days).[4]

  • The progress of the oxidation can be monitored by taking aliquots at different time points.

  • The resulting product mixture is then purified using chromatographic techniques, such as column chromatography or preparative HPLC, to isolate this compound.

  • The identity and purity of the synthesized this compound are confirmed by analytical methods like HPLC, mass spectrometry, and NMR spectroscopy.

Experimental Protocol: Quantitative Analysis of this compound

Accurate quantification of this compound is crucial, especially in the context of astaxanthin stability studies. HPLC is the preferred method for separating and quantifying this compound from astaxanthin and other carotenoids.[5][6]

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or PDA detector.

Materials:

  • This compound standard

  • Sample containing this compound

  • HPLC-grade solvents (e.g., methanol, tert-butyl methyl ether, phosphoric acid solution)[7][8]

Procedure:

  • Sample Preparation: The sample is extracted with a suitable organic solvent. If the sample contains esterified astaxanthin, a saponification step using cholesterol esterase may be necessary to hydrolyze the esters.[5]

  • Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of methanol, tert-butyl methyl ether, and an aqueous phosphoric acid solution.[7][8]

  • Detection: The absorbance is monitored at the maximum absorption wavelength for this compound (typically around 470-480 nm).[5]

  • Quantification: A calibration curve is generated using known concentrations of an this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

G Experimental Workflow: this compound Synthesis and Quantification cluster_synthesis Synthesis of this compound cluster_quantification Quantification of this compound start Astaxanthin Solution oxidation Controlled Oxidation (55°C, 35 days, atmospheric O2) start->oxidation purification Chromatographic Purification (e.g., preparative HPLC) oxidation->purification astacene_product Pure this compound purification->astacene_product sample Sample containing this compound extraction Solvent Extraction sample->extraction hplc HPLC Analysis (C18 column, UV/Vis detector) extraction->hplc quantification Quantification against Standard hplc->quantification G Astaxanthin's Modulation of Key Signaling Pathways cluster_pro_survival Pro-survival & Antioxidant Response cluster_anti_inflammatory Anti-inflammatory Response astaxanthin Astaxanthin pi3k_akt PI3K/Akt Pathway astaxanthin->pi3k_akt astaxanthin->pi3k_akt nrf2 Nrf2 Pathway astaxanthin->nrf2 astaxanthin->nrf2 nfkb NF-κB Pathway astaxanthin->nfkb astaxanthin->nfkb cell_survival Cell Survival pi3k_akt->cell_survival antioxidant_enzymes Antioxidant Enzyme Production nrf2->antioxidant_enzymes inflammatory_mediators Pro-inflammatory Mediators nfkb->inflammatory_mediators

References

Whitepaper: The Transformation of Astaxanthin to Astacene: A Technical Guide to the Oxidative Pathway and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Astaxanthin, a high-value ketocarotenoid, is renowned for its potent antioxidant properties and vibrant red pigmentation. However, its chemical instability can lead to degradation into various products, most notably astacene. This technical guide provides an in-depth exploration of the conversion of astaxanthin to this compound, clarifying that this process is not a formal biosynthetic pathway but rather an oxidative chemical transformation. This document details the underlying chemical mechanism, factors influencing the reaction, comprehensive experimental protocols for inducing and quantifying the conversion, and a summary of relevant quantitative data. The provided methodologies and visualizations are intended to equip researchers with the necessary tools to study, control, and accurately analyze this critical degradation pathway, which has significant implications for the stability, quality control, and analysis of astaxanthin-containing products.

Introduction: From Astaxanthin to its Oxidized Artifact, this compound

Astaxanthin (3,3′-dihydroxy-β,β-carotene-4,4′-dione) is a lipid-soluble pigment naturally synthesized by various microalgae, yeast, and bacteria.[1] Its unique molecular structure, featuring a long chain of conjugated double bonds and polar terminal rings, underpins its powerful antioxidant capabilities.[2]

This compound (3,3′-dihydroxy-2,3,2′,3′-tetradehydro-β,β-carotene-4,4′-dione) was first isolated alongside astaxanthin from lobster shells in 1933.[3] While structurally similar, it is now widely understood that this compound is not a product of a direct, enzyme-mediated biosynthetic pathway in most organisms. Instead, it is primarily considered an oxidized artifact of astaxanthin.[3][4] This transformation is a critical consideration in the handling, processing, and analysis of astaxanthin, as the presence of this compound can indicate product degradation.[5] The conversion readily occurs in the presence of oxygen, particularly under alkaline conditions, which are often employed during analytical procedures like saponification.[3][6]

This guide will treat the conversion as a chemical reaction pathway, providing the technical details necessary for its study and characterization.

The Chemical Transformation Pathway

The conversion of astaxanthin to this compound is an oxidation reaction that modifies the two β-ionone rings. The process involves the oxidation of the hydroxyl groups at the C3 and C3' positions and the adjacent carbon atoms, resulting in a tetraketone structure. This structural change alters the molecule's chromophore, affecting its spectroscopic properties.

Astaxanthin_to_this compound Astaxanthin Astaxanthin (3,3′-dihydroxy-β,β-carotene-4,4′-dione) This compound This compound (3,3′-dihydroxy-2,3,2′,3′-tetradehydro-β,β-carotene-4,4′-dione) Astaxanthin->this compound Oxidation [O₂, Alkaline pH]

Caption: Chemical transformation of astaxanthin to this compound.

Factors Influencing Astaxanthin Degradation

Several environmental and chemical factors can promote the oxidative conversion of astaxanthin to this compound. Understanding and controlling these factors is crucial for preserving the integrity of astaxanthin in supplements, food products, and analytical standards.

  • Oxygen: As an oxidation process, the presence of atmospheric oxygen is a primary requirement for the formation of this compound from astaxanthin.[3]

  • Alkaline Conditions: High pH significantly accelerates the oxidation rate. This is particularly relevant during saponification procedures used to hydrolyze astaxanthin esters for quantification, which can inadvertently cause degradation if not performed carefully under inert conditions.[3][6]

  • Light: Exposure to light, especially UV radiation, provides the energy to initiate and propagate oxidative reactions, leading to the degradation of the highly unsaturated carotenoid structure.[6][7]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[7][8] Astaxanthin shows significant degradation at temperatures above 60°C.[7]

Influencing_Factors Astaxanthin Astaxanthin Degradation Oxidative Degradation (to this compound & others) Astaxanthin->Degradation Oxygen Oxygen (O₂) Oxygen->Degradation Alkaline_pH Alkaline pH (OH⁻) Alkaline_pH->Degradation Light Light Exposure (UV) Light->Degradation Heat High Temperature Heat->Degradation

Caption: Key factors promoting the degradation of astaxanthin.

Experimental Protocols

This section provides detailed methodologies for the controlled conversion of astaxanthin to this compound and its subsequent analysis.

Protocol for Controlled Oxidation of Astaxanthin to this compound

This protocol describes a method for inducing the formation of this compound from an astaxanthin standard or extract under alkaline conditions.

  • Preparation of Astaxanthin Solution: Dissolve a known quantity of astaxanthin standard or a purified extract in an organic solvent (e.g., acetone or ethanol) to a concentration of approximately 10-50 µg/mL.

  • Alkaline Treatment: To 1 mL of the astaxanthin solution, add 0.1 mL of 1 M potassium hydroxide (KOH) in methanol.

  • Oxidation: Vortex the mixture briefly and allow it to stand at room temperature, exposed to air, for 30-60 minutes. The solution's color will typically shift from a bright red to a more orange-red hue. The reaction should be monitored over time to observe the conversion.

  • Neutralization: Stop the reaction by adding 0.1 mL of 1 M acetic acid to neutralize the KOH.

  • Sample Preparation for Analysis: The resulting solution can be directly injected for HPLC analysis or dried under a stream of nitrogen and reconstituted in a suitable mobile phase solvent.

Note: This reaction should be performed in a fume hood. All handling of carotenoid solutions should be done under subdued light to prevent photo-degradation.

Protocol for Extraction and Quantification by HPLC

This protocol outlines the standard method for analyzing astaxanthin and this compound using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation (from biomass, e.g., H. pluvialis):

    • Lyophilize (freeze-dry) the biomass to remove water.

    • Accurately weigh 5-10 mg of the dried biomass into a microcentrifuge tube.

    • Add 1 mL of acetone and vortex vigorously for 5 minutes to extract the carotenoids. Mechanical disruption (e.g., bead beating) can enhance extraction efficiency.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the supernatant to a new amber vial. Repeat the extraction on the pellet and pool the supernatants.

    • Dry the pooled extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

  • Saponification (Optional, for esterified samples):

    • This step hydrolyzes astaxanthin esters to free astaxanthin but can cause degradation to this compound if not performed under an inert atmosphere.

    • Reconstitute the dried extract in 1 mL of ethanol.

    • Add 100 µL of 10% (w/v) KOH in methanol.

    • Blanket the vial with nitrogen or argon gas, seal tightly, and incubate at room temperature in the dark for 2-4 hours or until hydrolysis is complete.

    • Neutralize with an equivalent amount of acid (e.g., 10% acetic acid).

    • Proceed with liquid-liquid extraction into a non-polar solvent like hexane or diethyl ether before drying and reconstituting for HPLC.

  • HPLC-UV/Vis Analysis:

    • System: An HPLC system equipped with a photodiode array (PDA) or UV/Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

    • Mobile Phase: A gradient elution is often used for optimal separation. A common system involves two solvents:[9]

      • Solvent A: Methanol/tert-butyl methyl ether/1% Phosphoric Acid (81:15:4, v/v/v)

      • Solvent B: Methanol/tert-butyl methyl ether/1% Phosphoric Acid (16:80:4, v/v/v)

    • Gradient Program:

      • 0-15 min: 100% A

      • 15-23 min: Linear gradient to 100% B

      • 23-27 min: Hold at 100% B

      • 27-35 min: Return to 100% A and equilibrate

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: Monitor at the absorbance maximum, typically ~474 nm for astaxanthin.[10] this compound will have a different retention time and may have a slightly shifted absorption maximum.

    • Quantification: Calculate concentrations based on a standard curve prepared from a certified astaxanthin standard. This compound can be quantified relative to astaxanthin or using an isolated standard if available.

Experimental_Workflow Start Sample (Biomass or Standard) Extraction Solvent Extraction (e.g., Acetone) Start->Extraction Saponification Saponification (Optional) [KOH, N₂ Atmosphere] Extraction->Saponification If esters present Oxidation Controlled Oxidation [KOH, O₂] Extraction->Oxidation For conversion study Purification Drying & Reconstitution Saponification->Purification Oxidation->Purification Analysis HPLC-PDA Analysis Purification->Analysis End Data Quantification Analysis->End

Caption: General experimental workflow for this compound analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis and stability of astaxanthin and its conversion to this compound.

Table 1: Physicochemical and Spectroscopic Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )UV-Vis λmax (in Acetone)Appearance
Astaxanthin C₄₀H₅₂O₄596.84~474 nm[10]Bright Red
This compound C₄₀H₄₈O₄592.81[11]Shifted from AstaxanthinRed-Orange Powder[11]

Table 2: Astaxanthin Stability and Degradation Data

ConditionMatrix / SolventObservationReference
High Temperature EmulsionChemical degradation increases with temperature (5–70 °C).[5]
UV Irradiation SolutionSignificant degradation (>20%) after 48 hours of exposure.[7]
Iced Storage (7 days) Pacific White ShrimpTotal astaxanthin content decreased by 34.51%.[5]
Frozen Storage (12 weeks) Pacific White ShrimpTotal astaxanthin content decreased by 43.76%.[5]
Extrusion (Fish Feed) Fish FeedRetention is ~92% at 90°C but drops to 85% at 100°C.[8]

Conclusion

The conversion of astaxanthin to this compound is a critical oxidative degradation pathway rather than a controlled biosynthetic route. This transformation is accelerated by common environmental and laboratory factors, including oxygen, light, heat, and alkaline pH. For professionals in research and drug development, a thorough understanding of this pathway is essential for ensuring the stability of astaxanthin-based products and for the accurate analytical quantification of the parent compound. The protocols and data presented in this guide provide a framework for studying this conversion, controlling for degradation during analysis, and interpreting the presence of this compound as an indicator of product quality and stability.

References

Spectroscopic characterization of astacene (UV-Vis, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize astacene (3,3'-dihydroxy-β,β'-carotene-4,4'-dione), a keto-carotenoid of significant interest in the pharmaceutical and nutraceutical industries for its potent antioxidant properties. The following sections detail the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the identification and quantification of carotenoids like this compound. The extended system of conjugated double bonds in the this compound molecule is responsible for its strong absorption of light in the visible region, which gives it a characteristic reddish-pink color. The wavelength of maximum absorbance (λmax) is sensitive to the solvent environment.

Data Presentation: UV-Vis Spectroscopy of this compound
Solventλmax (nm)Reference
Trichloromethane~492[1]
Methanol~460[1]
Dimethylformamide470-500[2]
Acetone479[1]
Chloroform492[3]
Hexane470[4]
Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the λmax and quantify the concentration of an this compound sample.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound standard of known purity

  • Spectroscopic grade solvent (e.g., ethanol, acetone, or hexane)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Standard Solution Preparation: Accurately weigh a small amount (e.g., 1-10 mg) of the this compound standard.[5] Dissolve the standard in a known volume of the chosen solvent in a volumetric flask to create a stock solution. Protect the solution from light to prevent degradation.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to create standards of varying concentrations that fall within the linear range of the spectrophotometer.

  • Sample Preparation: Dissolve the unknown this compound sample in the same solvent to a concentration expected to be within the range of the calibration curve.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 350 nm to 600 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance.[5]

  • Spectrum Acquisition: Empty the blank cuvette, rinse it with the this compound sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • To quantify the sample, construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

    • Using the absorbance of the unknown sample, determine its concentration from the calibration curve based on the Beer-Lambert Law (A = εlc).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework of the molecule. Both ¹H and ¹³C NMR are employed to confirm the identity and purity of the compound.

Data Presentation: NMR Spectroscopy of this compound

¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)
Olefinic Protons6.1 - 6.7
CH₃ on polyene chain~1.98
CH₃ on β-ionone ring~1.2 - 1.4
OHVariable

¹³C NMR Chemical Shifts (indicative values)

Carbon AssignmentChemical Shift (δ, ppm)Reference
C=O~172[6]
C13, C13'~135.2[6]
C12, C12'Downfield shift upon binding[7]
C4, C4'Small downfield shift[7]
C20, C20' (Methyl)Small upfield shift[7]

Note: ¹³C NMR chemical shifts can be sensitive to solvent and isotopic labeling. The provided values are based on studies involving isotopically labeled astaxanthin in a protein complex, but provide an indication of the expected chemical shift regions.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample (typically 5-20 mg for ¹³C NMR)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Ensure the this compound sample is pure and dry to avoid interference from impurities and residual solvents.[8]

  • Solubilization: Dissolve approximately 5-20 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent directly in a clean, dry vial.[8] Chloroform-d (CDCl₃) is a common choice for carotenoids.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra to the corresponding atoms in the this compound structure, potentially with the aid of 2D NMR experiments like COSY and HSQC if further structural confirmation is needed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis. Various ionization techniques can be employed, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being common for carotenoids.

Data Presentation: Mass Spectrometry of this compound
Ionm/z (mass-to-charge ratio)Ionization Mode
[M+H]⁺597.3938Positive
[M-H]⁻595Negative
[M+Na]⁺619Positive
Fragment [M+H-H₂O]⁺579Positive
Fragment [M+H-2H₂O]⁺561Positive

M represents the this compound molecule. Data is compiled from multiple sources.[9]

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Materials:

  • Mass spectrometer (e.g., LC-MS system with ESI or APCI source)

  • Syringe pump or liquid chromatography (LC) system for sample introduction

  • This compound sample

  • High-purity solvents (e.g., methanol, acetonitrile, water with formic acid or ammonium acetate)

  • Vials and syringes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a solvent compatible with the chosen ionization method.[10] For LC-MS, the mobile phase is often a mixture of methanol, acetonitrile, and water, sometimes with additives like formic acid or ammonium acetate to promote ionization.[10]

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the parameters for the ion source (e.g., spray voltage, capillary temperature, gas flow rates) to optimal values for carotenoid analysis.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000 amu).

  • Sample Introduction:

    • Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a constant flow rate.

    • LC-MS: Inject the sample onto an HPLC column (a C18 or C30 column is often used for carotenoids) to separate it from any impurities before it enters the mass spectrometer.[11]

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode to detect the molecular ion.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). Select the molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of this compound.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structural features of the molecule. Common fragmentations for this compound include the loss of water molecules.

Mandatory Visualization

Spectroscopic_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Start Pure this compound Sample Dissolve Dissolution in Appropriate Solvent Start->Dissolve UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis Dilute Solution NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR Concentrated Solution in Deuterated Solvent Mass_Spec Mass Spectrometry Dissolve->Mass_Spec Dilute Solution for Infusion or LC UV_Data λmax (Identification & Quantification) UV_Vis->UV_Data NMR_Data Chemical Shifts & Coupling (Structural Elucidation) NMR->NMR_Data MS_Data m/z of Molecular Ion & Fragments (Molecular Weight & Structure) Mass_Spec->MS_Data Conclusion Comprehensive Characterization UV_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Molecular Distinctions Between Astacene and Astaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structures of astacene and astaxanthin, two closely related carotenoids. It details their structural differences, the conversion pathway from astaxanthin to this compound, and the analytical methodologies employed for their differentiation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, biology, and pharmacology.

Executive Summary

Astaxanthin, a potent antioxidant, is a high-value ketocarotenoid with significant interest in the pharmaceutical and nutraceutical industries. This compound, a direct oxidation product of astaxanthin, presents a critical consideration during the extraction, analysis, and application of astaxanthin. Understanding the nuanced structural differences between these two molecules is paramount for accurate quantification, stability testing, and the development of astaxanthin-based therapeutics. This guide elucidates these differences through comparative data, detailed experimental protocols, and visual representations of their molecular structures and transformation pathways.

Molecular Structure and Physicochemical Properties

The primary distinction between astaxanthin and this compound lies in the structure of their terminal β-ionone rings. Astaxanthin possesses both hydroxyl (-OH) and ketone (C=O) functional groups at the 3 and 4 positions of each ring, respectively. In contrast, this compound is a tetraketone, featuring two ketone groups on each ring. This structural alteration is a result of the oxidation of astaxanthin, which leads to the dehydrogenation and formation of additional double bonds within the rings.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound and astaxanthin.

PropertyThis compoundAstaxanthin
Molecular Formula C₄₀H₄₈O₄C₄₀H₅₂O₄
Molecular Weight 592.8 g/mol 596.8 g/mol
IUPAC Name 3,3'-Dihydroxy-2,3,2',3'-tetradehydro-β,β-carotene-4,4'-dione(3S,3′S)-3,3′-Dihydroxy-β,β-carotene-4,4′-dione
Key Functional Groups Four ketone groupsTwo hydroxyl and two ketone groups
Synonyms AstacinOvoester, Salmon Acid

Molecular Structures and Conversion Pathway

The structural difference between astaxanthin and this compound is visualized below, highlighting the functional groups on the terminal rings.

cluster_astaxanthin Astaxanthin cluster_this compound This compound astaxanthin_img astacene_img astaxanthin_img->astacene_img Oxidation (Dehydrogenation) astaxanthin_label C40H52O4 (3,3'-dihydroxy-β,β-carotene-4,4'-dione) astacene_label C40H48O4 (3,3'-dihydroxy-2,3,2',3'-tetradehydro-β,β-carotene-4,4'-dione)

Figure 1: Molecular structures of astaxanthin and its oxidation to this compound.

The conversion from astaxanthin to this compound is an oxidative process that can be readily induced under specific experimental conditions.

G Astaxanthin Astaxanthin (in alkaline solution) Dehydrogenation Dehydrogenation at C2, C3, C2', and C3' Astaxanthin->Dehydrogenation Oxygen Oxygen (O2) Oxygen->Dehydrogenation This compound This compound (Oxidized artifact) Dehydrogenation->this compound

Figure 2: Logical workflow for the oxidation of astaxanthin to this compound.

Experimental Protocols

Oxidation of Astaxanthin to this compound

The conversion of astaxanthin to this compound is a critical consideration during analytical procedures, particularly during saponification to hydrolyze astaxanthin esters.[1] The presence of oxygen in an alkaline environment facilitates this oxidation.[1]

Methodology:

  • Sample Preparation: A solution of astaxanthin in an organic solvent (e.g., ethanol or methanol) is prepared.

  • Alkaline Treatment: A strong base, such as potassium hydroxide or sodium hydroxide, is added to the astaxanthin solution to create an alkaline environment.

  • Oxygen Exposure: The solution is exposed to atmospheric oxygen, often with gentle agitation or stirring to enhance the reaction.

  • Monitoring: The reaction can be monitored over time by observing the color change and analyzing aliquots using spectrophotometry or chromatography.

  • Neutralization and Extraction: Once the conversion is complete, the solution is neutralized with an acid, and the this compound can be extracted using a non-polar solvent like hexane or petroleum ether.

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of astaxanthin and this compound.[2]

Instrumentation and Conditions:

  • Chromatograph: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 or C30 column is typically used for the separation of carotenoids.[2]

  • Mobile Phase: A gradient or isocratic mobile phase is employed. Common solvent systems include mixtures of methanol, acetonitrile, water, and dichloromethane.[2] For example, a gradient elution with a mobile phase consisting of methanol, methyl tert-butyl ether, and water is often effective.

  • Detection: The detector is set to a wavelength in the range of 470-480 nm for optimal detection of both astaxanthin and this compound.[3]

  • Identification: Peak identification is confirmed by comparing retention times with those of authentic standards and by analyzing the UV-Vis spectra of the eluted peaks. Mass spectrometry (LC-MS) can be coupled with HPLC for definitive molecular weight confirmation.

The general workflow for the analysis is depicted below.

G cluster_extraction Sample Preparation cluster_analysis Chromatographic Analysis Source Biological Source (e.g., Haematococcus pluvialis) Extraction Solvent Extraction (e.g., acetone, ethanol) Source->Extraction Saponification Saponification (optional) (to hydrolyze esters) Extraction->Saponification HPLC HPLC Separation (C18 or C30 column) Saponification->HPLC Injection Detection PDA/UV-Vis Detection (~470-480 nm) HPLC->Detection Identification Peak Identification & Quantification Detection->Identification

Figure 3: Experimental workflow for the extraction and analysis of astaxanthin and this compound.

Biological Activity and Significance

Astaxanthin is renowned for its potent antioxidant properties, which are attributed to its unique molecular structure that allows it to quench singlet oxygen and scavenge free radicals.[4] It has been hypothesized that the oxidized products of astaxanthin, such as this compound, may also possess significant, and potentially enhanced, antioxidant capabilities.[5] However, comprehensive comparative studies on the specific biological activities and signaling pathway interactions of this compound are currently limited in the scientific literature. The primary significance of this compound in a research and development context is as an indicator of astaxanthin degradation. Its presence can signify suboptimal extraction or storage conditions, leading to a loss of the desired active compound, astaxanthin.

Conclusion

The molecular distinction between this compound and astaxanthin is defined by the oxidation of the hydroxyl groups on the terminal rings of astaxanthin to form the tetraketone structure of this compound. This conversion, facilitated by alkaline conditions and oxygen, is a crucial factor to control during the handling and analysis of astaxanthin. The methodologies outlined in this guide provide a framework for the accurate differentiation and quantification of these two carotenoids. Further research into the biological activities of this compound may reveal novel therapeutic potentials, but for now, its presence is primarily considered a marker of astaxanthin degradation.

References

Astacene: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astacene, a carotenoid and a significant oxidation product of astaxanthin, holds unique chemical properties that are of interest in various scientific fields, including drug development and materials science. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental chemical and physical properties, methods for its quantification, and the biological context from which it arises. Understanding the characteristics of this compound is critical for researchers working with its precursor, astaxanthin, a compound renowned for its potent antioxidant and anti-inflammatory activities.

Core Chemical and Physical Properties

This compound is a tetraketone derivative of β-carotene. Its chemical structure and properties are summarized in the table below.

PropertyValue
Chemical Formula C40H48O4
Molecular Weight 592.8 g/mol [1]
IUPAC Name 3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione[1]
Synonyms Astacin, beta,beta-Carotene-3,3',4,4'-tetrone[1]
Physical Appearance Red Powder
CAS Number 514-76-1[1]

Formation from Astaxanthin

This compound is notably formed through the oxidation of astaxanthin, particularly in the presence of alkaline conditions and oxygen.[2][3] This transformation is a critical consideration in the handling, quantification, and application of astaxanthin, as the presence of this compound can indicate degradation of the parent compound. The structural relationship between astaxanthin and this compound is depicted below.

G Astaxanthin Astaxanthin (C40H52O4) Oxidation Oxidation (e.g., alkaline conditions, O2) Astaxanthin->Oxidation This compound This compound (C40H48O4) Oxidation->this compound

Figure 1. Conversion of Astaxanthin to this compound.

Experimental Protocols: Quantification of Astaxanthin and its Derivatives

Accurate quantification of astaxanthin is crucial, and methods must account for the potential conversion to this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are standard methods for this purpose.[4]

Sample Preparation for Astaxanthin Quantification

Given that naturally derived astaxanthin is often esterified, a hydrolysis step is necessary to yield free astaxanthin for analysis.[4]

  • Extraction: Dissolve the content of one supplement capsule or a known quantity of the sample in 100 mL of acetone.[4] Further dilute an aliquot of this solution 1:10 (v/v) in acetone.[4]

  • Internal Standard: Prepare an internal standard solution, for example, trans-β-apo-8'-carotenal, at a known concentration in acetone.[4]

  • Hydrolysis: To de-esterify the astaxanthin, subject the sample to enzymatic hydrolysis using cholesterol esterase.[2][4] This step is critical for accurate quantification of total astaxanthin.

  • Liquid-Liquid Extraction: Following hydrolysis, extract the resulting solution with hexane and centrifuge to separate the layers.[4] The hexane layer containing the free astaxanthin and the internal standard is then collected for chromatographic analysis.

Chromatographic Analysis Workflow

The prepared sample is then analyzed using a suitable chromatographic method to separate and quantify the different isomers of astaxanthin and distinguish them from this compound and other carotenoids.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Astaxanthin-containing Sample Extraction Extraction with Acetone Sample->Extraction Hydrolysis Enzymatic Hydrolysis (Cholesterol Esterase) Extraction->Hydrolysis LLE Liquid-Liquid Extraction (Hexane) Hydrolysis->LLE Injection Injection into HPLC or UPC² System LLE->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Vis Detection Separation->Detection Quantification Quantification against Internal Standard Detection->Quantification

Figure 2. Experimental Workflow for Astaxanthin Quantification.

Biological Context: Signaling Pathways of the Precursor Astaxanthin

While direct research on the signaling pathways modulated by this compound is limited, the extensive studies on its precursor, astaxanthin, provide a valuable biological context. Astaxanthin is known to exert its antioxidant and anti-inflammatory effects through the modulation of several key signaling pathways.[5][6] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary mechanism through which astaxanthin upregulates the expression of antioxidant enzymes.[5][6]

G Astaxanthin Astaxanthin PI3K_Akt PI3K/Akt Pathway Astaxanthin->PI3K_Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex PI3K_Akt->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Initiates Transcription

Figure 3. Astaxanthin-mediated Activation of the Nrf2 Signaling Pathway.

The activation of the Nrf2 pathway by astaxanthin leads to the production of protective enzymes that combat oxidative stress.[5][6] This is a critical mechanism underlying the therapeutic potential of astaxanthin in various diseases, including those with inflammatory and oxidative components.[7][8][9] Further research is warranted to determine if this compound shares any of these modulatory activities or if its presence alters the biological effects of astaxanthin.

Implications for Drug Development

The relationship between astaxanthin and this compound has significant implications for drug development. The stability of astaxanthin formulations is paramount, and the formation of this compound can serve as a marker for product degradation.[2] For researchers investigating the therapeutic effects of astaxanthin, it is crucial to use analytical methods that can differentiate between the two molecules to ensure the integrity of the study results. Future research could also explore the independent biological activities of this compound, which may reveal novel therapeutic properties.

Conclusion

This compound is a chemically distinct carotenoid with a defined structure and molecular weight. Its primary significance in the current scientific landscape is its role as an oxidation product of astaxanthin. A thorough understanding of its properties and formation is essential for any research or development involving astaxanthin. The experimental protocols and biological pathway information provided in this guide offer a foundational understanding for scientists and professionals in the field. Further investigation into the unique biological effects of this compound may open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Astacene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on "pure astacene" as a primary compound is limited. This compound is predominantly recognized and studied as an oxidative degradation product of astaxanthin. Consequently, much of the available data and experimental methodologies are in the context of its presence as a component in astaxanthin analysis. This guide synthesizes the available information on this compound, while also providing relevant context regarding its precursor, astaxanthin.

Introduction

This compound (3,3'-dihydroxy-2,3,2',3'-tetradehydro-β,β-carotene-4,4'-dione) is a carotenone and a derivative of beta-carotene.[1] It is structurally similar to astaxanthin, a well-researched xanthophyll carotenoid known for its potent antioxidant properties.[2][3] this compound is formed through the oxidation of astaxanthin, a process that can occur during extraction, processing, and storage, particularly in the presence of oxygen and alkaline conditions.[4] While often considered an artifact or impurity in astaxanthin preparations, understanding the properties of this compound is crucial for quality control in the production of astaxanthin-based products and for the comprehensive analysis of carotenoid profiles in biological samples.

Chemical and Physical Properties

The majority of the available data on the physical and chemical properties of this compound are computed values. Experimental data for the pure compound is scarce and often reported in the context of its identification as a minor component.

Chemical Structure and Identifiers
  • IUPAC Name: 3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione[1]

  • Molecular Formula: C₄₀H₄₈O₄[1]

  • Synonyms: Astacin, beta,beta-Carotene-3,3',4,4'-tetrone[1]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Computed Properties of this compound

PropertyValueSource
Molecular Weight 592.8 g/mol [1]
Exact Mass 592.35526001 Da[1]
Complexity 1430[1]
XLogP3-AA 9.8[1]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 11PubChem

Table 2: Experimental Physical Properties of Astaxanthin (for comparison)

PropertyValueSource
Melting Point 216 °C (421 °F; 489 K)[5]
Boiling Point 774 °C (1,425 °F; 1,047 K)[5]
Solubility in Water Practically insoluble[6]
Solubility in Organic Solvents Soluble in acetone, ethanol, methanol[6]

Experimental Protocols

Isolation and Purification of this compound

A preparative high-performance liquid chromatography (HPLC) method has been developed for the isolation of this compound from astaxanthin mixtures.[7]

  • Method: Normal-phase HPLC

  • Stationary Phase: Lichrosorb silica column

  • Mobile Phase: n-hexane-acetone-tetrahydrofuran (90:2:8, v/v/v)

  • Detection: 475 nm

  • Outcome: Isolation of this compound with over 98% purity.[7]

Characterization of this compound

The characterization of isolated this compound is typically performed using a combination of spectroscopic and spectrometric techniques.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is used for its initial identification and quantification. The absorption maxima are dependent on the solvent used. For comparison, astaxanthin in methanol exhibits an absorption maximum at approximately 478.8 nm.[8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of this compound and confirm its elemental composition.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of this compound and to distinguish it from astaxanthin and other related carotenoids.[7][9]

Biological Activity and Signaling Pathways

There is a significant lack of research on the specific biological activities and signaling pathways of pure this compound. The available information is largely focused on its precursor, astaxanthin. It has been suggested that this compound may have a role in regulating energy use in mouse muscle, but this finding has not been extensively replicated or explored.

Given the close structural relationship, it is plausible that some of the biological activities of astaxanthin could be retained, altered, or lost in this compound. Astaxanthin is known to modulate several key signaling pathways, primarily due to its potent antioxidant and anti-inflammatory properties.[2]

Astaxanthin Signaling Pathways (for context)

Astaxanthin has been shown to influence multiple signaling pathways, including:

  • Nrf2 Signaling Pathway: Astaxanthin can activate the Nrf2 pathway, a master regulator of the cellular antioxidant response. This leads to the upregulation of antioxidant enzymes.

  • NF-κB Signaling Pathway: Astaxanthin can inhibit the activation of NF-κB, a key mediator of inflammation, thereby reducing the production of pro-inflammatory cytokines.

  • PI3K/Akt Signaling Pathway: This pathway is involved in cell survival and proliferation, and astaxanthin has been shown to modulate its activity in various contexts.

The following diagrams illustrate the established signaling pathways of astaxanthin. It is important to reiterate that these have not been confirmed for this compound.

astaxanthin_signaling astaxanthin Astaxanthin ros Reactive Oxygen Species (ROS) astaxanthin->ros Inhibits keap1 Keap1 astaxanthin->keap1 Inhibits nfkb NF-κB astaxanthin->nfkb Inhibits pi3k PI3K astaxanthin->pi3k nrf2 Nrf2 ros->nfkb are Antioxidant Response Element (ARE) nrf2->are keap1->nrf2 Inhibits antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes Promotes inflammation Inflammation nfkb->inflammation akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival

Caption: Overview of Astaxanthin's Influence on Key Signaling Pathways.

experimental_workflow start Astaxanthin- containing Sample oxidation Oxidation (e.g., air, alkaline conditions) start->oxidation mixture Astaxanthin/ This compound Mixture oxidation->mixture hplc Preparative HPLC (Normal-Phase) mixture->hplc This compound Pure this compound (>98%) hplc->this compound astaxanthin_fraction Astaxanthin Fraction hplc->astaxanthin_fraction characterization Characterization (UV-Vis, MS, NMR) This compound->characterization

Caption: Experimental Workflow for the Isolation and Characterization of this compound.

Conclusion and Future Directions

This compound is a chemically distinct carotenone that is primarily known as an oxidative derivative of astaxanthin. While methods for its isolation and characterization in the context of astaxanthin analysis are established, there is a notable gap in the scientific literature regarding the properties and biological activities of pure this compound. Future research should focus on developing efficient synthesis and purification methods for this compound to enable a more thorough investigation of its physicochemical properties, stability, and potential biological effects. Such studies would be invaluable for the quality control of astaxanthin products and could potentially uncover novel bioactivities for this compound itself.

References

The Isolation of Astacene: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astacene, a tetraketone carotenoid, has a rich history intertwined with the discovery and characterization of the more widely known astaxanthin. Initially identified as a distinct pigment, it was later revealed to be an oxidation product of astaxanthin. This guide provides an in-depth exploration of the discovery, history, and detailed methodologies for the isolation and purification of this compound. It is designed to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

A Historical Perspective: The Discovery of this compound

The story of this compound begins with the early investigations into the vibrant red pigments of crustaceans. In 1838, French chemist Michel Eugène Chevreul first isolated a red pigment from lobster shells, which he named "astacine". For nearly a century, this was believed to be the primary red carotenoid in these organisms.

A pivotal moment in carotenoid research came in 1933 when Richard Kuhn and Edgar Lederer isolated two distinct carotenoids from the eggs and shells of the lobster Astacus gammarus (now Homarus gammarus). They named these compounds "astacin" (now known as this compound) and "ovoester". Subsequent research, particularly by Kuhn and Sørensen in 1938, led to the characterization of "ovoester" as a xanthophyll, which they renamed astaxanthin. It was eventually determined that this compound was, in fact, an artifact formed by the oxidation of astaxanthin, particularly under alkaline conditions in the presence of oxygen[1]. This discovery clarified that astaxanthin is the native pigment in many marine organisms, while this compound is a derivative.

Experimental Protocols for this compound Isolation

The isolation of this compound is a multi-step process that begins with the extraction of its precursor, astaxanthin, from natural sources, followed by a controlled oxidation and subsequent purification. Crustacean shells, a byproduct of the seafood industry, are a common and readily available source material.

Extraction of Astaxanthin from Crustacean Shells

This protocol is adapted from methods optimized for the extraction of carotenoids from shrimp and crab shells.

Materials and Reagents:

  • Fresh or frozen crustacean shells (e.g., shrimp, crab)

  • Ethanol (95%) or Acetone

  • Drying oven or freeze-dryer

  • Grinder or blender

  • Ultrasound bath

  • Centrifuge

  • Rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether

  • Dichloromethane

  • Methanol

Procedure:

  • Sample Preparation:

    • Thoroughly wash fresh or thawed crustacean shells with distilled water to remove any remaining tissue and debris.

    • Dry the shells in an oven at 50-60°C or using a freeze-dryer until a constant weight is achieved.

    • Grind the dried shells into a fine powder using a blender or grinder.

  • Solvent Extraction:

    • Weigh the powdered shell material.

    • Suspend the powder in ethanol or acetone at a solid-to-liquid ratio of 1:7 (w/v).

    • Perform ultrasound-assisted extraction for 20-30 minutes at a controlled temperature of 50°C.

    • Centrifuge the mixture at 4000 x g for 10 minutes to pellet the shell debris.

    • Carefully decant and collect the supernatant, which contains the astaxanthin extract.

    • Repeat the extraction process with the remaining pellet two more times to ensure maximum recovery.

    • Pool the supernatants from all extractions.

  • Concentration:

    • Concentrate the pooled extract using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oleoresin rich in astaxanthin.

Conversion of Astaxanthin to this compound via Saponification

This step utilizes alkaline conditions to both de-esterify astaxanthin esters (if present) and promote the oxidation of astaxanthin to this compound.

Materials and Reagents:

  • Astaxanthin oleoresin (from step 2.1)

  • Ethanolic potassium hydroxide (KOH) solution (e.g., 10% w/v)

  • Diethyl ether or petroleum ether

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Saponification Reaction:

    • Dissolve the astaxanthin oleoresin in a minimal amount of diethyl ether.

    • Add the ethanolic KOH solution to the mixture. The volume will depend on the amount of oleoresin.

    • Stir the reaction mixture at room temperature in the presence of air (oxygen) for 1-2 hours. The color of the solution will change as the oxidation proceeds. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Extraction of this compound:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of diethyl ether and saturated NaCl solution.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the upper ether layer, which contains the this compound.

    • Repeat the extraction of the aqueous layer with diethyl ether two more times.

    • Combine all ether extracts.

  • Washing and Drying:

    • Wash the combined ether extract with distilled water until the washings are neutral.

    • Dry the ether extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Concentration:

    • Evaporate the solvent using a rotary evaporator to obtain crude this compound.

Purification of this compound by Preparative HPLC

For high-purity this compound, preparative high-performance liquid chromatography (HPLC) is the method of choice.

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC system with a UV-Vis detector.

  • Column: Normal-phase silica column (e.g., Lichrosorb Si-60).

  • Mobile Phase: A mixture of n-hexane, acetone, and tetrahydrofuran (e.g., in a ratio of 90:2:8 v/v/v).

  • Detection Wavelength: 475 nm.

  • Flow Rate: Optimized for the specific column dimensions.

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a small volume of the mobile phase.

  • Injection: Inject the sample onto the preparative HPLC column.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak as determined by the UV-Vis detector.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Concentration: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data

The yield of this compound is dependent on the initial concentration of astaxanthin in the source material and the efficiency of the extraction and conversion steps.

Source MaterialExtraction SolventAstaxanthin Yield (µg/g dry weight)Reference
Shrimp (Litopenaeus vannamei)Acetone114[2]
Shrimp (Litopenaeus vannamei)Isopropyl alcohol99[2]
Blue Crab (Callinectes sapidus)Acetone44[2]
Brown Crab (Callinectes bellicosus)Acetone39[2]

Note: The yield of this compound will be a fraction of the initial astaxanthin content due to incomplete conversion and potential degradation.

Saponification MethodFree Astaxanthin RecoveryByproducts FormedReference
Enzymolysis (Cholesterol Esterase)Higher-[3]
Alkaline Saponification (NaOH)Lower (42.6% less than enzymolysis)Semi-astacene, this compound[3]

Visualizing Key Processes and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation and purification of this compound from crustacean shells.

Astacene_Isolation_Workflow cluster_extraction Astaxanthin Extraction cluster_conversion Conversion to this compound cluster_purification Purification Shells Crustacean Shells Grinding Drying & Grinding Shells->Grinding Extraction Solvent Extraction (Ethanol/Acetone) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Evaporation1 Rotary Evaporation Supernatant->Evaporation1 Oleoresin Astaxanthin Oleoresin Evaporation1->Oleoresin Saponification Alkaline Saponification (KOH, O2) Oleoresin->Saponification Extraction2 Solvent Extraction Saponification->Extraction2 Drying Drying & Concentration Extraction2->Drying Crudethis compound Crude this compound Drying->Crudethis compound PrepHPLC Preparative HPLC Crudethis compound->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: Workflow for the isolation and purification of this compound.

Astaxanthin's Influence on Cellular Signaling Pathways

This compound is an oxidized form of astaxanthin. To understand its potential biological context, it is crucial to examine the well-documented signaling pathways modulated by its precursor, astaxanthin. Astaxanthin is a potent antioxidant that influences key pathways involved in cellular stress response and inflammation.

Astaxanthin is known to activate the Nrf2-ARE pathway, a primary cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Astaxanthin Astaxanthin ROS Oxidative Stress (ROS) Astaxanthin->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub Normally leads to Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription of

Caption: Astaxanthin's activation of the Nrf2-ARE antioxidant pathway.

Astaxanthin has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Astaxanthin Astaxanthin IKK IKK Complex Astaxanthin->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Proteasome Proteasomal Degradation IkB->Proteasome Targeted for Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->InflammatoryGenes Promotes Transcription of

Caption: Astaxanthin's inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound, once considered a primary carotenoid, is now understood to be a stable oxidation product of astaxanthin. This guide provides a comprehensive overview of its history and detailed protocols for its isolation from readily available crustacean waste. The provided methodologies, quantitative data, and pathway diagrams offer a valuable resource for researchers interested in the chemistry and potential biological activities of this intriguing carotenoid. Further investigation into the specific pharmacological properties of this compound, in comparison to its precursor astaxanthin, is a promising area for future research.

References

Astacene Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of astacene, a carotenoid of significant interest for its antioxidant properties, in various organic solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound, also known as astaxanthin, is a keto-carotenoid pigment found in a variety of marine organisms.[1][2] Its unique molecular structure, characterized by a long conjugated polyene chain and terminal ionone rings with hydroxyl and ketone groups, contributes to its potent antioxidant activity and its solubility characteristics.[3] this compound is a lipophilic, or fat-soluble, compound, a property that dictates its solubility in organic solvents.[1][3][4]

Quantitative Solubility Data

The solubility of this compound in different organic solvents has been reported in various studies. The following table summarizes the available quantitative data, providing a comparative overview. It is important to note that slight variations in reported values may exist due to differences in experimental conditions such as temperature and the isomeric form of this compound used.

Organic SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility of this compound
Dichloromethane (DCM)CH₂Cl₂84.9339.6~30 g/L[3][4]
ChloroformCHCl₃119.3861.2~10 g/L[3][4], ~6 mg/mL[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13189~0.5 g/L[3][4], ~0.13 mg/mL[1], Soluble at 1 mg/mL (warmed)[2]
AcetoneC₃H₆O58.0856~0.2 g/L[3][4], Highly soluble[5]
EthanolC₂H₆O46.0778.37~0.09 mg/mL[1]
Dimethylformamide (DMF)C₃H₇NO73.09153~0.5 mg/mL[1]

Note: Solubility values are generally reported at room temperature (approximately 25°C) unless otherwise specified.

Experimental Protocols for Solubility Determination

While specific, detailed protocols for determining this compound solubility are not always explicitly published, a general methodology can be constructed based on standard laboratory practices for carotenoids. The following outlines a typical experimental workflow for determining the solubility of this compound in an organic solvent.

3.1. Materials and Equipment

  • This compound: Crystalline, of high purity.

  • Organic Solvents: HPLC or analytical grade.

  • Analytical Balance: Capable of measuring to at least 0.1 mg.

  • Vortex Mixer and/or Sonicator.

  • Thermostatically Controlled Shaker or Water Bath.

  • Centrifuge.

  • Spectrophotometer (UV-Vis).

  • High-Performance Liquid Chromatography (HPLC) system (optional, for higher accuracy).

  • Volumetric flasks, pipettes, and syringes with appropriate filters.

3.2. Saturated Solution Preparation (Equilibrium Method)

  • Excess Solute Addition: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker is ideal for this purpose.

  • Phase Separation: Centrifuge the saturated solution at a high speed to pellet the undissolved this compound.

  • Aliquoting: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

3.3. Quantification of Dissolved this compound

3.3.1. Spectrophotometric Method

  • Dilution: Dilute the obtained supernatant with the same organic solvent to a concentration that falls within the linear range of the spectrophotometer's absorbance reading.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of this compound in that specific solvent. The λmax for this compound is typically around 470-480 nm.

  • Concentration Calculation: Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of this compound in the solvent, b is the path length of the cuvette, and c is the concentration. The molar absorptivity must be known or determined by preparing a standard curve with known concentrations of this compound.

  • Solubility Calculation: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor.

3.3.2. HPLC Method

For more precise quantification, especially in complex mixtures, HPLC is the preferred method.

  • Standard Preparation: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject a filtered aliquot of the diluted supernatant into the HPLC system.

  • Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Solubility Calculation: Calculate the solubility in the original saturated solution, accounting for any dilutions.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

G cluster_prep Saturated Solution Preparation cluster_quant Quantification cluster_result Final Result A Add excess this compound to Solvent B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Centrifuge to Separate Solid B->C D Collect Supernatant C->D E Dilute Supernatant D->E Known Volume F Measure Absorbance (Spectrophotometry) or Inject into HPLC E->F G Calculate Concentration using Beer-Lambert Law or Calibration Curve F->G H Calculate Solubility (mg/mL or g/L) G->H

Caption: Workflow for determining this compound solubility.

Signaling Pathways and Logical Relationships

While this compound is known to influence various biological signaling pathways due to its antioxidant properties, a detailed depiction of these is beyond the scope of this solubility guide. The focus here is on the physicochemical property of solubility, which is a fundamental prerequisite for its delivery and subsequent biological activity. The logical relationship in this context is the direct correlation between the choice of solvent and the resulting concentration of this compound that can be achieved in a solution, which in turn impacts its formulation for research and therapeutic applications.

References

Methodological & Application

Application Note: Quantification of Astacene using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Astacene is a carotenoid and a major oxidation product of astaxanthin, a xanthophyll pigment responsible for the characteristic red-orange color in many marine organisms like salmon, shrimp, and microalgae.[1] The quantification of this compound is critical in the quality control of astaxanthin-based products, as its presence can indicate product degradation or processing artifacts. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful and widely used analytical technique for the separation, identification, and quantification of carotenoids due to its high resolution, sensitivity, and specificity.[1][2][3] This application note provides a detailed protocol for the quantification of this compound in various sample matrices.

Principle

This method utilizes Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Nonpolar compounds like this compound have a stronger affinity for the stationary phase and thus elute later than more polar compounds. Separation is achieved by optimizing the mobile phase composition. The Diode Array Detector measures the absorbance of the eluate across a range of wavelengths simultaneously, allowing for the specific detection and quantification of this compound at its maximum absorption wavelength (λmax), which is typically around 475 nm.[1][4] Quantification is performed by creating a calibration curve using external standards of known concentrations.

Experimental Protocol

1. Instrumentation and Reagents

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Analytical balance (0.0001 g accuracy).

    • Centrifuge.

    • Ultrasonic bath.

    • Vortex mixer.

    • Rotary evaporator (optional).

    • Syringe filters (0.45 µm, solvent-compatible).

  • Reagents and Materials:

    • This compound analytical standard (Sigma-Aldrich or equivalent).

    • HPLC-grade solvents: Acetonitrile, Methanol, Dichloromethane, Water.[5][6]

    • Extraction solvents: Acetone, Hexane, Ethanol, Isopropanol.[1][7]

    • Sodium sulfate (anhydrous).

    • Nitrogen gas for solvent evaporation.

    • Volumetric flasks, pipettes, and vials.

2. Standard Solution Preparation

  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 1.0 mg of this compound standard into a 10 mL amber volumetric flask. Dissolve and make up to volume with a suitable solvent (e.g., acetone or dichloromethane). Store at -20°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 2.5, 5, 10, 20 µg/mL) by serial dilution of the primary stock solution with the mobile phase. These solutions are used to construct the calibration curve.

3. Sample Preparation (General Procedure)

Note: This is a general guideline. The procedure may need to be optimized based on the specific sample matrix.

  • Weighing: Accurately weigh approximately 1.0 g of the homogenized sample (e.g., animal feed, shrimp powder, or supplement) into a centrifuge tube.[1]

  • Extraction: Add 5 mL of an extraction solvent mixture (e.g., ethanol/2-propanol/hexane at a 1:2:6 v/v/v ratio) to the tube.[1]

  • Homogenization: Vortex vigorously for 1 minute and then place in an ultrasonic bath for 10-15 minutes to ensure complete extraction.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes to pellet the solid material.[5][7]

  • Collection: Carefully transfer the supernatant (the colored solvent layer) to a clean collection flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the remaining pellet at least two more times, or until the supernatant is colorless, to ensure exhaustive extraction. Pool all supernatants.[1]

  • Drying & Reconstitution: Evaporate the pooled solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<40°C). Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC-DAD Chromatographic Conditions

The following table outlines typical starting conditions for the analysis. Method optimization may be required.

ParameterCondition 1 (Isocratic)Condition 2 (Isocratic)
Column C18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Methanol (70:30 v/v)[1]Water : Methanol : Dichloromethane : Acetonitrile (4.5:28:22:45.5 v/v/v/v)[5][6]
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 15 µL[1]20 µL
Column Temp. 30°C[1]25°C (or ambient)[6]
DAD Wavelength Monitoring at 475 nm[1][4]Monitoring at 476 nm[5][6]
Run Time ~15 minutes~20 minutes

Data Presentation and Method Validation

1. Calibration and Quantification

Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration. A linear regression analysis should be performed. The concentration of this compound in the sample extract is determined using the regression equation, and the final concentration in the original sample is calculated by accounting for the initial sample weight and dilution factors.

2. Typical Method Performance Characteristics

The following table summarizes typical validation parameters for HPLC-DAD methods for carotenoid analysis, synthesized from published literature.[3][8]

ParameterTypical ValueDescription
Linearity Range 0.5 - 50 µg/mLThe concentration range over which the detector response is proportional to the analyte concentration.
Correlation Coefficient (R²) > 0.998A measure of the goodness of fit of the linear regression.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLThe lowest concentration of analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 5%The relative standard deviation for replicate injections, indicating the method's repeatability.
Accuracy (Recovery %) 95 - 105%The percentage of a known amount of spiked analyte recovered from a sample matrix.

Visualizations

Astacene_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample 1. Weigh Homogenized Sample Extraction 2. Add Extraction Solvents (e.g., Hexane/Ethanol) Sample->Extraction Sonicate 3. Vortex & Sonicate Extraction->Sonicate Centrifuge 4. Centrifuge to Pellet Solids Sonicate->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Evaporate 6. Evaporate Solvent Collect->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Filter 8. Filter into HPLC Vial Reconstitute->Filter Inject 9. Inject Sample into HPLC Filter->Inject Separate 10. Chromatographic Separation (C18 Column) Inject->Separate Detect 11. DAD Detection at 475 nm Separate->Detect Integrate 12. Integrate Peak Area Detect->Integrate Quantify 13. Quantify using Calibration Curve Integrate->Quantify Report 14. Report Final Concentration Quantify->Report

Caption: Experimental workflow for this compound quantification.

Astaxanthin_Oxidation Astaxanthin Astaxanthin This compound This compound (Oxidized Form) Astaxanthin->this compound Oxidation (Exposure to Air, Light, Heat) Astaxanthin_Esters Astaxanthin Esters (Found in Algae) Astaxanthin_Esters->Astaxanthin Hydrolysis / Saponification

References

From Waste to Worth: A Detailed Guide to Astacene Extraction and Purification from Crustacean Shells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – A comprehensive set of application notes and protocols has been developed to guide researchers, scientists, and drug development professionals in the extraction and purification of astacene from crustacean waste. This document outlines detailed methodologies for various extraction techniques, purification procedures, and the conversion of astaxanthin to this compound, providing a valuable resource for harnessing this potent antioxidant.

The valorization of crustacean waste, a significant byproduct of the seafood industry, presents a sustainable and economically viable source of high-value bioactive compounds. Among these, this compound, a derivative of astaxanthin, is gaining attention for its potential therapeutic applications. These protocols offer a systematic approach to unlock the potential of this underutilized resource.

I. Introduction to this compound and its Precursor, Astaxanthin

Astaxanthin is a naturally occurring carotenoid pigment responsible for the red-orange coloration in many marine organisms, including shrimp, crabs, and lobsters.[1][2] It is a potent antioxidant with various reported health benefits. This compound is the fully oxidized form of astaxanthin, created through the oxidation of the hydroxyl groups on the astaxanthin molecule. While astaxanthin is the primary carotenoid extracted from crustacean waste, it can be readily converted to this compound.[3]

II. Extraction of Astaxanthin from Crustacean Waste

The initial step in obtaining this compound is the efficient extraction of its precursor, astaxanthin, from crustacean shell waste. Several methods have been proven effective, each with its own advantages in terms of yield, cost, and environmental impact.

Data Presentation: Comparison of Astaxanthin Extraction Methods
Extraction MethodCrustacean SourceSolvent(s)Key ParametersAstaxanthin Yield (µg/g of dry waste)Reference(s)
Solvent Extraction Shrimp (Litopenaeus vannamei)AcetoneUltrasound-assisted, 1 min114[1]
ShrimpAcetoneMaceration48.64[2][4]
ShrimpEthanolSolid-liquid ratio: 1:7, Temp: 50°C, Time: 20 min43.7[1]
ShrimpPetroleum Ether, Acetone, Water (15:75:10)Soxhlet, 6 hNot specified, but higher than individual solvents[5]
Crab (Callinectes sapidus)Acetone/Hexane (1:1)Vortex 30s, Heat 50°C for 10 min35.26[6]
Ultrasound-Assisted Extraction (UAE) Shrimp (Penaeus semisulcatus)Petroleum Ether/Acetone/Water (15:75:10)Amplitude: 23.6%, Time: 13.9 min, Temp: 26.3°C51.5% of total carotenoids[5]
Shrimp By-productsOlive OilRatio: 1:60, Time: 210 min, Amplitude: 60%235[7]
Supercritical Fluid Extraction (SFE) CrabCO₂ with ethanol co-solventPressure: 200-500 bar, Temp: 40-60°CYield not quantified in µg/g[8][9]
Krill (Euphausia superba)CO₂Pressure: 25 MPa, Temp: 45°C8.62 mg/100g[10]
Experimental Protocols: Astaxanthin Extraction

Protocol 1: Solvent Extraction using Acetone

This protocol is a common and effective method for laboratory-scale extraction of astaxanthin.

Materials:

  • Dried and ground crustacean shell powder (e.g., shrimp shells)

  • Acetone (analytical grade)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Mortar and pestle or grinder

Procedure:

  • Preparation of Crustacean Waste: Wash fresh crustacean shells thoroughly with tap water to remove residual flesh and debris. Dry the shells in an oven at 50-60°C until brittle. Grind the dried shells into a fine powder using a grinder or mortar and pestle.[1]

  • Extraction:

    • Weigh 10 g of the dried shell powder and place it in a flask.

    • Add 100 mL of acetone to the flask.

    • Stir the mixture for 1-2 hours at room temperature, protected from direct light. For enhanced extraction, an ultrasonic bath can be used for 30 minutes.[1]

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid waste.

    • Carefully decant the acetone supernatant, which now contains the astaxanthin extract.

  • Solvent Evaporation:

    • Concentrate the acetone extract using a rotary evaporator at a temperature below 40°C to obtain a crude astaxanthin oleoresin.

  • Storage: Store the crude extract at -20°C in a dark, airtight container.

Protocol 2: Ultrasound-Assisted Extraction (UAE) using a Ternary Solvent Mixture

UAE can significantly reduce extraction time and improve efficiency.

Materials:

  • Dried and ground crustacean shell powder

  • Petroleum ether, Acetone, and Water

  • Ultrasonic probe or bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Solvent Mixture: Prepare a ternary solvent mixture of petroleum ether, acetone, and water in a ratio of 15:75:10 (v/v/v).[5]

  • Extraction:

    • Place 10 g of the dried shell powder in a beaker.

    • Add 100 mL of the solvent mixture.

    • Submerge the beaker in an ultrasonic bath or insert an ultrasonic probe into the mixture.

    • Apply ultrasound at a frequency of 20-40 kHz for 15-30 minutes at a controlled temperature (e.g., 25-30°C).[5]

  • Separation and Concentration: Follow steps 3 and 4 from Protocol 1 to separate the extract and evaporate the solvent.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses supercritical CO₂ as a solvent, offering high selectivity and leaving no solvent residue.

Materials:

  • Dried and ground crustacean shell powder

  • Supercritical fluid extractor

  • Ethanol (as a co-solvent)

Procedure:

  • Sample Loading: Pack the extraction vessel of the SFE system with the dried and ground crustacean shell powder.

  • Extraction Parameters:

    • Set the extraction pressure and temperature (e.g., 300 bar and 50°C).

    • Introduce supercritical CO₂ into the vessel. The addition of a co-solvent like ethanol (5-10%) can enhance the extraction efficiency.

  • Collection: The extracted astaxanthin is collected in a separation vessel as the pressure is reduced, causing the CO₂ to return to its gaseous state.

III. Conversion of Astaxanthin to this compound

This compound is formed by the oxidation of astaxanthin. This conversion can be achieved through a simple chemical oxidation process.

Experimental Protocol: Oxidation of Astaxanthin to this compound

Materials:

  • Crude astaxanthin extract (dissolved in a suitable solvent like chloroform or dichloromethane)

  • Activated manganese dioxide (MnO₂)

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (e.g., Celite or a fine filter paper)

Procedure:

  • Reaction Setup:

    • Dissolve the crude astaxanthin extract in chloroform or dichloromethane in a round-bottom flask.

    • Add an excess of activated manganese dioxide (approximately 5-10 equivalents by weight of the estimated astaxanthin content).

  • Oxidation:

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the pink-red spot of astaxanthin and the appearance of a new, more polar, orange-red spot of this compound indicates the reaction is proceeding. The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite or fine filter paper to remove the manganese dioxide.

    • Wash the filter cake with additional solvent to ensure complete recovery of the product.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain crude this compound.

IV. Purification of this compound

Purification is crucial to obtain high-purity this compound for research and development purposes. Column chromatography is a widely used and effective technique.

Data Presentation: Purity of Astaxanthin and this compound after Purification
CompoundPurification MethodStationary PhaseMobile Phase (Eluent)Initial PurityFinal PurityReference(s)
Astaxanthin Column ChromatographySilica GelPetroleum ether:Ethanol (95:5)0.34%85.1%[1][11]
Astaxanthin Column ChromatographyC18Methanol:Water gradientNot specified100% (HPLC)[12]
This compound & other impurities Preparative HPLCSilica Geln-hexane:acetone:tetrahydrofuran (90:2:8)Not specified>98%
Experimental Protocol: Purification of this compound by Silica Gel Column Chromatography

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Chromatography column

  • Solvents for mobile phase (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent such as hexane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., starting with 100% hexane, then 9:1 hexane:ethyl acetate, then 8:2, and so on).

    • The different components of the crude extract will separate based on their polarity and travel down the column at different rates.

  • Fraction Collection:

    • Collect the eluting solvent in fractions (small volumes in separate tubes).

    • Monitor the separation visually (the orange-red band of this compound) and by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing pure this compound (as determined by TLC).

    • Evaporate the solvent to obtain purified this compound.

V. Visualizing the Workflow and Chemical Transformation

To provide a clear overview of the entire process, the following diagrams illustrate the experimental workflow and the chemical conversion of astaxanthin to this compound.

Astacene_Extraction_Workflow cluster_waste_prep Crustacean Waste Preparation cluster_extraction Astaxanthin Extraction cluster_conversion Conversion to this compound cluster_purification Purification Waste Crustacean Waste (Shrimp/Crab Shells) Drying Drying Waste->Drying Grinding Grinding Drying->Grinding Extraction Extraction (Solvent, UAE, SFE) Grinding->Extraction CrudeAstaxanthin Crude Astaxanthin Extract Extraction->CrudeAstaxanthin Oxidation Chemical Oxidation (e.g., with MnO2) CrudeAstaxanthin->Oxidation Crudethis compound Crude this compound Oxidation->Crudethis compound Purification Column Chromatography Crudethis compound->Purification Purethis compound Purified this compound Purification->Purethis compound

References

Application Notes and Protocols: Synthesis of Astacene from Astaxanthin Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astacene (3,3′-dihydroxy-2,3,2′,3′-tetradehydro-β,β-carotene-4,4′-dione) is a derivative of astaxanthin formed through oxidation. While often considered a byproduct or degradation product of astaxanthin, particularly during analytical procedures, the controlled synthesis of this compound is of interest for exploring its unique chemical and biological properties.[1][2] Astaxanthin itself is a potent antioxidant, and its derivatives, including this compound, may exhibit distinct or enhanced biological activities relevant to drug development and nutraceutical applications.[3][4]

These application notes provide a detailed protocol for the synthesis of this compound via the oxidation of astaxanthin. The protocol is based on established chemical principles of carotenoid oxidation, particularly under alkaline conditions in the presence of oxygen.[1]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound from astaxanthin. Please note that yields can vary based on the purity of the starting material and precise reaction conditions.

ParameterValue/RangeNotes
Starting Material AstaxanthinCan be in free form or as esters. Esters will be saponified in situ under alkaline conditions.
Oxidizing Agent Atmospheric OxygenReadily available and effective for this transformation.
Solvent System Ethanolic Potassium HydroxideA common solvent for saponification and subsequent oxidation. Other alkaline solutions can also be used.[1]
Alkali Concentration 0.02 - 0.1 M KOH in EthanolSufficient to facilitate the oxidation. Higher concentrations may lead to faster reaction but also potential degradation.
Temperature 5 - 25 °CThe reaction can proceed at cooler temperatures to minimize side reactions.[2] Room temperature is also effective.
Reaction Time 1.5 - 3 hoursReaction progress should be monitored by UV-Vis spectroscopy or HPLC.
Expected Product This compoundCharacterized by a shift in the maximum absorption wavelength compared to astaxanthin.

Experimental Protocols

This section details the methodology for the synthesis of this compound from astaxanthin.

Materials and Equipment
  • Astaxanthin (natural or synthetic)

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system (for monitoring and purification)

Synthesis Protocol
  • Preparation of Alkaline Ethanolic Solution: Prepare a 0.05 M solution of potassium hydroxide in 95% ethanol. For example, dissolve 0.28 g of KOH in 100 mL of ethanol. The concentration can be adjusted as needed.

  • Dissolution of Astaxanthin: Dissolve a known amount of astaxanthin in the ethanolic KOH solution in a round-bottom flask. The concentration of astaxanthin should be such that it remains fully dissolved.

  • Oxidation Reaction: Stir the solution vigorously at room temperature (or a controlled temperature, e.g., 5°C) while ensuring it is open to the atmosphere to allow for the ingress of oxygen.[1][2] The color of the solution will gradually change as the oxidation proceeds.

  • Monitoring the Reaction:

    • UV-Vis Spectroscopy: Periodically take a small aliquot of the reaction mixture, dilute it appropriately with ethanol, and measure its UV-Vis spectrum. Astaxanthin in ethanol typically has a maximum absorption (λmax) around 472 nm. This compound will have a different λmax. Monitor the shift in the absorption peak.

    • HPLC: For more precise monitoring, inject small aliquots of the reaction mixture into an HPLC system. Use a C18 column and a suitable mobile phase (e.g., a gradient of methanol/water or acetonitrile/water) to separate astaxanthin from this compound and any intermediates like semi-astacene.[2]

  • Work-up and Extraction:

    • Once the reaction is complete (as determined by monitoring), neutralize the solution carefully with a dilute acid (e.g., 0.1 M HCl).

    • Reduce the volume of the ethanol using a rotary evaporator.

    • Add distilled water and an extraction solvent (e.g., diethyl ether) to a separatory funnel.

    • Transfer the concentrated reaction mixture to the separatory funnel and shake vigorously.

    • Allow the layers to separate. The organic layer containing the this compound will be colored.

    • Collect the organic layer. Repeat the extraction of the aqueous layer two more times with the extraction solvent.

    • Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the sodium sulfate and concentrate the solution using a rotary evaporator to obtain the crude this compound product.

    • The crude product can be further purified by column chromatography or preparative HPLC.

    • Characterize the final product using techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Astaxanthin in Ethanolic KOH start->dissolve oxidize Stir in Presence of Air (Oxidation) dissolve->oxidize monitor Monitor Reaction (HPLC / UV-Vis) oxidize->monitor monitor->oxidize Incomplete workup Neutralization & Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify characterize Characterization (Spectroscopy) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound from astaxanthin.

Logical Relationship of Reaction Components

reaction_components astaxanthin Astaxanthin This compound This compound astaxanthin->this compound Oxidation oxygen Oxygen (from air) oxygen->this compound alkali Alkaline Conditions (e.g., KOH in Ethanol) alkali->this compound Catalyzes

References

Protocol for Astaxanthin Analysis in Biological Samples: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Astaxanthin, a potent antioxidant carotenoid, is of significant interest in biomedical research and drug development for its potential therapeutic effects in various diseases. Accurate and reliable quantification of astaxanthin in biological matrices is crucial for pharmacokinetic, metabolic, and efficacy studies. This document provides detailed protocols for the extraction, quantification, and stability assessment of astaxanthin in biological samples such as plasma, tissues, and cells. The methodologies described herein are compiled from established scientific literature and are intended for researchers, scientists, and professionals in the field of drug development.

The protocols primarily focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are the most common and accurate techniques for astaxanthin analysis.[1][2] Given that natural astaxanthin predominantly exists in an esterified form, enzymatic hydrolysis is a critical step for accurate quantification and is detailed in the sample preparation protocols.[1][3][4]

Data Presentation

The following tables summarize quantitative data on astaxanthin concentrations in various biological samples and its stability under different storage conditions, providing a reference for expected values and optimal handling procedures.

Table 1: Astaxanthin Concentration in Biological Samples

Biological MatrixSpeciesAstaxanthin ConcentrationMethod of AnalysisReference
Shrimp (Litopenaeus vannamei) - Ventral Nerve CordCrustacean351 µg/gLC-MS/MS[5][6]
Shrimp (Litopenaeus vannamei) - HepatopancreasCrustacean116 µg/gLC-MS/MS[5][6]
Shrimp (Litopenaeus vannamei) - Ovarian Tissue (post-development)Crustacean7.47 µg/gLC-MS/MS[5]
Rat - Spleen (after 14 days of 3% astaxanthin in feed)MammalHighest accumulationNot specified[7]
Rat - Kidney (after 14 days of 3% astaxanthin in feed)MammalHigh accumulationNot specified[7]
Rat - Adrenals (after 14 days of 3% astaxanthin in feed)MammalHigh accumulationNot specified[7]
Discus Fish (Symphysodon aequifasciatus) - Skin (8 weeks, 200 mg/kg feed)FishSignificantly increasedNot specified[8]
Rainbow Trout (Oncorhynchus mykiss) - Skeletal Muscle (80 days)Fish1.943 ± 0.167 mg/kgHPLC-PDA[9]
Human PlasmaHuman0.39 - 50.0 µg/mL (linear range)HPLC-UV/Vis[10][11]
Human PlasmaHumanHPLC-MS/MS[12]

Table 2: Stability of Astaxanthin in Biological Samples

MatrixStorage ConditionDurationAstaxanthin Retention/DegradationReference
Haematococcus pluvialis biomass-21 °C under nitrogen9 weeks~90% retention[13]
Standard astaxanthin in acetoneRoom temperature, under illumination5 days23.59% degradation[14]
Standard astaxanthin in acetoneRoom temperature, in the dark5 days20.77% degradation[14]
Standard astaxanthin in acetoneRefrigerated (4°C), in the dark5 days19.59% degradation[14]
Protein matrix-encapsulated astaxanthin ester40 °C, nitrogen atmosphere, in darkness8 daysWhey protein encapsulation showed superior stability[15][16]

Experimental Protocols

Sample Preparation

1.1. Plasma/Serum Samples

This protocol is adapted for the analysis of astaxanthin in human plasma.[11]

  • Deproteinization: To 100 µL of plasma, add 900 µL of a 1:9 (v/v) mixture of ethanol-tetrahydrofuran.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for direct injection into the HPLC system or for further processing if enzymatic hydrolysis is required.

1.2. Tissue Samples

This protocol is a general guideline for tissue sample preparation, based on methods for shrimp and rat tissues.[5][7]

  • Homogenization: Weigh the tissue sample and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) or solvent (e.g., acetone) using a tissue homogenizer. The ratio of tissue to solvent should be optimized depending on the tissue type.

  • Extraction: Add an organic solvent such as acetone, ethanol, or a mixture of hexane and isopropanol to the homogenate. Vortex thoroughly and sonicate if necessary to ensure complete extraction.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the tissue debris.

  • Supernatant Collection: Collect the supernatant containing the extracted astaxanthin. Repeat the extraction step with the pellet to ensure complete recovery.

  • Solvent Evaporation: Evaporate the pooled supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., acetone, mobile phase) for analysis.

1.3. Cell Samples

  • Cell Lysis: After experimental treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer or by sonication in an appropriate solvent.

  • Extraction: Follow the extraction procedure described for tissue samples (steps 2-6).

1.4. Enzymatic Hydrolysis of Astaxanthin Esters

For accurate quantification of total astaxanthin from natural sources, enzymatic hydrolysis is necessary to convert astaxanthin esters to the free form.[2][3][17]

  • Reconstitute Extract: Reconstitute the dried extract from plasma, tissue, or cell samples in a small volume of acetone.

  • Enzyme Reaction:

    • To the acetone extract, add a solution of cholesterol esterase in Tris-HCl buffer (pH 7.0). A typical concentration is 4 U/mL.[3]

    • Incubate the mixture at 37°C for a sufficient time to ensure complete hydrolysis (e.g., 30 minutes to 1 hour).[3]

  • Extraction of Free Astaxanthin: After incubation, extract the free astaxanthin using a non-polar solvent like hexane or petroleum ether.

  • Phase Separation: Vortex the mixture and centrifuge to separate the aqueous and organic phases.

  • Collection and Evaporation: Collect the organic layer containing free astaxanthin and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.

Quantification by HPLC-UV/Vis

This is a general HPLC method adaptable for astaxanthin analysis.[10][11][18]

  • HPLC System: A standard HPLC system equipped with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[18]

  • Mobile Phase: A mixture of methanol, water, and ethyl acetate (e.g., 82:8:10, v/v/v) or methanol, water, dichloromethane, and acetonitrile (e.g., 70:4:13:13, v/v/v/v).[11][18]

  • Flow Rate: 1.0 - 1.5 mL/min.[11]

  • Detection Wavelength: 474 - 480 nm.[10][11]

  • Quantification: Create a standard curve using pure astaxanthin standards of known concentrations. The concentration of astaxanthin in the samples is determined by comparing their peak areas to the standard curve.

Quantification by LC-MS/MS

LC-MS/MS offers higher sensitivity and selectivity for astaxanthin quantification.[5][6][19]

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A suitable C8 or C18 column (e.g., BEH C8, 1.7 µm, 2.1 x 50 mm).[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid and 3 mM ammonium acetate in water) and an organic phase (e.g., methanol).[5]

  • Flow Rate: 0.2 - 0.4 mL/min.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for astaxanthin (e.g., m/z 597.4 → 147.1).[5]

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization / Lysis BiologicalSample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Hydrolysis Enzymatic Hydrolysis (for esterified astaxanthin) Extraction->Hydrolysis Purification Purification / Concentration Hydrolysis->Purification HPLC HPLC-UV/Vis Purification->HPLC LCMS LC-MS/MS Purification->LCMS Quantification Quantification HPLC->Quantification LCMS->Quantification DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis

Caption: Experimental workflow for astaxanthin analysis.

astaxanthin_biosynthesis BetaCarotene β-Carotene Canthaxanthin Canthaxanthin BetaCarotene->Canthaxanthin β-carotene ketolase Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin β-carotene hydroxylase Adonirubin Adonirubin Canthaxanthin->Adonirubin β-carotene hydroxylase Astaxanthin Astaxanthin Adonirubin->Astaxanthin β-carotene ketolase Adonixanthin Adonixanthin Zeaxanthin->Adonixanthin β-carotene ketolase Adonixanthin->Astaxanthin β-carotene hydroxylase

Caption: Astaxanthin biosynthesis pathway from β-carotene.[20][21][22][23][24]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Astaxanthin_cyto Astaxanthin ROS Oxidative Stress (ROS) Astaxanthin_cyto->ROS Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Promotes Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Activates transcription

Caption: Astaxanthin's role in the Nrf2 signaling pathway.[25][26][27][28][29]

References

Using astacene as a biomarker for oxidative stress

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-2025-11

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic and degenerative diseases. Consequently, the identification of reliable biomarkers to assess oxidative stress is of paramount importance in research, clinical diagnostics, and drug development. Astacene, a major oxidation product of the potent antioxidant astaxanthin, is emerging as a promising biomarker for quantifying oxidative stress levels in biological systems.[1] Astaxanthin is known to be readily converted to this compound through oxidation in the presence of oxygen.[1] This conversion provides a direct chemical footprint of oxidative damage, offering a potential window into the redox status of an organism.

This application note details the rationale for using this compound as a biomarker for oxidative stress and provides protocols for its quantification in biological samples.

Principle

Astaxanthin is a xanthophyll carotenoid with a unique molecular structure that allows it to quench ROS and inhibit lipid peroxidation with high efficiency.[2][3] Under conditions of oxidative stress, astaxanthin sacrifices itself by reacting with free radicals, leading to its oxidation and the formation of this compound. The concentration of this compound in biological matrices, therefore, is hypothesized to directly correlate with the extent of oxidative damage. Unlike transient ROS, this compound is a stable molecule, making it a more reliable and measurable endpoint for assessing cumulative oxidative stress.

The central hypothesis is that elevated levels of this compound in biological samples, such as plasma or erythrocytes, are indicative of increased oxidative stress. This can be correlated with established biomarkers of oxidative stress, including malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD).

Supporting Data

While direct clinical data on this compound as a primary oxidative stress biomarker is still emerging, the foundational evidence lies in the well-documented antioxidant activity of astaxanthin and its oxidative conversion to this compound. Studies have consistently shown that astaxanthin supplementation reduces markers of oxidative stress.[4][5][6] For instance, a meta-analysis of randomized controlled trials demonstrated that astaxanthin supplementation significantly reduces blood concentrations of malondialdehyde (MDA), a key indicator of lipid peroxidation.[5] It has also been shown to increase the activity of the antioxidant enzyme superoxide dismutase (SOD).[7] The formation of this compound is a direct consequence of astaxanthin's antioxidant action.

The following table summarizes representative data from studies on astaxanthin's effect on oxidative stress biomarkers, which indirectly supports the potential of this compound as a related marker.

BiomarkerOrganism/Cell LineTreatmentDosageDurationResultReference
Malondialdehyde (MDA)Humans (Overweight/Obese)Astaxanthin5 mg & 20 mg/day3 weeksSignificantly lowered MDA levels[7]
Superoxide Dismutase (SOD)Humans (Overweight/Obese)Astaxanthin5 mg & 20 mg/day3 weeksSignificantly increased SOD activity[7]
Isoprostane (ISP)Humans (Overweight/Obese)Astaxanthin5 mg & 20 mg/day3 weeksSignificantly lowered ISP levels[7]
Total Antioxidant Capacity (TAC)Humans (Overweight/Obese)Astaxanthin5 mg & 20 mg/day3 weeksSignificantly increased TAC levels[7]
Malondialdehyde (MDA)Humans (Type 2 Diabetes)Astaxanthin8 mg/day8 weeksSignificant decrease in MDA[8]

Signaling Pathway

Astaxanthin has been shown to modulate signaling pathways involved in the cellular response to oxidative stress, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[12] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity. Astaxanthin can activate the Nrf2 pathway, contributing to its protective effects against oxidative damage.[12][13] The oxidation of astaxanthin to this compound is a consequence of its direct ROS scavenging activity, which occurs in parallel with its modulation of signaling pathways like Nrf2.

cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Astaxanthin Astaxanthin ROS->Astaxanthin Oxidation Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation This compound This compound (Biomarker) Astaxanthin->this compound Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Start Start: 200 µL Plasma Add_IS Add Internal Standard (IS) Start->Add_IS Add_Ethanol Add 400 µL Cold Ethanol (0.1% BHT) Add_IS->Add_Ethanol Vortex1 Vortex 30s Add_Ethanol->Vortex1 Add_Hexane_MTBE Add 800 µL Hexane/MTBE (1:1) Vortex1->Add_Hexane_MTBE Vortex2 Vortex 2 min Add_Hexane_MTBE->Vortex2 Centrifuge Centrifuge 10,000 x g, 10 min, 4°C Vortex2->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Repeat_Extraction Repeat Extraction Transfer_Organic->Repeat_Extraction Evaporate Evaporate to Dryness (N2) Repeat_Extraction->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

References

Astacene/Astaxanthin in Food Science and Nutraceuticals: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Astaxanthin is a naturally occurring carotenoid pigment found in a variety of marine organisms, such as microalgae, salmon, trout, krill, shrimp, and crayfish.[1][2] It is responsible for the vibrant red and pink hues observed in these organisms.[2] Chemically, astaxanthin is a xanthophyll, a class of oxygenated carotenoids. It is important to distinguish astaxanthin from astacene, which is a derivative formed by the oxidation of astaxanthin. While the terms are sometimes used interchangeably in popular literature, scientific and regulatory contexts differentiate between the two. The vast majority of research and commercial applications focus on astaxanthin due to its potent biological activities. This document will primarily focus on astaxanthin, its applications, and the methodologies used to study it.

Astaxanthin is renowned for its powerful antioxidant properties, which are significantly greater than those of many other well-known antioxidants.[3] This has led to its widespread use in the food and nutraceutical industries as a natural colorant, a preservative to extend shelf life, and a bioactive compound in dietary supplements aimed at promoting health and wellness.[4][5]

Part 1: Application Notes

Applications in Food Science

Astaxanthin's applications in the food industry are primarily centered on its coloring and preservative properties.

  • Natural Food Colorant: The US Food and Drug Administration (FDA) has approved astaxanthin as a food coloring for specific uses in animal and fish foods.[1] In the European Union, it is recognized as a food dye with the E number E161j.[1] It provides a natural and appealing reddish-orange color to foods, making it a desirable alternative to synthetic dyes.[4] Common applications include coloring in fish feed for salmon and trout to mimic their natural coloration, as well as in beverages, baked goods, and confectioneries.[4]

  • Antioxidant and Preservative: Astaxanthin's potent antioxidant activity helps to prevent the oxidation of lipids and other sensitive components in food products, thereby extending their shelf life and maintaining their quality.[6] It can be incorporated into edible fats, margarine, ice cream, and seasonings to prevent spoilage and the development of off-flavors.[4] For instance, astaxanthin extracted from shrimp byproducts using flaxseed oil has been shown to effectively protect the fatty acids in the oil from oxidation during heating.[2]

Applications in Nutraceuticals

In the nutraceutical sector, astaxanthin is highly valued for its wide range of health benefits, supported by a growing body of scientific research. It is commonly available in various dosage forms, including capsules, soft gels, and powders.[4]

  • Antioxidant and Anti-inflammatory Effects: Astaxanthin is a powerful scavenger of free radicals and can quench singlet oxygen, thereby protecting cells from oxidative damage.[7] This antioxidant activity is the basis for many of its health benefits. It also exhibits anti-inflammatory properties by modulating signaling pathways such as the NF-κB pathway.

  • Skin Health: Astaxanthin is increasingly used in "beauty-from-within" supplements. Its ability to mitigate oxidative stress is believed to help protect the skin from UV-induced damage, reduce the appearance of fine lines and wrinkles, and improve skin elasticity and moisture content.

  • Eye Health: As one of the few carotenoids that can cross the blood-retinal barrier, astaxanthin can accumulate in the eye. Research suggests it may help protect against age-related macular degeneration and other eye conditions by reducing oxidative stress and inflammation.

  • Immune System Support: Astaxanthin has been shown to enhance immune responses. It can stimulate the production of antibodies and enhance the activity of immune cells.[4]

  • Cardiovascular Health: Its antioxidant and anti-inflammatory properties may contribute to cardiovascular health by protecting against the oxidation of LDL cholesterol and improving blood flow.

  • Exercise Performance and Recovery: Astaxanthin may improve athletic performance by reducing exercise-induced oxidative stress, muscle damage, and inflammation, potentially leading to enhanced endurance and faster recovery.

Part 2: Quantitative Data

Table 1: Antioxidant Activity of Astaxanthin
AssayIC50 / EC50 (µg/mL)Reference CompoundIC50 / EC50 (µg/mL) of ReferenceSource
DPPH Radical Scavenging17.5 ± 3.6BHT17.2 ± 0.1[7]
DPPH Radical Scavenging15.39--[8]
DPPH Radical Scavenging39.1 ± 1.14--[3]
ABTS Radical Scavenging7.7 ± 0.6Ascorbic Acid20.8 ± 1.1[9]
ABTS Radical Scavenging20.32--[8]
Singlet Oxygen Quenching9.2 ± 0.5Rutin> 50[7][9]
Tyrosinase Inhibition12.2 ± 1.5Kojic Acid7.7 ± 0.5[7]
Table 2: Stability of Astaxanthin under Various Conditions
ConditionMatrixRetention (%)DurationSource
70-90 °CRicebran, Gingelly, Palm Oils84-90%Not specified[10]
120 and 150 °CEdible OilsReducedNot specified[10]
30 and 40 °CFlaxseed OilStable4 hours[2]
50 and 60 °CFlaxseed OilSubstantial degradation4 hours[2]
pH 4.0-High stabilityNot specified[10]
> pH 4-InstabilityNot specified[11]
Light Exposure-Unstable (photoexcitation)Not specified[11]
-21 °C (under nitrogen)Haematococcus biomass~90%9 weeks[10]
Table 3: Bioavailability Enhancement of Astaxanthin Formulations
FormulationImprovement vs. ControlKey FindingsSource
Lipid-based formulations (A, B, C)1.7 to 3.7 times higher bioavailabilityFormulation B (glycerol mono- and dioleate and polysorbate 80) showed the highest bioavailability.[12]
Sustained-release (SR) formulation3.6 times more bioavailable (AUC)Significantly improved absorption and reduced interindividual variations.[13][14]
Potato protein-olive oil encapsulation4.8-fold higher median plasma AUCDemonstrates the potential of plant-based delivery systems.[15]
Micellar formulation (NovaSOL)Higher Cmax (7.21 vs 3.86 µg/ml) and shorter Tmax (3.67 vs 8.5 hours)Faster and greater absorption compared to native astaxanthin.[16]

Part 3: Experimental Protocols

Protocol for Extraction of Astaxanthin from Haematococcus pluvialis

This protocol is a composite of common methods for astaxanthin extraction.

Objective: To extract astaxanthin from dried Haematococcus pluvialis biomass.

Materials:

  • Dried Haematococcus pluvialis powder

  • 4 M Hydrochloric acid (HCl)

  • Acetone

  • Centrifuge and centrifuge tubes

  • Water bath or incubator

  • Magnetic stirrer (optional)

  • Rotary evaporator

  • Spectrophotometer

Procedure:

  • Cell Wall Disruption (Acid Treatment): a. Weigh 10 mg of dried H. pluvialis powder into a centrifuge tube.[17] b. Add 1 mL of 4 M HCl to the powder.[17] c. Incubate the mixture in a water bath at 70°C for 1 hour. A magnetic stirrer can be used for continuous agitation.[17] d. After incubation, centrifuge the sample to pellet the cell debris. e. Carefully decant and discard the acidic supernatant. f. Wash the pellet with distilled water, centrifuge again, and discard the supernatant. Repeat this washing step to remove residual acid.[17]

  • Solvent Extraction: a. To the washed cell pellet, add a known volume of acetone (e.g., 5 mL). b. Vortex or sonicate the mixture for several minutes to ensure thorough extraction of the pigment. c. Centrifuge the sample to pellet the cell debris. d. Carefully collect the acetone supernatant, which now contains the astaxanthin, into a clean tube. e. Repeat the acetone extraction (steps 2a-2d) on the pellet until the pellet is colorless to ensure complete extraction. f. Pool all the acetone extracts.

  • Solvent Removal and Quantification: a. Evaporate the acetone from the pooled extracts using a rotary evaporator under reduced pressure or a stream of nitrogen. b. Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or an HPLC mobile phase component). c. Measure the absorbance of the solution at the maximum wavelength for astaxanthin (approximately 478 nm) using a spectrophotometer.[18] d. Calculate the concentration of astaxanthin using the Beer-Lambert law and a known extinction coefficient for astaxanthin in the chosen solvent.

Protocol for Quantification of Astaxanthin by HPLC

This protocol provides a general method for the analysis of astaxanthin using High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify astaxanthin isomers in an extract.

Materials and Equipment:

  • HPLC system with a UV/Vis or photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[18]

  • Astaxanthin standard

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water, dichloromethane)[18][19]

  • Sample vials

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standards and Samples: a. Prepare a stock solution of astaxanthin standard of known concentration in a suitable solvent (e.g., acetone). b. From the stock solution, prepare a series of calibration standards of decreasing concentrations. c. Prepare the sample extract as described in Protocol 3.1. d. Filter all standards and samples through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions: a. Mobile Phase: A common mobile phase is a mixture of acetonitrile and methanol (e.g., 70:30 v/v).[18] Other gradients using solvents like water and dichloromethane may also be used for better separation of isomers and precursors.[19] b. Flow Rate: Set the flow rate to a suitable value, typically around 1.0 mL/min. c. Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[18] d. Injection Volume: Inject a fixed volume of the standard and sample solutions (e.g., 15 µL).[18] e. Detection: Set the detector wavelength to the maximum absorbance of astaxanthin, which is approximately 475-480 nm.[18][19]

  • Data Analysis: a. Run the calibration standards and generate a calibration curve by plotting the peak area against the concentration. b. Inject the sample and identify the astaxanthin peaks based on the retention time of the standard. c. Quantify the amount of astaxanthin in the sample by comparing its peak area to the calibration curve.

Protocol for DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of astaxanthin.

Objective: To determine the free radical scavenging capacity of an astaxanthin sample.

Materials:

  • Astaxanthin sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Spectrophotometer

  • Positive control (e.g., ascorbic acid or BHT)

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[8] b. Prepare a stock solution of the astaxanthin sample in a suitable solvent. c. Prepare a series of dilutions of the astaxanthin sample and the positive control.

  • Assay Procedure: a. In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution (e.g., 3 mL).[8] b. To these tubes, add a smaller volume of the different concentrations of the astaxanthin sample or the positive control (e.g., 0.5 mL).[8] c. Prepare a blank sample containing the solvent instead of the sample extract. d. Prepare a control sample containing the DPPH solution and the solvent used to dissolve the sample. e. Incubate the mixtures in the dark at room temperature for 30 minutes.[8]

  • Measurement and Calculation: a. After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.[8] b. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample. c. Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Part 4: Visualizations

Signaling Pathways

PI3K_Akt_Pathway Astaxanthin Astaxanthin PI3K PI3K Astaxanthin->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival & Antioxidant Response mTOR->CellSurvival Promotes

Caption: PI3K/Akt signaling pathway activated by astaxanthin.

JAK_STAT_Pathway Astaxanthin Astaxanthin JAK JAK Astaxanthin->JAK Inhibits phosphorylation CytokineReceptor Cytokine Receptor CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Angiogenesis) Nucleus->GeneExpression Promotes AMPK_SIRT1_Pathway Astaxanthin Astaxanthin AMPK AMPK Astaxanthin->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK SIRT1 SIRT1 pAMPK->SIRT1 Activates FattyAcidOxidation Fatty Acid Oxidation pAMPK->FattyAcidOxidation Promotes MitochondrialBiogenesis Mitochondrial Biogenesis SIRT1->MitochondrialBiogenesis Promotes Astaxanthin_Workflow Biomass H. pluvialis Biomass Disruption Cell Wall Disruption (Acid Treatment) Biomass->Disruption Extraction Solvent Extraction (Acetone) Disruption->Extraction CrudeExtract Crude Astaxanthin Extract Extraction->CrudeExtract Quantification Quantification (HPLC) CrudeExtract->Quantification ActivityAssay Antioxidant Activity Assay (e.g., DPPH) CrudeExtract->ActivityAssay Results Results: Concentration & IC50 Value Quantification->Results ActivityAssay->Results

References

Application Notes & Protocols: In Vitro Antioxidant Assays for Astaxanthin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Astaxanthin (3,3′-dihydroxy-β,β-carotene-4,4′-dione) is a potent, lipid-soluble keto-carotenoid pigment known for its powerful antioxidant properties.[1] It is found in various microorganisms and marine animals, such as Haematococcus pluvialis algae, salmon, and shrimp.[1] Astacene, a related compound, is an oxidized artifact of astaxanthin.[1] The antioxidant activity of astaxanthin is significantly higher than many other well-known antioxidants, including β-carotene and vitamin E.[1][2] This activity stems from its unique molecular structure, which allows it to quench singlet oxygen and scavenge free radicals effectively.[3]

Evaluating the antioxidant capacity of astaxanthin and its derivatives is crucial for research, quality control in the nutraceutical and pharmaceutical industries, and the development of new therapeutic agents. This document provides an overview of common in vitro antioxidant assays, a summary of quantitative data for astaxanthin's activity, and detailed protocols for performing these key experiments.

Quantitative Data Summary: Antioxidant Activity of Astaxanthin

The antioxidant capacity of astaxanthin can vary based on the assay method, the solvent used, and the form of astaxanthin (e.g., free, monoester, diester) which is often influenced by the extraction method.[4][5] The following tables summarize quantitative data from various studies.

Table 1: Radical Scavenging Activity (DPPH & ABTS Assays)

Sample Description Assay IC₅₀ / EC₅₀ (µg/mL) Solvent/Method Reference
Astaxanthin (from shrimp waste) DPPH 17.5 ± 3.6 Ethanol [6]
Astaxanthin (from shrimp waste) ABTS 7.7 ± 0.6 Ethanol [6]
Ascorbic Acid (Positive Control) DPPH 19.7 ± 0.2 - [6]
Ascorbic Acid (Positive Control) ABTS 20.8 ± 1.1 - [6]
BHT (Positive Control) DPPH 17.2 ± 0.1 - [6]
BHT (Positive Control) ABTS 15.1 ± 0.7 - [6]
Astaxanthin (HCl extraction) DPPH 15.39 Methanol [4]
Astaxanthin (HCl extraction) ABTS 20.32 Methanol [4]
Astaxanthin (Ionic Liquid extraction) DPPH 43.81 Methanol [4]
Astaxanthin (Ionic Liquid extraction) ABTS 21.73 Methanol [4]
Astaxanthin (HPMF extraction) DPPH 52.76 Methanol [4]
Astaxanthin (HPMF extraction) ABTS 22.09 Methanol [4]
Astaxanthin (Multi-enzyme extraction) DPPH 56.25 Methanol [4]
Astaxanthin (Multi-enzyme extraction) ABTS 25.53 Methanol [4]
Astaxanthin DPPH IC₅₀ = 4.76 ppm DMSO [5]
Astaxanthin DPPH IC₅₀ = 5.15 ppm Methanol [5]

| Astaxanthin | DPPH | IC₅₀ = 5.99 ppm | 40% Acetone |[5] |

IC₅₀/EC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower value indicates higher antioxidant activity.

Table 2: Other Antioxidant Assays

Sample Description Assay Result Reference
Astaxanthin (from shrimp waste) β-Carotene Bleaching EC₅₀ = 15.1 ± 1.9 µg/mL [6]
Astaxanthin (from shrimp waste) Singlet Oxygen Quenching EC₅₀ = 9.2 ± 0.5 µg/mL [6]
Astaxanthin (Ionic Liquid extraction) ORAC 35.6 - 110.4 µM Trolox Equiv. (at 1-4 µg/mL) [4]

| Astaxanthin | FRAP | 389.4 ± 0.05 µM TE/g |[5] |

Experimental Workflows and Assay Principles

Visualizing the workflow and principles of each assay can aid in understanding and execution.

G General Workflow for Spectrophotometric Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Reagents (e.g., DPPH, ABTS•+, FRAP solution) prep_sample Prepare Sample and Standard Dilutions prep_reagent->prep_sample mix Mix Sample/Standard with Reagent in a 96-well plate prep_sample->mix incubate Incubate (Time and temperature as per protocol) mix->incubate measure Measure Absorbance at specific λ (e.g., 517nm, 734nm, 593nm) incubate->measure calculate Calculate % Inhibition or TEAC value measure->calculate plot Plot Dose-Response Curve and determine IC₅₀/EC₅₀ calculate->plot

Caption: General workflow for DPPH, ABTS, and FRAP assays.

G Principle of the DPPH Radical Scavenging Assay cluster_reaction cluster_measurement DPPH_radical DPPH• (Stable free radical, Purple) DPPH_H DPPH-H (Reduced form, Yellow) DPPH_radical->DPPH_H donates H• Astaxanthin Astaxanthin (AX) (Antioxidant, H-donor) AX_oxidized Oxidized Astaxanthin Astaxanthin->AX_oxidized gets oxidized measurement Decrease in absorbance at 517 nm is proportional to antioxidant activity

Caption: Principle of the DPPH radical scavenging assay.

G Principle of the ABTS Radical Cation Decolorization Assay ABTS ABTS ABTS_radical ABTS•+ (Radical cation, Blue-Green) ABTS->ABTS_radical Oxidation Persulfate Potassium Persulfate Persulfate->ABTS_radical Oxidation ABTS_reduced ABTS (Reduced form, Colorless) ABTS_radical->ABTS_reduced Reduction by Antioxidant Astaxanthin Astaxanthin (AX) (Antioxidant) Astaxanthin->ABTS_reduced Reduction by Antioxidant measurement Decrease in absorbance at 734 nm is proportional to antioxidant activity

Caption: Principle of the ABTS radical decolorization assay.

G Principle of the Ferric Reducing Antioxidant Power (FRAP) Assay cluster_reaction cluster_measurement Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue Color) Fe3_TPTZ->Fe2_TPTZ reduced by AX Astaxanthin Astaxanthin (AX) (Antioxidant, Reductant) AX_oxidized Oxidized Astaxanthin Astaxanthin->AX_oxidized gets oxidized measurement Increase in absorbance at 593 nm is proportional to the total reducing power

Caption: Principle of the FRAP assay.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron. DPPH is a stable free radical with a deep purple color, showing a maximum absorbance around 517 nm.[4][6] When reduced by an antioxidant, the DPPH solution is decolorized to a yellow color, and the corresponding decrease in absorbance is measured.[5][6]

Reagents and Materials

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol/DMSO depending on sample solubility)

  • Astaxanthin standard and test samples

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

Step-by-Step Protocol

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[4] (e.g., dissolve 2 mg of DPPH in 50 mL of methanol). Store this solution in a dark, amber bottle at 4°C.

  • Sample Preparation: Prepare a stock solution of astaxanthin and the positive control in a suitable solvent (e.g., DMSO, methanol).[7] Perform serial dilutions to obtain a range of concentrations (e.g., 2 to 128 µg/mL).[4][7]

  • Assay Procedure (96-well plate): a. Add 100 µL of the DPPH working solution to each well of the microplate.[7] b. Add 100 µL of the various concentrations of the sample, standard, or blank (solvent only) to the wells.[7] c. Blank: 100 µL solvent + 100 µL methanol. d. Control: 100 µL solvent + 100 µL DPPH solution. e. Sample: 100 µL sample dilution + 100 µL DPPH solution.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[4][7]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[4][7]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the graph.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The ABTS radical is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[6][8]

Reagents and Materials

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Astaxanthin standard and test samples

  • Trolox (standard for TEAC value)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 734 nm

Step-by-Step Protocol

  • Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[8][9] b. Mix the two solutions in equal volumes (1:1 ratio).[8] c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[8][9]

  • Preparation of ABTS•+ Working Solution: a. Before the assay, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Sample Preparation: Prepare serial dilutions of the astaxanthin sample and Trolox standard in the same solvent.

  • Assay Procedure (96-well plate): a. Add 190 µL of the ABTS•+ working solution to each well.[8] b. Add 10 µL of the various concentrations of the sample, standard, or blank to the wells.[8]

  • Incubation: Incubate the plate at room temperature for 10 minutes in the dark.[4]

  • Measurement: Measure the absorbance at 734 nm.[4]

  • Calculation:

    • Calculate the percentage of scavenging activity as in the DPPH assay.

    • Determine the IC₅₀ value.

    • Alternatively, calculate the Trolox Equivalent Antioxidant Capacity (TEAC). Create a standard curve using Trolox, and express the antioxidant capacity of the sample as µM of Trolox equivalents per gram of sample (µM TE/g).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form. At a low pH, antioxidants reduce the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an intense blue color with an absorption maximum at 593 nm.[10][11] The change in absorbance is proportional to the total reducing power of the antioxidants in the sample.[11]

Reagents and Materials

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tri(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) or Trolox (for standard curve)

  • Astaxanthin test samples

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 593 nm

Step-by-Step Protocol

  • Preparation of FRAP Working Solution: a. Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10] b. Warm the solution to 37°C before use.[12]

  • Standard Curve Preparation: Prepare a series of dilutions of FeSO₄ (e.g., 0 to 20 nmol/well) or Trolox to generate a standard curve.[12]

  • Sample Preparation: Dilute astaxanthin samples appropriately in a suitable solvent.

  • Assay Procedure (96-well plate): a. Add 10 µL of the sample, standard, or blank to each well.[10] b. Add 190-220 µL of the pre-warmed FRAP working solution to all wells.[10][12]

  • Incubation: Incubate the plate at 37°C. The reaction time can vary, but readings are often taken kinetically for up to 60 minutes or at a fixed endpoint (e.g., 10-15 minutes).[11][12][13]

  • Measurement: Measure the absorbance at 593 nm (or in the range of 540-600 nm).[10][11]

  • Calculation:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the absorbance of the standards against their concentration to create a standard curve.

    • Determine the FRAP value of the samples from the standard curve. Results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals. The assay uses a fluorescent molecule, such as fluorescein, which loses its fluorescence upon oxidation by peroxyl radicals generated from AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride).[14][15] The presence of an antioxidant quenches the peroxyl radicals, thus preserving the fluorescence signal. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC) relative to a standard, typically Trolox.[16]

Reagents and Materials

  • Fluorescein sodium salt

  • AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Astaxanthin test samples (dissolved in a suitable solvent like acetone for lipophilic ORAC)[16]

  • 96-well black microplate (for fluorescence)

  • Fluorescent microplate reader with excitation/emission filters (e.g., 480 nm/520 nm)[16] and temperature control at 37°C.

Step-by-Step Protocol

  • Reagent Preparation: a. Prepare all solutions in 75 mM phosphate buffer (pH 7.4). b. Prepare a Trolox standard stock solution and perform serial dilutions to create a standard curve (e.g., 0-200 µM).[16] c. Prepare sample dilutions. For lipophilic samples like astaxanthin, dissolve in acetone and then dilute in 50% acetone.[16]

  • Assay Procedure (96-well plate): a. Add 25 µL of the sample, standard, or blank (solvent) to the wells of a black microplate.[16] b. Add 150 µL of the fluorescein working solution to each well. Mix and incubate for 30 minutes at 37°C.[16] c. Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.[16]

  • Measurement: a. Immediately place the plate in the pre-warmed (37°C) fluorometric reader. b. Measure the fluorescence kinetically every 1-5 minutes for at least 60 minutes, or until the fluorescence of the blank has decayed to <10% of the initial reading.[16] Use an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.[16]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, blank, and standard.

    • Calculate the Net AUC for each sample and standard: Net AUC = AUC_sample - AUC_blank.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples from the standard curve. The results are expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.

References

Application Note: Astacene as a Standard for Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the analysis of carotenoids, particularly within the food, supplement, and pharmaceutical industries, the use of accurate analytical standards is paramount for reliable quantification and quality control. While astaxanthin is a widely recognized and utilized standard for chromatographic methods, its oxidized derivative, astacene, also holds significance. This compound can be present in samples as a naturally occurring compound or as a degradation product of astaxanthin. Therefore, understanding its chromatographic behavior is crucial for comprehensive analysis and for assessing the quality and stability of astaxanthin-containing products.

This application note provides detailed protocols for the use of astaxanthin as a primary standard in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²), and discusses the role of this compound as a related compound and potential quality marker. These methods are designed for researchers, scientists, and drug development professionals to accurately quantify astaxanthin and identify the presence of this compound in various matrices.

Experimental Protocols

Protocol 1: Quantification of Astaxanthin using HPLC

This protocol outlines a standard reversed-phase HPLC method for the quantification of astaxanthin.

1. Sample Preparation:

  • For Dietary Supplements (Capsules):

    • Dissolve the content of one capsule in 100 mL of acetone.

    • Perform a 1:10 (v/v) dilution of the resulting solution in acetone.

    • For samples containing esterified astaxanthin, enzymatic hydrolysis is required. This can be achieved using cholesterol esterase.[1]

    • After hydrolysis, perform a liquid-liquid extraction with hexane.

    • Centrifuge the mixture and collect the hexane layer for analysis.

2. Standard Solution Preparation:

  • Prepare a stock solution of all-trans-astaxanthin analytical standard in acetone.

  • From the stock solution, prepare a series of calibration standards by serial dilution with acetone to cover the desired concentration range.

  • If an internal standard is used, trans-β-apo-8'-carotenal is a suitable option.[1] Prepare a stock solution of the internal standard in acetone.

  • Spike each calibration standard and sample with a consistent concentration of the internal standard.

3. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of solvents such as methanol, acetonitrile, water, and dichloromethane.
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient or controlled at 25°C
Detection UV-Vis or Photodiode Array (PDA) detector at 470-480 nm
Injection Volume 10-20 µL

4. Data Analysis:

  • Identify and integrate the peaks corresponding to the astaxanthin isomers (all-trans, 9-cis, 13-cis) and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio of astaxanthin to the internal standard against the concentration of the astaxanthin standards.

  • Determine the concentration of astaxanthin in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Rapid Quantification of Astaxanthin using UPC²

This protocol provides a faster alternative to conventional HPLC for the analysis of astaxanthin.

1. Sample and Standard Preparation:

  • Follow the same procedures as described in Protocol 1 for sample and standard solution preparation.

2. UPC² Conditions:

ParameterCondition
Column Sub-2-µm particle packed column suitable for supercritical fluid chromatography.
Mobile Phase Supercritical CO₂ and a co-solvent such as methanol. A gradient elution is typically employed.
Flow Rate 2.0 - 4.0 mL/min
Column Temperature 40 - 60°C
Back Pressure ~1500 psi
Detection UV-Vis or PDA detector at 470-480 nm
Injection Volume 1-2 µL

3. Data Analysis:

  • Follow the same data analysis procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data obtained from the chromatographic analysis of astaxanthin.

Table 1: Chromatographic Parameters for Astaxanthin Analysis

ParameterHPLCUPC²
Column C18 (4.6 x 250 mm, 5 µm)ACQUITY UPC² Trefoil CEL2.5 (3.0 x 150 mm, 2.5 µm)
Mobile Phase Methanol/Acetonitrile/Water/DichloromethaneCO₂/Methanol
Flow Rate 1.0 mL/min3.0 mL/min
Detection Wavelength 474 nm480 nm
Typical Retention Time 5-15 min (depending on isomers)1-3 min

Table 2: Method Validation Data for Astaxanthin Quantification

ParameterTypical Value/Range
Linearity (r²) > 0.995
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Recovery 95-105%
Precision (%RSD) < 5%

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between astaxanthin and this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample (e.g., Dietary Supplement) Dissolution Dissolution in Acetone Sample->Dissolution Standard Astaxanthin Standard Dilution Serial Dilution Standard->Dilution Hydrolysis Enzymatic Hydrolysis (if needed) Dissolution->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Spiking Internal Standard Spiking Extraction->Spiking Dilution->Spiking Injection Injection into HPLC/UPC² Spiking->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Astaxanthin Calibration->Quantification

Figure 1: Experimental workflow for the chromatographic analysis of astaxanthin.

astaxanthin_astacene_relationship Astaxanthin Astaxanthin This compound This compound Astaxanthin->this compound Oxidation / Degradation

Figure 2: Chemical relationship between astaxanthin and this compound.

Role of this compound in Chromatography

This compound is the fully oxidized and dehydrogenated analog of astaxanthin. In chromatographic analyses, the presence of an this compound peak can be indicative of sample degradation or harsh extraction conditions. While not typically used as a primary quantitative standard itself, monitoring for the presence of this compound is a valuable tool for quality control.

A well-resolved chromatographic method should be able to separate this compound from the various isomers of astaxanthin. The appearance of a significant this compound peak in a sample that is supposed to contain primarily astaxanthin suggests that the product may have been exposed to oxidative stress, potentially diminishing its antioxidant capacity and overall quality. Therefore, the identification and semi-quantification of this compound can serve as a critical quality parameter in the analysis of astaxanthin-containing products.

Conclusion

The accurate quantification of astaxanthin is essential for ensuring the quality and efficacy of various products. The HPLC and UPC² methods detailed in this application note provide robust and reliable protocols for this purpose. While astaxanthin serves as the primary analytical standard, the monitoring of this compound as a degradation product is a crucial aspect of a comprehensive quality control strategy. By implementing these methods, researchers and professionals in the field can achieve accurate and reproducible results, leading to a better understanding and utilization of astaxanthin's beneficial properties.

References

Detecting Astacene: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Astacene, a carotenoid and a major oxidation product of astaxanthin, is of growing interest to researchers in the fields of nutrition, pharmacology, and drug development. Its presence as a metabolite or degradation product of astaxanthin necessitates robust analytical methods for its detection and quantification in various matrices, including biological tissues and nutraceutical formulations. This document provides detailed application notes and experimental protocols for the analysis of this compound, leveraging established techniques for carotenoid analysis. While specific quantitative data for this compound is limited in the literature, this guide adapts well-established methods for astaxanthin, a structurally similar and extensively studied compound.

I. Analytical Methods for this compound Detection

The primary methods for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Spectroscopic methods can also be employed for preliminary analysis and quantification in simpler matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable and widely used technique for the separation and quantification of carotenoids. For this compound, both normal-phase and reversed-phase HPLC can be utilized.

Normal-Phase HPLC for Isolation and Characterization

A normal-phase HPLC method is particularly useful for the preparative isolation and characterization of this compound from a mixture of astaxanthin impurities.[1]

Reversed-Phase HPLC for Quantification

Reversed-phase HPLC is generally preferred for quantitative analysis due to its compatibility with aqueous samples and the use of less hazardous mobile phases.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity, making it the method of choice for detecting low concentrations of this compound in complex biological matrices. This technique combines the separation power of HPLC with the precise detection and identification capabilities of mass spectrometry.

II. Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues (e.g., Shrimp Tissues)

This protocol is adapted from established methods for astaxanthin extraction from shrimp tissues and is suitable for this compound analysis.[2][3][4]

Materials:

  • Biological tissue (e.g., shrimp hepatopancreas)

  • Homogenizer

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., β-carotene in a suitable solvent)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh a known amount of the tissue sample.

  • Add a solution of 50% methanol in water at a 1:5 (w/v) ratio and homogenize the tissue.

  • Take a 50 µL aliquot of the tissue homogenate and add 50 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: Normal-Phase HPLC for this compound Isolation

This protocol is based on a method developed for the preparative isolation of this compound.[1]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Normal-phase silica column (e.g., Lichrosorb Si-60)

Chromatographic Conditions:

  • Mobile Phase: n-hexane:acetone:tetrahydrofuran (90:2:8, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 475 nm

  • Injection Volume: 20 µL

Protocol 3: Reversed-Phase LC-MS/MS for this compound Quantification

This protocol is a proposed method adapted from validated LC-MS/MS methods for astaxanthin.[2][3][4][5][6]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 or C8 column (e.g., BEH C8, 1.7 µm, 2.1 × 50 mm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: Start with a suitable percentage of B, and gradually increase to elute this compound. A good starting point would be a gradient similar to that used for astaxanthin.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by infusing a pure standard of this compound.

III. Quantitative Data

While specific quantitative validation data for this compound is scarce, the following tables present typical validation parameters for astaxanthin analysis, which can serve as a benchmark for the development and validation of an this compound-specific method.

Table 1: HPLC Method Validation Parameters for a Related Carotenoid (Astaxanthin)

ParameterTypical Value
Linearity (r²)> 0.99
Precision (%RSD)< 15%
Accuracy/Recovery85-115%
Limit of Quantification (LOQ)Analyte and matrix dependent

Table 2: LC-MS/MS Method Validation Parameters for a Related Carotenoid (Astaxanthin)[5][6]

ParameterTypical Value
Linearity Range37.5 - 2,400 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)16 ng/mL
Limit of Quantification (LOQ)49 ng/mL
Recovery91.9 - 97.4%
Intra-day Precision (%RSD)1.2 - 3.5%
Inter-day Precision (%RSD)< 15%
Reproducibility (%RSD)1.8%

IV. Signaling Pathways and Logical Relationships

The direct impact of this compound on specific signaling pathways is not yet well-documented. However, as a major metabolite of astaxanthin, it is plausible that this compound may interact with similar pathways. Astaxanthin has been shown to modulate several key signaling pathways involved in oxidative stress and inflammation, such as the PI3K/Akt and Nrf2-ARE pathways.[7][8][9]

Hypothesized this compound Interaction with the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Astaxanthin has been shown to influence this pathway, and it is hypothesized that this compound may have similar effects.

PI3K_Akt_Pathway This compound This compound (Hypothesized) PI3K PI3K This compound->PI3K Modulation? Receptor Growth Factor Receptor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellSurvival Cell Survival & Growth mTOR->CellSurvival

Caption: Hypothesized modulation of the PI3K/Akt pathway by this compound.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological sample.

Experimental_Workflow Sample Biological Sample (e.g., Tissue) Homogenization Homogenization Sample->Homogenization Extraction Protein Precipitation & Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition & Quantification LCMS->Data

References

Application Notes and Protocols: The Role of Astacene in the Coloration of Aquatic Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of astacene and its relationship with astaxanthin in the context of aquatic animal coloration. The information is intended to guide research and experimental design for professionals in aquaculture, marine biology, and natural product chemistry.

Introduction to this compound and its Precursor, Astaxanthin

Astaxanthin is a pivotal carotenoid pigment responsible for the vibrant red and pink hues observed in many aquatic animals, including salmon, shrimp, and crustaceans.[1][2] Aquatic animals primarily obtain astaxanthin through their diet, as they cannot synthesize it de novo.[3][4] Astaxanthin is a xanthophyll, characterized by the presence of hydroxyl and keto groups on its ionone rings, which contribute to its potent antioxidant properties.[1]

This compound, on the other hand, is an oxidized derivative of astaxanthin. The conversion of astaxanthin to this compound involves the oxidation of the two hydroxyl groups into ketones. While astaxanthin is the primary pigment found in healthy aquatic animal tissues, this compound can be formed both as a metabolic byproduct and as a result of improper extraction and handling procedures. Understanding the dynamics between astaxanthin and this compound is crucial for accurately assessing the pigmentation and health status of aquatic organisms.

Biochemical Conversion of Astaxanthin to this compound

The transformation of astaxanthin to this compound is an oxidation reaction. This process can occur in vivo through metabolic pathways, although it is more commonly encountered as a degradation product during post-mortem tissue handling and pigment extraction.

dot

Caption: Biochemical conversion of astaxanthin to this compound.

Role in Coloration: A Comparative Analysis

While astaxanthin is well-established as the primary contributor to the red-orange coloration in aquatic animals, the specific role of this compound in pigmentation is less defined and is generally considered to be a result of astaxanthin degradation. The structural change from astaxanthin to this compound alters the molecule's chromophore, leading to a shift in its color properties.

FeatureAstaxanthinThis compound
Chemical Formula C₄₀H₅₂O₄C₄₀H₄₈O₄
Color in Tissue Red-orange to pinkYellow-orange
Primary Role Primary pigment for coloration, antioxidantMetabolic byproduct, degradation product
Abundance in Healthy Tissue HighLow to negligible
Antioxidant Activity HighReduced compared to astaxanthin

Experimental Protocols

This protocol is designed to extract both astaxanthin and this compound from tissues such as muscle, skin, and exoskeleton, with precautions to minimize the artificial oxidation of astaxanthin to this compound during the process.

Materials:

  • Tissue sample (e.g., fish muscle, shrimp exoskeleton)

  • Mortar and pestle, or homogenizer

  • Acetone (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • HPLC system with a UV-Vis detector

  • C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm)

  • Astaxanthin and this compound standards

  • Mobile phase: Acetonitrile, methanol, and dichloromethane gradient

Procedure:

  • Sample Preparation (under subdued light):

    • Weigh approximately 1 g of tissue and freeze-dry to determine the dry weight.

    • Grind the freeze-dried tissue into a fine powder using a mortar and pestle or a homogenizer.

  • Extraction:

    • To the powdered tissue, add 20 mL of acetone and homogenize for 2 minutes.

    • Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction on the pellet two more times with fresh acetone.

    • Pool the acetone extracts.

  • Phase Separation and Drying:

    • Add the pooled acetone extract to a separatory funnel containing 20 mL of dichloromethane and 20 mL of distilled water.

    • Gently mix and allow the layers to separate. The lower dichloromethane layer will contain the pigments.

    • Drain the dichloromethane layer and pass it through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Evaporate the solvent from the dried extract using a rotary evaporator at a temperature not exceeding 35°C.

    • Re-dissolve the pigment residue in a known volume (e.g., 2 mL) of the initial HPLC mobile phase.

  • HPLC Quantification:

    • Filter the re-dissolved sample through a 0.22 µm syringe filter.

    • Inject 20 µL of the sample into the HPLC system.

    • Set the detector to monitor at 470 nm.

    • Run a gradient elution program, for example, starting with 85:10:5 (v/v/v) acetonitrile:methanol:dichloromethane and gradually increasing the dichloromethane concentration.

    • Identify and quantify astaxanthin and this compound peaks by comparing their retention times and spectral data with those of the pure standards.

dot

Caption: Experimental workflow for this compound and astaxanthin analysis.

Signaling Pathways Influenced by Astaxanthin

Astaxanthin is known to modulate several key signaling pathways, primarily due to its potent antioxidant and anti-inflammatory properties. These include pathways related to oxidative stress response and inflammation. Research on this compound-specific modulation of signaling pathways is currently limited. It is hypothesized that due to its reduced antioxidant capacity, this compound would have a lesser effect on these pathways compared to astaxanthin.

dot

Signaling_Pathways cluster_Pathways Modulated Signaling Pathways cluster_Outcomes Cellular Outcomes Astaxanthin Astaxanthin AMPK AMPK Pathway Astaxanthin->AMPK Akt PI3K/Akt Pathway Astaxanthin->Akt MAPK MAPK Pathway (JNK, p38) Astaxanthin->MAPK NFkB NF-κB Pathway Astaxanthin->NFkB Autophagy Regulation of Autophagy AMPK->Autophagy Cell_Survival Enhanced Cell Survival Akt->Cell_Survival Inflammation Reduced Inflammation MAPK->Inflammation Oxidative_Stress Decreased Oxidative Stress MAPK->Oxidative_Stress NFkB->Inflammation

References

Troubleshooting & Optimization

Preventing astaxanthin degradation to astacene during extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support to help you prevent the degradation of astaxanthin to astacene during extraction processes. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the stability and purity of your astaxanthin extracts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of astaxanthin degradation during extraction?

A1: The primary cause of astaxanthin degradation is oxidation. Astaxanthin's molecular structure, rich in conjugated double bonds and hydroxyl groups, makes it highly susceptible to damage from factors like oxygen, light, and high temperatures. This oxidation process can convert astaxanthin into this compound, leading to a loss of biological activity.

Q2: How does this compound differ from astaxanthin, and why is this conversion problematic?

A2: this compound is the fully oxidized form of astaxanthin. The key chemical difference is the conversion of the two hydroxyl (-OH) groups on astaxanthin's terminal rings into ketone (C=O) groups to form this compound. This structural change is problematic because it diminishes the potent antioxidant capacity that makes astaxanthin valuable for pharmaceutical and nutraceutical applications.

Q3: What are the key environmental factors that accelerate astaxanthin degradation?

A3: Several environmental factors can significantly accelerate the degradation of astaxanthin during extraction:

  • High Temperatures: Temperatures above 60-70°C can dramatically increase the rate of thermal degradation.[1][2]

  • Light Exposure: Astaxanthin is highly photosensitive. Exposure to light, especially UV irradiation, can lead to photodegradation and isomerization.[3]

  • Oxygen: The presence of atmospheric oxygen is a direct driver of oxidation. Performing extractions under an inert atmosphere (like nitrogen or argon) is crucial.

  • pH: Astaxanthin shows greater stability at a lower pH, around 4.0.[4] Alkaline conditions, such as those used in saponification, can promote oxidation to this compound.[5][6]

Q4: Which extraction methods are considered best for preserving astaxanthin stability?

A4: Supercritical CO2 (SC-CO2) extraction is widely regarded as a superior method for preserving astaxanthin. It allows for extraction at low temperatures, is non-toxic, and can selectively extract astaxanthin, resulting in a high-purity product with minimal degradation.[7] For solvent-based methods, the choice of solvent and the inclusion of protective measures are critical.

Troubleshooting Guide

This guide addresses common problems encountered during astaxanthin extraction.

Problem Potential Cause Recommended Solution
Low Astaxanthin Yield Incomplete Cell Disruption: The tough cell wall of sources like Haematococcus pluvialis prevents efficient solvent penetration.Implement a cell disruption pre-treatment step. Methods include bead milling, high-pressure homogenization, or enzymatic lysis.
Degradation during Extraction: High temperatures, light, or oxygen exposure are destroying the astaxanthin.1. Lower the extraction temperature to below 60°C. 2. Protect the entire apparatus from light by covering it with aluminum foil. 3. Purge all solvents and the extraction vessel with an inert gas (nitrogen or argon). 4. Add an antioxidant (e.g., α-tocopherol) to the extraction solvent.
Extract Color Fades or Changes Oxidation: The characteristic deep red color of astaxanthin is fading, indicating conversion to this compound or other degradation products.This is a strong indicator of oxidation. Immediately implement all the solutions for "Degradation during Extraction." Ensure solvents are de-gassed and the process is anaerobic.
Poor Solubility of Extract Incorrect Solvent Choice: Astaxanthin is lipophilic and requires a suitable organic solvent for effective dissolution.Use solvents in which astaxanthin is highly soluble, such as acetone, ethanol, or ethyl acetate. For downstream applications, consider a solvent system that is compatible with your final formulation.
Presence of Impurities in Final Product Co-extraction of other compounds: Lipids, chlorophyll, and other carotenoids are being extracted along with astaxanthin.1. Optimize the selectivity of your solvent system. 2. For the highest purity, use Supercritical CO2 extraction, which offers excellent selectivity. 3. Implement a post-extraction purification step, such as column chromatography.

Data on Astaxanthin Stability

The following tables summarize quantitative data on the stability of astaxanthin under various conditions.

Table 1: Effect of Temperature and Light on Astaxanthin Degradation in Acetone

ConditionDurationAstaxanthin Degradation (%)Half-life (days)
Room Temp (~28-30°C) + Light5 days23.59%15.65
Room Temp (~28-30°C) + Dark5 days20.77%17.61
Refrigerated (~4°C) + Dark5 days19.59%18.80
(Data sourced from Dewati et al., 2022)[3]

Table 2: Stability of Astaxanthin in Edible Oils at Elevated Temperatures

Oil TypeTemperatureDurationAstaxanthin Retention (%)
Rice Bran Oil70°C8 hours84 - 90%
Palm Oil70°C8 hours84 - 90%
Palm Oil80°C-~90% (10% degradation)
Palm Oil90°C-~86% (14% degradation)
Various Edible Oils120 - 150°C-Significant Reduction
(Data sourced from Rao et al., 2007 and Handayani et al.)[1][4]

Table 3: Comparison of Astaxanthin Recovery and Stability with Different Solvents

SolventRecovery/Stability Note
AcetoneHigh recovery yields, but can promote degradation if conditions are not optimized.[1][8]
EthanolGood solvent for extraction, often used in combination with other solvents or as a co-solvent in SC-CO2 extraction.[2][9]
Ethyl AcetateEffective, often used in solvent mixtures (e.g., with ethanol) to optimize extraction.[9]
Dimethyl Sulfoxide (DMSO)Showed the highest recovery (3.48 ppm) and antioxidant activity in one comparative study.[10]
MethanolGood recovery (3.37 ppm), comparable to DMSO.[10]
HexaneLower extraction yields compared to more polar solvents like acetone.[1]

Experimental Protocols

Protocol 1: Stabilized Solvent Extraction from Haematococcus pluvialis

This protocol incorporates measures to minimize astaxanthin degradation.

1. Materials and Reagents:

  • Dried Haematococcus pluvialis biomass

  • Acetone (HPLC grade), chilled to 4°C

  • α-tocopherol (Vitamin E)

  • Nitrogen gas cylinder with regulator

  • Glass beads (for cell disruption)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Amber glass vials for storage

2. Procedure:

  • Preparation: Weigh 1 gram of dried H. pluvialis biomass. Work in a dimly lit area or under red light to minimize light exposure.

  • Solvent Preparation: Prepare the extraction solvent by dissolving α-tocopherol in chilled acetone to a final concentration of 0.1% (w/v). De-gas the solvent by bubbling nitrogen gas through it for 15 minutes.

  • Cell Disruption: Add the biomass, 10 mL of the prepared solvent, and 5 grams of glass beads to a 50 mL centrifuge tube.

  • Inert Atmosphere: Purge the headspace of the tube with nitrogen gas for 1 minute and seal tightly.

  • Extraction: Agitate the mixture vigorously on a vortex mixer for 30 minutes at 4°C. The tube should be wrapped in aluminum foil to block light.

  • Separation: Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C.

  • Collection: Carefully decant the supernatant (the red acetone extract) into a round-bottom flask, which has been pre-flushed with nitrogen and protected from light.

  • Re-extraction: Repeat the extraction (steps 3-7) on the remaining pellet two more times to ensure complete recovery. Pool all supernatants.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator with the water bath temperature set to a maximum of 35°C.

  • Storage: Transfer the concentrated oleoresin to an amber glass vial, flush with nitrogen, seal, and store at -20°C.

Protocol 2: Supercritical CO2 (SC-CO2) Extraction

This protocol provides a general workflow for SC-CO2 extraction, a method known for preserving astaxanthin.

1. Equipment and Materials:

  • Supercritical Fluid Extraction (SFE) system

  • Dried and milled H. pluvialis biomass (particle size < 0.5 mm)

  • Food-grade ethanol (as co-solvent)

  • Liquid Carbon Dioxide (CO2)

2. Procedure:

  • Feedstock Preparation: Ensure the H. pluvialis biomass is thoroughly dried (moisture content < 5%) and finely ground to increase surface area.

  • Loading the Extractor: Load the milled biomass into the high-pressure extraction vessel of the SFE system.

  • Setting Parameters:

    • Pressure: 30-35 MPa (300-350 bar)

    • Temperature: 50°C (This temperature provides a good balance of solubility and stability).

    • CO2 Flow Rate: 3 L/min (Adjust based on system size).

    • Co-solvent: Add ethanol at 5-10% (w/w) of the CO2 flow rate to increase the polarity of the supercritical fluid and enhance extraction efficiency.

  • Extraction: Start the flow of CO2 and the co-solvent pump. The supercritical CO2 will pass through the biomass, dissolving the astaxanthin. The extraction time will typically range from 1 to 3 hours.

  • Separation and Collection: The astaxanthin-rich supercritical fluid flows into a separation chamber where the pressure is reduced (e.g., to 5-10 MPa). This causes the CO2 to return to a gaseous state, losing its solvent power and precipitating the astaxanthin extract.

  • Collection: The astaxanthin oleoresin is collected from the separator. The gaseous CO2 is typically recycled back into the system.

  • Storage: Store the collected extract under nitrogen at -20°C in a light-protected container.

Visual Guides

The following diagrams illustrate key pathways and workflows related to astaxanthin extraction.

Astaxanthin_Degradation cluster_factors Degradation Factors Astaxanthin Astaxanthin (C40H52O4) This compound This compound (C40H48O4) Astaxanthin->this compound Oxidation of -OH groups Light Light (UV) Light->Astaxanthin Heat High Temp (>60°C) Heat->Astaxanthin Oxygen Oxygen (O2) Oxygen->Astaxanthin Alkali Alkaline pH Alkali->Astaxanthin

Caption: Chemical conversion of astaxanthin to this compound via oxidation.

Extraction_Workflow cluster_input Input Material cluster_process Stabilized Extraction Process cluster_output Final Product Biomass Dried Biomass (e.g., H. pluvialis) Disruption 1. Cell Disruption (Mechanical/Enzymatic) Biomass->Disruption Extraction 2. Solvent Extraction (Inert gas, dark, <60°C, + Antioxidants) Disruption->Extraction Separation 3. Centrifugation (Separate biomass) Extraction->Separation Concentration 4. Solvent Evaporation (Rotary Evaporator, <35°C) Separation->Concentration Oleoresin Astaxanthin Oleoresin Concentration->Oleoresin Storage Store at -20°C (Under Nitrogen, Dark) Oleoresin->Storage

Caption: Workflow for stabilized solvent extraction of astaxanthin.

Troubleshooting_Flowchart start Start: Low Astaxanthin Yield q1 Is the biomass pre-treated for cell disruption? start->q1 sol1 Action: Implement cell disruption (e.g., bead milling, high-pressure homogenization). q1->sol1 No q2 Is the extraction performed under protective conditions? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: 1. Use inert gas (N2/Ar). 2. Protect from light. 3. Keep temp < 60°C. 4. Add antioxidants. q2->sol2 No end Problem Resolved q2->end Yes a2_yes Yes a2_no No sol2->end

Caption: Troubleshooting flowchart for low astaxanthin yield.

References

Technical Support Center: Optimizing HPLC Separation of Astacene and Astaxanthin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC separation of astacene and astaxanthin isomers. It is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during chromatographic analysis.

Troubleshooting Guide

This section addresses specific problems that may arise during the HPLC separation of this compound and astaxanthin isomers.

Question: Why am I observing poor peak resolution between astaxanthin isomers (e.g., all-trans, 9-cis, 13-cis)?

Answer: Poor resolution of astaxanthin isomers is a common challenge due to their structural similarity. Several factors can contribute to this issue.

  • Column Choice: Standard C18 columns may not provide sufficient selectivity for carotenoid isomers. C30 columns are often more effective in separating structurally related carotenoids and their cis/trans isomers.[1] Chiral stationary phases, such as those based on D-phenylglycine, can also be employed for the simultaneous separation of configurational isomers of the predominant cis/trans forms of astaxanthin.[2]

  • Mobile Phase Composition: The mobile phase composition is critical for achieving optimal selectivity. For reversed-phase HPLC, complex mobile phases containing solvents like methanol, acetonitrile, water, and dichloromethane have been used.[1][3] For normal-phase HPLC, a mobile phase of n-hexane-acetone-tetrahydrofuran (90:2:8, v/v/v) has been used successfully.[3][4] The addition of small amounts of modifiers can significantly impact selectivity.

  • Temperature: Column temperature can influence the separation of carotenoid isomers. Lower temperatures (around 13°C) can maximize selectivity for cis/trans isomers, while higher temperatures (around 38°C) may be better for resolving different carotenoids.[5]

  • Gradient Elution: A gradient elution program is often necessary to resolve the various isomers and any astaxanthin esters that may be present.[6]

Question: What is causing significant peak tailing for my this compound and astaxanthin peaks?

Answer: Peak tailing in the analysis of this compound and astaxanthin can be attributed to several factors.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of astaxanthin and this compound, leading to peak tailing. Using a well-endcapped column or adding a competitive base, such as triethylamine (TEA), to the mobile phase can help mitigate these interactions.[7][8]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the sample concentration or injection volume.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can affect peak shape. It is important to have a robust column washing procedure in place.

  • Mismatched Solvent Strength: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.

Question: My astaxanthin sample seems to be degrading during analysis, what can I do to improve its stability?

Answer: Astaxanthin is susceptible to degradation, particularly from light, heat, and oxidation.[6][9]

  • Light Protection: Protect the sample from light at all stages of preparation and analysis by using amber vials and minimizing exposure to ambient light.

  • Temperature Control: Use a refrigerated autosampler to maintain sample stability during the analytical run. Avoid excessive heating of the column unless it is necessary for the separation.

  • Antioxidant Addition: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the mobile phase and sample solvent can help prevent oxidative degradation.[7]

  • Degassed Mobile Phase: Ensure the mobile phase is properly degassed to remove dissolved oxygen, which can contribute to oxidative degradation.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the HPLC analysis of this compound and astaxanthin isomers.

Question: What is the recommended starting point for developing an HPLC method for astaxanthin isomers?

Answer: A good starting point is to use a C30 reversed-phase column.[1][9] For the mobile phase, a gradient elution with a combination of methanol, methyl-tert-butyl ether (MTBE), and water is a common choice.[9] Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at a wavelength of approximately 470-480 nm.[1][10]

Question: How can I identify the different astaxanthin isomers in my chromatogram?

Answer: Isomer identification can be achieved through a combination of techniques:

  • Retention Time Matching: Compare the retention times of the peaks in your sample to those of authentic standards of the different isomers (all-trans, 9-cis, 13-cis, etc.).

  • UV-Vis Spectra: A photodiode array (PDA) detector can be used to obtain the UV-Vis spectrum of each peak. The cis-isomers of astaxanthin have characteristic spectral features, such as a "cis-peak" at a shorter wavelength, that can aid in their identification.[11]

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides mass-to-charge ratio information, which can confirm the identity of the compounds.[1]

Question: Are there any specific sample preparation considerations for astaxanthin analysis?

Answer: Yes, proper sample preparation is crucial for accurate analysis.

  • Extraction: Astaxanthin is often found as esters in natural sources and needs to be extracted using organic solvents.[12] Saponification (hydrolysis) is frequently performed to release the free astaxanthin from its esters prior to analysis.[6][11]

  • Solvent Selection: Dissolve the extracted and/or saponified sample in a solvent that is compatible with the HPLC mobile phase.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the HPLC column.

Experimental Protocols

Example Reversed-Phase HPLC Protocol for Astaxanthin Isomers

This protocol is a general guideline and may require optimization for specific applications.

Parameter Condition Reference
Column C30 Reversed-Phase, 5 µm, 4.6 x 250 mm[1][9]
Mobile Phase A Methanol/Water (93:7 v/v)[13]
Mobile Phase B Methyl-tert-butyl ether (MTBE)[9]
Gradient Start with a high percentage of A, and gradually increase B.[6]
Flow Rate 1.0 mL/min[10][14]
Column Temperature 20-30°C[5][10]
Detection UV-Vis or PDA at 476 nm[3][14]
Injection Volume 10-20 µL[10]

Example Normal-Phase HPLC Protocol for this compound and Astaxanthin

This protocol is suitable for separating less polar compounds like this compound from astaxanthin.

Parameter Condition Reference
Column Silica, 5 µm, 4.6 x 250 mm[3][4]
Mobile Phase n-Hexane/Acetone/Tetrahydrofuran (90:2:8 v/v/v)[3][4]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV-Vis or PDA at 475 nm[3][4][10]
Injection Volume 10-20 µL[10]

Quantitative Data Summary

Table 1: Comparison of HPLC Columns for Carotenoid Separation

Column Type Advantages Disadvantages Reference
C18 Widely available, good for general reversed-phase separations.May provide poor resolution of carotenoid isomers.[1][5]
C30 Excellent for separating cis/trans isomers of carotenoids.Can have longer run times compared to shorter chain columns.[1][5][9]
Chiral Specifically designed for separating stereoisomers.Can be more expensive and have limited applicability.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample extraction Solvent Extraction sample->extraction saponification Saponification (optional) extraction->saponification filtration Filtration (0.45 µm) saponification->filtration hplc HPLC System filtration->hplc column C30 or Chiral Column hplc->column detection PDA/UV-Vis Detector column->detection chromatogram Chromatogram Acquisition detection->chromatogram identification Peak Identification chromatogram->identification quantification Quantification identification->quantification

Caption: Experimental workflow for HPLC analysis of astaxanthin.

troubleshooting_peaks cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_temp Temperature Issues start Poor Peak Resolution? check_column Is it a C30 or Chiral Column? start->check_column No check_mp Is the mobile phase optimized? start->check_mp Yes change_column Switch to C30 or Chiral Column check_column->change_column solution Improved Resolution change_column->solution adjust_mp Adjust solvent ratios or add modifiers check_mp->adjust_mp No check_temp Is the column temperature controlled? check_mp->check_temp Yes adjust_mp->solution adjust_temp Optimize column temperature check_temp->adjust_temp No check_temp->solution Yes adjust_temp->solution

Caption: Troubleshooting decision tree for poor peak resolution.

References

Stability of astacene under different storage conditions (light, temp)

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Astaxanthin

A Note on Terminology: The term "astacene" can refer to an oxidation product of astaxanthin. Given the context of stability in experimental and developmental settings, this guide will focus on astaxanthin , a widely researched carotenoid known for its potent antioxidant properties and its sensitivity to environmental conditions. Astaxanthin's stability is a critical factor for researchers in pharmacology, nutraceuticals, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of astaxanthin? Astaxanthin is a relatively unstable compound due to its long chain of conjugated double bonds. This structure, while responsible for its antioxidant activity, makes it highly susceptible to degradation from exposure to light, heat, and oxygen.[1][2][3] When it degrades, it loses its characteristic deep red color and its beneficial biological activities.[1]

Q2: How do light and temperature affect astaxanthin stability? Both light and temperature are major factors in the degradation of astaxanthin.[1]

  • Light: Exposure to light, especially UV radiation, causes photo-oxidation, which significantly accelerates the degradation process.[2][3] Studies have shown that photodegradation can have a more significant effect than temperature.[1]

  • Temperature: Higher temperatures increase the rate of thermal degradation.[4] Storing astaxanthin at elevated temperatures leads to a rapid loss of potency.[2] The degradation of astaxanthin is often modeled using first-order or second-order kinetics, with the reaction rate increasing with temperature.[1][4][5]

Q3: What are the primary degradation products of astaxanthin? The degradation of astaxanthin results in the formation of smaller molecules, primarily various apo-astaxanthinones and apo-astaxanthinals (e.g., 13-apoastaxanthinone, 9-apoastaxanthinone).[1][6] this compound is also a known oxidation product.[7] These breakdown products do not possess the same antioxidant capabilities as the parent molecule.

Q4: What are the best practices for storing astaxanthin and its formulations? To ensure maximum stability and shelf-life, astaxanthin should be stored under the following conditions:

  • In the Dark: Keep samples in amber vials or containers that block light to prevent photo-oxidation.[2][3][8]

  • Low Temperature: Refrigeration (2-8°C) or freezing (≤ -20°C) is highly recommended.[1][3][9] For long-term storage, -20°C is preferable.[9]

  • Oxygen-Free Environment: Oxygen is a key contributor to oxidative degradation.[2] Store samples in tightly sealed containers. For high-purity standards or sensitive experiments, purging the container with an inert gas like nitrogen or argon before sealing is a best practice.[2] Vacuum-packing is also effective.[9]

Q5: Does the form of astaxanthin (free vs. esterified) affect its stability? Yes. Naturally occurring astaxanthin is often in an esterified form (bound to one or two fatty acids), which is generally more stable than its free form.[1] Many commercial supplements retain the esterified form for this reason.[10]

Troubleshooting Guide

Q: My astaxanthin solution is rapidly losing its red color. What is happening? A: The fading of the red color is a direct indicator of astaxanthin degradation.[1] This is most likely due to exposure to light, heat, or oxygen.

  • Check your storage: Is the container transparent? Is it stored at room temperature or in a well-lit area?

  • Check your solvent: Ensure the solvent used is pure and does not contain oxidizing contaminants.

  • Immediate action: Protect your samples from light immediately and move them to a refrigerated or frozen environment. If possible, purge the headspace of the container with an inert gas.

Q: I am seeing multiple or unexpected peaks in my HPLC chromatogram. What could they be? A: If you are analyzing an aged or improperly stored sample, these extra peaks are likely degradation products, such as apo-astaxanthinals and apo-astaxanthinones, or isomers of astaxanthin (e.g., 9-cis, 13-cis).[1][10]

  • Confirm with a fresh standard: Run a freshly prepared standard solution of astaxanthin to establish its retention time and peak purity.

  • Review your method: HPLC methods can sometimes induce isomerization. Ensure your method is validated for astaxanthin analysis. Some methods require enzymatic de-esterification before injection to accurately quantify total astaxanthin.[11]

Q: My stability study results are inconsistent between batches. What could be the cause? A: Inconsistent results often point to variations in experimental conditions or sample handling.

  • Standardize storage: Ensure all samples are stored under identical conditions (same temperature, light exposure, and container type).

  • Control atmospheric exposure: The amount of time a sample is exposed to air during preparation and analysis can cause variability. Work efficiently to minimize exposure.

  • Solvent quality: Use high-quality, HPLC-grade solvents from the same batch for the entire study, if possible.

  • Quantification method: HPLC is the most accurate and reliable method for quantifying astaxanthin.[11][12] Spectrophotometric methods are less specific and can overestimate content due to interference from other carotenoids or degradation products.[12]

Quantitative Data on Astaxanthin Degradation

The following table summarizes data from a study on the degradation of a standard astaxanthin solution (15.26 mg/L in acetone) over 5 days under different storage conditions.

Storage ConditionTemperatureLight ExposureDegradation after 5 Days (%)Half-Life (days, 2nd Order Kinetics)
Condition 1Room Temp (28-30°C)Ambient Light23.59%15.60
Condition 2Room Temp (28-30°C)Dark20.77%18.52
Condition 3RefrigeratorDark19.59% (over 7 days)25.58

Data adapted from a study on the degradation rate of astaxanthin from Haematococcus pluvialis.[1]

Another study notes that at higher temperatures, degradation is much more rapid, with rates exceeding 30% after just one hour at 70°C.[4]

Experimental Protocol: Astaxanthin Stability Assessment

This protocol outlines a typical workflow for evaluating the stability of astaxanthin in a solution under defined conditions.

1. Objective: To quantify the degradation of astaxanthin over time when exposed to different temperature and light conditions.

2. Materials:

  • High-purity astaxanthin standard

  • HPLC-grade solvent (e.g., acetone, ethanol, or another solvent relevant to the research)[1]

  • Type 1 ultrapure water

  • Mobile phase solvents (e.g., methanol, acetonitrile, water with formic acid)[13]

  • Amber glass HPLC vials with septa caps

  • Calibrated refrigerator/freezer and incubators/chambers with controlled light and temperature

3. Sample Preparation:

  • Prepare a stock solution of astaxanthin of a known concentration (e.g., 20 µg/mL) in the chosen solvent. Perform this step under dim light.

  • Immediately transfer aliquots of the stock solution into amber HPLC vials.

  • Fill the vials as much as possible to minimize the headspace (oxygen). For maximal inertness, gently flush the headspace with nitrogen gas before capping.

  • Prepare a sufficient number of vials to account for all time points and storage conditions.

4. Storage Conditions:

  • Divide the prepared vials into study groups. Example groups:

    • Group A (Control): -20°C, Dark

    • Group B (Refrigerated): 4°C, Dark

    • Group C (Room Temp): 25°C, Dark

    • Group D (Accelerated - Temp): 40°C, Dark

    • Group E (Accelerated - Light): 25°C, Exposed to a standardized light source (e.g., ICH-compliant photostability chamber).

  • Place the vials for each group into their respective storage chambers.

5. Time Points and Analysis:

  • Establish a sampling schedule (e.g., T=0, 1 day, 3 days, 7 days, 14 days, 30 days).

  • At each time point, remove three vials from each storage group.

  • Allow the samples to come to room temperature before analysis.

  • Analyze the concentration of astaxanthin in each sample using a validated HPLC-UV/Vis or HPLC-PDA method.[1][13]

    • Column: C18 column is commonly used.[13]

    • Detection Wavelength: The absorbance maximum for astaxanthin is typically around 474-480 nm.[12][13]

    • Quantification: Calculate the concentration based on the peak area relative to a standard curve generated from a fresh astaxanthin standard at T=0.

6. Data Interpretation:

  • Calculate the percentage of astaxanthin remaining at each time point relative to the T=0 concentration.

  • Plot the percentage remaining versus time for each condition.

  • Determine the degradation kinetics (e.g., by fitting the data to zero-order, first-order, or second-order rate equations) and calculate the half-life (t½) of astaxanthin under each condition.[1]

Visualizations

experimental_workflow Workflow for Astaxanthin Stability Study cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis at Time Points (T=0, 1, 7, 30 days) cluster_data 4. Data Interpretation prep_stock Prepare Astaxanthin Stock Solution aliquot Aliquot into Amber Vials prep_stock->aliquot inert Purge with N2 & Seal aliquot->inert storage_conditions Divide into Study Groups: - Temp A, Light X - Temp B, Light Y - Temp C, Light Z inert->storage_conditions sampling Remove Samples storage_conditions->sampling hplc HPLC Analysis (C18, ~476nm) sampling->hplc quantify Quantify Concentration hplc->quantify calc Calculate % Remaining quantify->calc plot Plot Degradation Curves calc->plot kinetics Determine Kinetics & Half-Life plot->kinetics

Caption: A diagram illustrating the experimental workflow for an astaxanthin stability study.

degradation_pathway Factors Influencing Astaxanthin Degradation astaxanthin Stable Astaxanthin degradation Degradation astaxanthin->degradation degraded_products Degradation Products (Apo-astaxanthinals, etc.) degradation->degraded_products Loss of color & antioxidant activity light Light (UV) light->degradation temp High Temperature temp->degradation oxygen Oxygen oxygen->degradation

Caption: Logical diagram of factors leading to astaxanthin degradation.

References

Challenges in the quantification of astacene in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quantification of Astacene

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A: this compound (3,3′-dihydroxy-2,3,2′,3′-tetradehydro-β,β-carotene-4,4′-dione) is a red keto-carotenoid pigment. It is notably the primary oxidation product of astaxanthin, a potent antioxidant of significant interest in the pharmaceutical and nutraceutical industries.[1] The quantification of this compound is challenging for several key reasons:

  • Chemical Instability: Like its precursor astaxanthin, this compound is highly susceptible to degradation from light, oxygen, and high temperatures.[2][3] This instability can lead to inaccurate, artificially low measurements if samples are not handled properly.

  • Formation as an Artifact: Astaxanthin can readily oxidize to form this compound during sample extraction and analysis, particularly in alkaline conditions or in the presence of oxygen.[1] This can lead to an overestimation of the native this compound concentration.

  • Matrix Complexity: Biological and food matrices (e.g., plasma, tissues, supplements) are incredibly complex.[4] Lipids, proteins, and other carotenoids can interfere with extraction and analysis, a phenomenon known as the "matrix effect".[5][6][7]

  • Low Concentrations: this compound may be present at very low levels, requiring highly sensitive analytical methods for detection and quantification.[8]

  • Co-elution: In chromatographic methods like HPLC, this compound can co-elute with other structurally similar carotenoids (e.g., lutein, canthaxanthin) or isomers, making accurate quantification difficult without specific detection methods.[9]

Troubleshooting Guides

This section addresses specific problems you may encounter during the quantification of this compound.

Issue 1: Low or No Recovery of this compound

Symptoms:

  • The this compound peak is very small or absent in your chromatogram.

  • Calculated recovery from spiked samples is significantly below acceptable limits (typically <80%).

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Analyte Degradation This compound is sensitive to heat, light, and oxygen.[3][10] • Work in low light: Use amber vials and minimize exposure to direct light. • Maintain low temperatures: Perform extractions on ice and store samples at -80°C.[10] • Use antioxidants: Add antioxidants like BHT (Butylated hydroxytoluene) to extraction solvents. • Work under inert gas: Purge samples and vials with nitrogen or argon gas to displace oxygen.[11]
Inefficient Extraction The chosen solvent may not be effectively extracting this compound from the sample matrix.[2] • Optimize solvent polarity: Test a range of solvents or mixtures (e.g., hexane, acetone, dichloromethane, methanol).[12][13][14] • Improve cell lysis: For cellular or tissue samples, ensure complete homogenization or sonication to break down cell walls.[13] • Consider Saponification: For esterified samples, a saponification step (hydrolysis with a base like KOH) can free the analyte. Caution: This can also artificially create this compound from astaxanthin.[1][15] Transesterification is a milder alternative that minimizes this compound formation.[16]
Poor Solubility This compound is lipophilic and may not stay dissolved in the final mobile phase or injection solvent. • Solvent Matching: Ensure the final extract solvent is compatible with the initial mobile phase of your HPLC/LC-MS system to prevent precipitation upon injection.
Issue 2: High Variability in Results

Symptoms:

  • Poor precision (high %RSD) between replicate injections or different sample preparations.

  • Inconsistent peak areas for the same concentration.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Incomplete Extraction Variability in the extraction process leads to inconsistent analyte recovery. • Standardize procedures: Ensure extraction times, solvent volumes, and mixing speeds are identical for all samples. • Use an internal standard (IS): Add a structurally similar compound (that is not present in the sample) at a known concentration at the beginning of the sample preparation. The ratio of the analyte peak area to the IS peak area is used for quantification, correcting for losses during preparation.
Sample Inhomogeneity The this compound is not evenly distributed throughout the matrix. • Thorough Homogenization: Ensure solid or semi-solid samples are completely blended or pulverized before taking an aliquot for extraction.[13]
Instrumental Drift The detector response or injection volume is changing over the course of the analytical run. • System Equilibration: Allow the HPLC/LC-MS system to equilibrate with the mobile phase until a stable baseline is achieved. • Regular Calibration: Run calibration standards at the beginning, middle, and end of a long sample sequence to monitor for and correct any drift.
Issue 3: Inaccurate Quantification (Over or Underestimation)

Symptoms:

  • Results do not match expected values or previously validated methods.

  • Spectrophotometric methods give significantly higher values than HPLC.[9]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Matrix Effects (LC-MS) Co-extracted matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate results.[5][7][8] • Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[5] • Dilute the Sample: A simple dilution can reduce the concentration of interfering components.[8] • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards experience the same matrix effects as the samples.[6]
Spectral Interference Other compounds absorb light at the same wavelength as this compound (approx. 475-480 nm).[12][17][18] • Use HPLC, not just a spectrophotometer: Spectrophotometric methods are non-specific and can falsely include other carotenoids like beta-carotene, canthaxanthin, and lutein, leading to an overestimation of up to 20% or more.[9] HPLC separates these compounds before detection.
Formation from Astaxanthin Astaxanthin oxidizes to this compound during sample prep.[1] • Avoid Alkaline Conditions: Saponification with strong bases in the presence of oxygen is a primary cause of artificial this compound formation.[1] If hydrolysis is necessary, perform it under an inert atmosphere (nitrogen/argon) and consider milder enzymatic methods or transesterification.[15][16]

Experimental Protocols & Data

Protocol: General Extraction of this compound from Fish Tissue

This protocol is a generalized example. Optimization is required for specific tissue types and instrumentation.

  • Homogenization: Weigh approximately 1.0 g of homogenized fish tissue into a glass tube.[13]

  • Internal Standard: Spike the sample with an appropriate internal standard.

  • Extraction: Add 5.0 mL of an extraction solvent (e.g., a mixture of methanol, dichloromethane, and acetonitrile).[13]

  • Lysis: Vortex the mixture for 20-30 seconds, followed by sonication for 5-10 minutes in a cooled bath.[13]

  • Centrifugation: Centrifuge the mixture for 15 minutes at 4000 rpm to pellet solid debris.[13]

  • Collection: Carefully transfer the supernatant to a clean amber vial.

  • Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[13]

Table 1: Comparison of Analytical Methods for Astaxanthin/Astacene
Method Principle Advantages Disadvantages & Challenges Typical Wavelength
Spectrophotometry Measures light absorbance of the entire extract.Fast, simple, inexpensive.Non-specific; overestimates content by including interfering compounds like other carotenoids.[9]470-480 nm[9]
HPLC-UV/Vis Chromatographic separation followed by UV-Visible light detection.Specific; separates this compound from other carotenoids.[9] Good for routine analysis.[14]Requires method development; resolution can be challenging for complex isomers.475-480 nm[12][17]
LC-MS/MS Chromatographic separation coupled with mass spectrometry for detection.Highly selective and sensitive; provides structural confirmation.[4] Can overcome co-elution issues.Susceptible to matrix effects (ion suppression/enhancement).[5][8] Requires more complex instrumentation and expertise.N/A (uses m/z)

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate key processes and decision points in this compound quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Complex Matrix (e.g., Tissue, Plasma) Homogenize Homogenization & Lysis Sample->Homogenize Extract Solvent Extraction (with Antioxidant) Homogenize->Extract Cleanup Cleanup / Concentration (SPE or LLE) Extract->Cleanup Final Final Extract for Analysis Cleanup->Final Inject HPLC or LC-MS/MS Injection Final->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/Vis or MS) Separate->Detect Quantify Quantification (vs. Calibrants) Detect->Quantify G Start Problem: Low Analyte Recovery Cause1 Potential Cause: Analyte Degradation? Start->Cause1 Check Stability Cause2 Potential Cause: Inefficient Extraction? Cause1->Cause2 No Sol1 Solution: - Work under low light/N2 - Use antioxidants - Keep samples cold Cause1->Sol1 Yes Cause3 Potential Cause: Instrumental Loss? Cause2->Cause3 No Sol2 Solution: - Optimize extraction solvent - Ensure complete cell lysis - Check pH (avoid alkaline) Cause2->Sol2 Yes Sol3 Solution: - Check for leaks - Use compatible solvent - Clean injector/column Cause3->Sol3 Yes

References

Astacene Synthesis from Astaxanthin: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the synthesis of astacene from astaxanthin. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during this oxidative conversion.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound from astaxanthin?

This compound is the oxidized form of astaxanthin. The synthesis involves the oxidation of the two hydroxyl groups on the β-ionone rings of astaxanthin to ketone groups, resulting in a tetra-keto-β-carotene structure. This conversion is typically achieved through chemical oxidation in an alkaline environment.

Q2: Why is controlling the reaction environment critical for this compound yield?

The oxidation of astaxanthin can be a non-specific process, leading to the formation of various byproducts if not properly controlled.[1][2] Factors such as the choice of oxidizing agent, base concentration, temperature, reaction time, and the presence of oxygen play a crucial role in maximizing the yield of this compound while minimizing the degradation of both the starting material and the product.

Q3: What are the common challenges in synthesizing this compound from astaxanthin?

Common challenges include incomplete conversion of astaxanthin, formation of undesired side-products, degradation of this compound, and difficulties in purifying the final product from the reaction mixture.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the separation and identification of astaxanthin, this compound, and any intermediates or byproducts based on their differing polarities. Spectrophotometric analysis can also be used, as astaxanthin and this compound have distinct absorption maxima.

Q5: What are the safety precautions to consider during this synthesis?

When working with organic solvents and oxidizing agents, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the safety data sheets (SDS) for all chemicals used in the procedure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Astaxanthin 1. Insufficient strength or concentration of the oxidizing agent.2. Inadequate base concentration.3. Low reaction temperature.4. Insufficient reaction time.1. Increase the concentration of the oxidizing agent or consider a stronger one.2. Optimize the base concentration; a higher concentration may be required to facilitate the oxidation.3. Gradually increase the reaction temperature while monitoring for product degradation.4. Extend the reaction time and monitor the progress using TLC or HPLC.
Formation of Multiple Unidentified Byproducts 1. Over-oxidation due to harsh reaction conditions (e.g., excessive temperature, high concentration of oxidizing agent).2. Presence of impurities in the starting astaxanthin.3. Uncontrolled exposure to light or oxygen.1. Reduce the reaction temperature and/or the concentration of the oxidizing agent.2. Use highly purified astaxanthin as the starting material.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.
Degradation of this compound Product 1. Prolonged exposure to harsh reaction conditions.2. Instability of this compound in the reaction medium.3. Exposure to light and air during workup and purification.1. Quench the reaction as soon as a satisfactory yield is achieved (monitored by TLC/HPLC).2. Neutralize the reaction mixture promptly during workup.3. Conduct all purification steps with minimal exposure to light and air. Use amber-colored glassware and consider working under an inert atmosphere.
Difficulty in Purifying this compound 1. Similar polarities of this compound and certain byproducts.2. Co-precipitation of impurities with the product.1. Employ column chromatography with a carefully selected solvent system to achieve better separation. Step-gradient or gradient elution may be necessary.2. Consider recrystallization from a suitable solvent system to improve purity.

Experimental Protocols

General Protocol for the Oxidation of Astaxanthin to this compound

This protocol provides a general framework for the synthesis of this compound. Optimization of specific parameters may be required depending on the scale of the reaction and the desired purity.

Materials:

  • Astaxanthin

  • An appropriate organic solvent (e.g., dichloromethane, chloroform, or toluene)

  • A suitable base (e.g., potassium hydroxide, sodium methoxide)

  • An oxidizing agent (e.g., manganese dioxide, air/oxygen)

  • Inert gas (e.g., nitrogen or argon)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, acetone)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve a known quantity of astaxanthin in an appropriate organic solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add the selected base to the solution. The concentration should be optimized based on preliminary experiments.

  • Oxidation: Introduce the oxidizing agent. If using air or oxygen, bubble the gas through the solution at a controlled rate. If using a chemical oxidant, add it portion-wise to control the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or HPLC. The disappearance of the astaxanthin spot and the appearance of the this compound spot will indicate the reaction's progress.

  • Quenching: Once the desired conversion is achieved, quench the reaction by neutralizing the base with a dilute acid solution (e.g., 1M HCl).

  • Extraction: Extract the crude product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude this compound using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified this compound using spectroscopic methods such as UV-Vis, NMR, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters and Their Impact on Yield

Parameter Effect on Reaction Considerations for Optimization
Oxidizing Agent The choice and concentration of the oxidizing agent directly impact the rate and selectivity of the oxidation.Start with milder oxidizing agents and gradually increase the strength if the conversion is low. Air/oxygen can be a cost-effective option but may require longer reaction times and careful control.
Base The base facilitates the deprotonation of the hydroxyl groups, making them more susceptible to oxidation.The strength and concentration of the base need to be carefully tuned. Too strong a base can lead to side reactions and degradation.
Solvent The solvent affects the solubility of reactants and can influence the reaction rate and product stability.Choose a solvent in which both astaxanthin and the base are reasonably soluble. The solvent should be inert to the reaction conditions.
Temperature Higher temperatures generally increase the reaction rate but can also lead to increased byproduct formation and product degradation.Start at room temperature and gradually increase if necessary. Monitor the reaction closely for any signs of decomposition.
Reaction Time Sufficient time is required for the reaction to go to completion, but prolonged times can lead to lower yields due to product degradation.Optimize the reaction time by closely monitoring the reaction progress. Quench the reaction once the maximum yield of this compound is observed.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from astaxanthin.

Astacene_Synthesis_Workflow start Start: Astaxanthin dissolution Dissolve in Organic Solvent start->dissolution add_base Add Base dissolution->add_base oxidation Introduce Oxidizing Agent add_base->oxidation reaction Reaction under Controlled Conditions oxidation->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring quench Quench Reaction reaction->quench monitoring->reaction extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (UV-Vis, NMR, MS) purification->characterization end End: Purified this compound characterization->end

A generalized workflow for the synthesis of this compound from astaxanthin.

This workflow outlines the key steps from the starting material to the final purified product, emphasizing the importance of monitoring and controlled reaction conditions.

References

Troubleshooting low recovery of astacene during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of astacene during purification.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of low this compound recovery during purification?

Low recovery of this compound during purification can be attributed to several factors, primarily revolving around its chemical instability. This compound, a carotenoid, is highly susceptible to degradation from exposure to light, heat, and oxygen.[1][2][3] Inefficient extraction from the source material and losses during chromatographic purification steps are also common causes.

Key factors include:

  • Degradation: this compound has multiple double bonds, making it prone to oxidation.[2] Exposure to light (photodegradation), high temperatures, and oxygen can significantly reduce its concentration.[1][3]

  • Inefficient Extraction: The choice of solvent and extraction method is crucial for maximizing the yield from the biomass.[4][5] Incomplete cell disruption can also lead to poor extraction efficiency.[6][7]

  • Isomerization: Exposure to certain conditions like organic solvents can cause the conversion of the natural all-trans isomer of this compound to cis isomers, which may have different chromatographic properties and can lead to apparent loss if not properly collected and quantified.[8][9]

  • Losses during Chromatography: Issues such as irreversible adsorption to the column matrix, co-elution with other pigments, or improper fraction collection can result in lower recovery.[10]

Q2: What are the visible signs of this compound degradation?

The primary visible sign of this compound degradation is a fading of its characteristic orange-red color.[1] This is due to the breakdown of the conjugated double bond system responsible for its color.

Q3: What are the main degradation products of this compound?

The main degradation products of astaxanthin, a closely related precursor to this compound, are apo-astaxanthinones and apo-astaxanthinals, such as 13-apoastaxanthinone, 11-apoastaxanthinal, 9-apoastaxanthinone, and 10-apoastaxanthinal.[1][2]

Troubleshooting Guides

Problem 1: Low this compound yield after solvent extraction.
Possible Cause Troubleshooting Step Rationale
Incomplete cell wall disruption.Employ a more rigorous cell disruption method such as bead milling, high-pressure homogenization, or enzymatic lysis.[6][7]This compound is often an intracellular product, and its efficient release is dependent on breaking the cell wall.[6]
Inappropriate extraction solvent.Use a solvent or a mixture of solvents with appropriate polarity. Acetone, ethanol, and methanol are commonly used.[4][6][11] For instance, 90% ethanol has been shown to be effective.[12][13]The solubility of this compound is higher in polar organic solvents.[6]
Insufficient extraction time or temperature.Optimize the extraction time and temperature. For example, extraction with 90% ethanol at 60°C has been found to be optimal in some cases.[12][13]Higher temperatures can enhance extraction efficiency, but prolonged exposure to high heat can cause degradation.[1][10]
Oxidation during extraction.Perform extraction under dim light and consider purging the solvent and sample with an inert gas like nitrogen or argon to minimize oxygen exposure.[10][14]This compound is sensitive to oxidation, and minimizing exposure to oxygen can prevent degradation.[2][3]
Problem 2: Significant loss of this compound during column chromatography.
Possible Cause Troubleshooting Step Rationale
Irreversible adsorption to the stationary phase.Ensure the stationary phase is appropriate for carotenoid separation (e.g., C18 for reverse-phase).[12] Adjust the mobile phase composition to ensure proper elution.Improper column selection or mobile phase can lead to strong, irreversible binding of the analyte.
Degradation on the column.Work in a cold room or use a column with temperature control to maintain low temperatures. Protect the column from light by wrapping it in aluminum foil.Heat and light can accelerate the degradation of this compound during the separation process.[1][3]
Co-elution with other pigments or impurities.Optimize the mobile phase gradient and flow rate to improve the resolution between this compound and other compounds.Poor separation can lead to the collection of impure fractions and an underestimation of the actual this compound recovery.
Improper fraction collection.Use a fraction collector with a sensitive detector set to the maximum absorbance wavelength of this compound (around 470-480 nm) to ensure all this compound-containing fractions are collected.Visual inspection alone may not be sufficient to identify all fractions containing the target compound, especially at low concentrations.

Data Presentation

Table 1: Effect of Storage Conditions on Astaxanthin Degradation

Storage ConditionConcentration Decrease (after 5 days)Half-life
Room Temperature with Illumination23.59%Shorter
Room Temperature in the Dark20.77%Longer than with illumination
Refrigerated (4°C) in the Dark19.59%Longest
Data adapted from a study on astaxanthin degradation.[1]

Table 2: Astaxanthin Recovery with Different Extraction Solvents

SolventExtraction Yield (µg/g)
Methanol (2 hours)310 ± 2.00
Petroleum Ether (4 hours)104 ± 30.00
Data from a study on astaxanthin extraction from shrimp waste.[11]

Experimental Protocols

Protocol 1: Extraction of this compound from Haematococcus pluvialis

  • Cell Disruption:

    • Harvest the H. pluvialis biomass by centrifugation.

    • Disrupt the cell walls using high-pressure homogenization or bead milling to release the intracellular this compound.[7]

  • Solvent Extraction:

    • Resuspend the disrupted biomass in a suitable solvent, such as acetone or a mixture of methanol and acetone (e.g., 7:3 v/v).[4][15]

    • Stir the mixture vigorously for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) in the dark.

    • Separate the solvent extract containing this compound from the cell debris by centrifugation.

    • Repeat the extraction process with fresh solvent until the biomass appears colorless.[14]

  • Solvent Removal:

    • Combine the solvent extracts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., below 40°C).

  • Saponification (Optional):

    • To remove interfering lipids and chlorophylls, the dried extract can be saponified using a methanolic potassium hydroxide solution.[4] This step also de-esterifies astaxanthin esters to free astaxanthin, which can then be oxidized to this compound.

Mandatory Visualization

Astacene_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_qc Quality Control Biomass Source Biomass (e.g., Haematococcus pluvialis) CellDisruption Cell Disruption (Homogenization/Bead Milling) Biomass->CellDisruption SolventExtraction Solvent Extraction (e.g., Acetone, Ethanol) CellDisruption->SolventExtraction CrudeExtract Crude this compound Extract SolventExtraction->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica Gel, C18) CrudeExtract->ColumnChromatography Load onto column FractionCollection Fraction Collection ColumnChromatography->FractionCollection SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation Purethis compound High-Purity this compound SolventEvaporation->Purethis compound Analysis Analysis (HPLC, UV-Vis) Purethis compound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowRecovery Low this compound Recovery Degradation Degradation (Light, Heat, O2) LowRecovery->Degradation Extraction Inefficient Extraction LowRecovery->Extraction Chromatography Chromatography Loss LowRecovery->Chromatography Protect Protect from Light/Heat Use Inert Atmosphere Degradation->Protect Address OptimizeExtraction Optimize Cell Disruption & Solvent Choice Extraction->OptimizeExtraction Address OptimizeChroma Optimize Column & Mobile Phase Chromatography->OptimizeChroma Address

Caption: Troubleshooting logic for low this compound recovery.

References

Minimizing astacene formation in astaxanthin supplements

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the formation of astacene, the primary oxidation product of astaxanthin, in supplements and experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern?

A1: this compound is the fully oxidized derivative of astaxanthin. Its formation signifies the degradation of astaxanthin, leading to a complete loss of the potent antioxidant properties for which astaxanthin is valued. The conversion involves t[1]he oxidation of the two hydroxyl groups on the astaxanthin molecule into ketones. This structural change diminishes its biological efficacy, making the minimization of this compound formation critical for ensuring product potency and stability.

Q2: What are the primary factors that lead to the degradation of astaxanthin into this compound?

A2: The stability of astaxanthin is significantly compromised by exposure to several environmental factors. The most critical factors are light (particularly UV radiation), heat, and oxygen. These elements can act in[2]dividually or synergistically to accelerate the oxidation process. Additionally, the presence of metal ions, such as Fe³⁺, can catalyze the degradation of astaxanthin. The chemical structure of[3] astaxanthin, with its long chain of conjugated double bonds, makes it highly susceptible to oxidation.

Q3: How can I visually[4][5] identify potential astaxanthin degradation in my samples?

A3: A primary visual indicator of astaxanthin degradation is a color change in the product. Pure astaxanthin imparts a vibrant red-pink color. As it oxidizes to this compound, this color will fade or shift. While visual inspection is a useful preliminary check, it is not a quantitative measure. Analytical methods like HPLC are required for accurate quantification of astaxanthin and its degradation products.

Q4: Are esterified for[1][2]ms of astaxanthin more stable than the free form?

A4: Yes, natural astaxanthin predominantly exists in esterified forms (monoesters and diesters), where the hydroxyl groups are conjugated with fatty acids. This esterification provi[6][7]des steric hindrance that protects the molecule from oxidation, making the esterified forms significantly more stable than free astaxanthin. For this reason, many com[6][8]mercial supplements use astaxanthin derived from sources like Haematococcus pluvialis, which is rich in these more stable esterified forms.

Troubleshooting Gu[4][8]ide

Issue 1: Rapid loss of red color in an astaxanthin-oil formulation.

Potential Cause Troubleshooting Step Recommended Action
Oxygen Exposure The formulation was stored in a container with significant headspace or was not purged with an inert gas.Use smaller containers to minimize headspace. Purge the container with nitrogen or argon before sealing to displace oxygen.
Light Exposure The sample was stored in a clear or translucent container exposed to ambient or direct light.Store all astaxanthin-containing materials in opaque or amber-colored containers to protect from light.
High Temperature [2]The formulation was stored at room temperature or higher.Store astaxanthin formulations, especially oils and powders, in a cool environment, ideally refrigerated (4°C) or frozen (-20°C) for long-term stability.
Presence of Metal I[2][9]ons The carrier oil or other ingredients may contain pro-oxidant metal ions (e.g., iron, copper).Use high-purity, refined carrier oils. Consider adding a chelating agent like EDTA to bind metal ions if their presence is suspected.

Issue 2: HPLC analysis shows a significant peak corresponding to this compound.

Potential Cause Troubleshooting Step Recommended Action
Harsh Extraction/Saponification The analytical preparation involved high temperatures or harsh chemical saponification (e.g., using NaOH at elevated temperatures) to de-esterify the astaxanthin for analysis.Use enzymatic de-esterification (e.g., with cholesterol esterase) as it is a milder method that minimizes artifact formation. If chemical saponificatio[10][11]n is necessary, perform it at low temperatures to reduce astaxanthin degradation.
Sample Degradation [11]Pre-analysis The sample degraded during storage before the analysis was performed.Review storage conditions based on Issue 1. Ensure samples are stored under inert gas, protected from light, and at low temperatures (-20°C or below) immediately after preparation and prior to analysis.
Oxidized Solvents [12]The solvents used for extraction or the HPLC mobile phase contained dissolved oxygen or peroxides.Use fresh, HPLC-grade solvents. Degas all solvents and the mobile phase thoroughly before use.

Data on Astaxanthin Stability

The rate of astaxanthin degradation is highly dependent on storage conditions. The following tables summarize the impact of key factors on stability.

Table 1: Effect of Temperature and Light on Astaxanthin Degradation

Condition Storage Duration Astaxanthin Retention (%) Key Finding
4°C, Dark1 Week>95%Low temperature and darkness provide the best stability.
Room Temp, Dark1 W[5]eek~80-90%Room temperature accelerates degradation even without light.
Room Temp, Light1 [5]Week<70%The combination of light and room temperature causes the most rapid degradation.
-21°C, Nitrogen9 [5]Weeks~90%Low temperature under an inert atmosphere preserves astaxanthin effectively.

Table 2: Stability o[4]f Astaxanthin in Different Carrier Oils at Elevated Temperatures

Carrier Oil Temperature Astaxanthin Retention (%)
Rice Bran Oil70-90°C84-90%
Gingelly Oil70-90°C84-90%
Palm Oil70-90°C84-90%
Various Oils120-150°CSignificantly Reduced

Data synthesized from a stability study on astaxanthin from Haematococcus.

Experimental Prot[4]ocols & Visualizations

Protocol 1: HPLC Quantification of Astaxanthin and this compound

This protocol provides a general method for the quantification of astaxanthin isomers and the degradation product this compound. It is based on common HPLC methods used in the literature.

1. Sample Preparation [1][13]--INVALID-LINK--14:

  • Objective: To hydrolyze astaxanthin esters to the free form for accurate quantification.

  • Reagents: Cholesterol esterase, TRIS buffer (50 mM, pH 7.0), Acetone, Internal Standard (e.g., trans-β-apo-8'-carotenal).

  • Procedure:

    • Accurately weigh the sample (e.g., oleoresin, supplement powder) into a centrifuge tube.

    • Dissolve the sample in acetone. If using an internal standard, add it at this stage.

    • Add TRIS buffer and cholesterol esterase solution.

    • Incubate the mixt[15]ure in a shaker bath at 37°C for 1-2 hours, protected from light.

    • Stop the reaction by adding ethanol and vortexing.

    • Centrifuge the sample to pellet any precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.7 µm, 3.0 x 100 mm).

  • Mobile Phase: A g[15]radient of methanol, water (with 0.1% formic acid), and an organic solvent like methyl-tert-butyl ether (MTBE).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: PDA/UV-Vis detector set at ~474 nm.

  • Column Temperature:[15] 40°C.

3. Quantification: *[15] Identify peaks based on retention times of pure standards (trans-astaxanthin, 9-cis-astaxanthin, 13-cis-astaxanthin, this compound).

  • Calculate the concentration of each analyte by comparing the peak area to a standard calibration curve.

Diagram 1: Astaxanthin Degradation Pathway

AstaxanthinDegradation cluster_factors Degradation Factors Astaxanthin Astaxanthin (3S, 3'S) Intermediates Oxidative Intermediates (Apo-astaxanthinones, etc.) Astaxanthin->Intermediates Oxidation This compound This compound (Fully Oxidized) Intermediates->this compound Further Oxidation Oxygen Oxygen (O₂) Oxygen->Astaxanthin Light Light (UV) Light->Astaxanthin Heat Heat Heat->Astaxanthin Metals Metal Ions (Fe³⁺) Metals->Astaxanthin StabilityTestingWorkflow start Start: Prepare Astaxanthin Formulation aliquot Aliquot Samples into Amber Vials start->aliquot storage Store Under Varied Conditions (Temp, Light, O₂) aliquot->storage sampling Collect Samples at Time Points (T=0, T=1wk, T=4wk, etc.) storage->sampling extraction Perform Sample Prep (Enzymatic De-esterification) sampling->extraction hplc Analyze via HPLC-PDA extraction->hplc quantify Quantify Astaxanthin & this compound hplc->quantify data Calculate Degradation Rate & Half-life quantify->data end End: Report Stability Profile data->end TroubleshootingTree start Issue: Unexpected Degradation (e.g., Color Loss, Low Potency) q1 Was sample exposed to light? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Solution: Store in opaque/amber containers. a1_yes->s1 q2 Was sample stored above 4°C? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Solution: Store refrigerated (4°C) or frozen (-20°C). a2_yes->s2 q3 Was sample exposed to oxygen (e.g., container headspace)? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Solution: Purge with inert gas (N₂/Ar) and use airtight containers. a3_yes->s3 s4 Further Investigation: Check for pro-oxidant contaminants (e.g., metal ions). a3_no->s4

References

Technical Support Center: Astaxanthin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics and byproducts of astaxanthin, with a special focus on its conversion to astacene.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of astaxanthin degradation?

Astaxanthin is susceptible to degradation from exposure to light, heat, and oxygen.[1][2][3][4] Its highly conjugated polyene structure, responsible for its antioxidant properties, is prone to oxidation.[2]

Q2: What is this compound and how is it related to astaxanthin?

This compound is an oxidation product of astaxanthin. The conversion readily occurs in alkaline conditions in the presence of oxygen.[5] this compound is often considered an inert degradation product and its presence can interfere with the accurate spectrophotometric quantification of astaxanthin.[6]

Q3: What are the common degradation byproducts of astaxanthin?

The main degradation products of astaxanthin are apo-astaxanthinones and apo-astaxanthinals, which are formed by the oxidative cleavage of the polyene chain. Common byproducts include 13-apoastaxanthinone, 11-apoastaxanthinal, 9-apoastaxanthinone, and 10-apoastaxanthinal.[2][7]

Q4: How does pH affect astaxanthin stability?

Astaxanthin is more stable at a neutral to slightly acidic pH. Alkaline conditions can promote the oxidation of astaxanthin to this compound.[5] Studies have shown high stability at pH 4.0.[8]

Q5: What is the typical degradation kinetics of astaxanthin?

The degradation of astaxanthin can follow zero-order, first-order, or second-order kinetics depending on the conditions.[2] Several studies have reported that astaxanthin degradation often follows first-order kinetics, particularly in response to factors like temperature and light.[9] However, some research suggests that a second-order model may be more suitable under certain conditions.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of red color in astaxanthin sample Oxidation of astaxanthin.Store samples in the dark, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (-20°C or below).[7] Use freshly prepared solutions.
Inconsistent quantification of astaxanthin Presence of other carotenoids or degradation products like this compound interfering with spectrophotometric measurements.[6]Use a more specific analytical method like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²) for accurate quantification.[6][10]
Low recovery of astaxanthin after extraction Degradation during the extraction process.Minimize exposure to light and heat during extraction. Use antioxidants in the extraction solvent if compatible with your downstream application. Saponification to hydrolyze esters should be performed under anoxic conditions.[5]
Precipitation of astaxanthin in aqueous solutions Poor solubility of astaxanthin in aqueous media.Prepare stock solutions in an organic solvent like acetone or DMSO before diluting in aqueous buffers. The use of emulsifiers or encapsulation techniques can also improve stability and solubility in aqueous systems.

Quantitative Data on Astaxanthin Degradation

Table 1: Influence of Storage Conditions on Astaxanthin Degradation

Condition Temperature Degradation after 5 days (%) Kinetic Order Reference
With LightRoom Temperature23.59Second[2]
Without LightRoom Temperature20.77Second[2]
Without Light4°C19.59Second[2]

Table 2: Half-life of Astaxanthin under Different Conditions

Condition Temperature Half-life Kinetic Order Reference
With LightRoom TemperatureShorterSecond[2]
Without LightRoom TemperatureLongerSecond[2]
Without Light4°CMuch LongerSecond[2]

Experimental Protocols

Protocol 1: Quantification of Astaxanthin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the quantification of astaxanthin. Optimization may be required depending on the sample matrix and instrumentation.

  • Sample Preparation:

    • Extract astaxanthin from the sample matrix using a suitable organic solvent (e.g., acetone, hexane, or a mixture thereof).

    • If the sample contains astaxanthin esters, a saponification step (hydrolysis with NaOH in methanol under a nitrogen atmosphere) is required to convert the esters to free astaxanthin for accurate quantification.[11]

    • Evaporate the solvent under a stream of nitrogen and redissolve the residue in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of solvents like methanol, tert-butyl methyl ether, and water with phosphoric acid is often employed.[10]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV-Vis detector at approximately 470-480 nm.[6]

    • Quantification: Use an external standard curve of pure astaxanthin. An internal standard, such as trans-β-apo-8'-carotenal, can be used to account for variations in extraction and injection.[10]

Diagrams

Astaxanthin_Degradation_Pathway Astaxanthin Astaxanthin Oxidation Oxidation (Light, Heat, O2) Astaxanthin->Oxidation Alkaline Alkaline Conditions Astaxanthin->Alkaline O2 Apo_products Apo-astaxanthinones & Apo-astaxanthinals Oxidation->Apo_products Oxidative Cleavage This compound This compound Alkaline->this compound

Caption: Oxidative degradation pathways of astaxanthin.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Extraction Extraction Saponification Saponification (optional) Extraction->Saponification Concentration Concentration Saponification->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC HPLC / UPC² Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification Data Data Analysis Quantification->Data

Caption: General workflow for astaxanthin degradation analysis.

Signaling Pathways Modulated by Astaxanthin

For drug development professionals, it is crucial to understand the biological activities of astaxanthin. Research has shown that astaxanthin can modulate several key signaling pathways involved in cellular responses to stress and inflammation.

Signaling_Pathways cluster_Nrf2 Antioxidant Response cluster_NFkB Inflammatory Response cluster_PI3K Cell Survival Astaxanthin Astaxanthin Nrf2 Nrf2 Activation Astaxanthin->Nrf2 activates NFkB NF-κB Inhibition Astaxanthin->NFkB inhibits PI3K_Akt PI3K/Akt Pathway Modulation Astaxanthin->PI3K_Akt modulates ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Pro_inflammatory Decreased Expression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory Cell_Survival Promotion of Cell Survival PI3K_Akt->Cell_Survival

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Astacene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of astacene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include lipids, proteins, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This phenomenon can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses by altering the true signal response of the analyte.[3]

Q2: How can I detect the presence of matrix effects in my this compound samples?

A2: Matrix effects can be identified both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique.[4] In this method, a standard solution of this compound is continuously infused into the LC flow after the column. A blank matrix sample is then injected. Any dip or rise in the constant this compound signal indicates regions where co-eluting matrix components are causing ion suppression or enhancement.[2][4] For a quantitative assessment, the post-extraction spike method is widely used.[1][3][5] This involves comparing the signal response of this compound spiked into a blank matrix extract with the response of this compound in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), quantifies the extent of the matrix effect.[5] An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[5]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[6] A SIL-IS for this compound would be a version of the molecule where some atoms (like ¹²C or ¹H) are replaced with their stable heavy isotopes (¹³C or ²H).[7] Because the SIL-IS is chemically almost identical to this compound, it co-elutes and experiences the same ionization suppression or enhancement.[1][7] By measuring the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix is normalized, leading to more accurate and precise quantification.[1] If a specific SIL-IS for this compound is unavailable, a structurally similar compound (analog internal standard), such as β-carotene, can be used.[8][9]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[4][6] This can be effective, particularly for highly concentrated or complex matrices.[10] However, this strategy is only feasible if the concentration of this compound in the sample is high enough to remain above the method's limit of quantitation after dilution.[4][6] Excessive dilution may compromise the sensitivity of the assay.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your LC-MS analysis of this compound.

Issue 1: Poor reproducibility and accuracy in quantitative results.

This is a classic symptom of uncorrected matrix effects, especially when analyzing samples from complex biological matrices like plasma or tissue homogenates.

Troubleshooting Workflow:

cluster_start Start: Inconsistent Results cluster_assess Assess Matrix Effect cluster_compensate Compensation Strategies cluster_minimize Minimization Strategies cluster_end End Goal start Poor Reproducibility & Accuracy assess_me Quantify Matrix Effect (Post-Extraction Spike) start->assess_me is_me Significant ME? assess_me->is_me use_is Implement Internal Standard (SIL-IS Preferred) is_me->use_is Yes end Accurate & Reproducible Quantification is_me->end No matrix_match Use Matrix-Matched Calibrators use_is->matrix_match optimize_prep Optimize Sample Prep (e.g., SPE, LLE) matrix_match->optimize_prep optimize_lc Optimize Chromatography (Improve Separation) optimize_prep->optimize_lc optimize_lc->end

Caption: Troubleshooting workflow for poor reproducibility.

Recommended Actions:

  • Quantify the Matrix Effect: Use the post-extraction spike method to determine the Matrix Factor (MF). An ideal MF is between 0.8 and 1.2.[5]

  • Implement an Internal Standard (IS): If not already in use, incorporate an appropriate IS. A stable isotope-labeled this compound is the best choice.[6] If unavailable, an analog IS like β-carotene has been successfully used.[8][9]

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples.[1] This ensures that the standards and samples experience the same matrix effects.[11]

  • Optimize Sample Preparation: Improve the cleanup procedure to remove more interfering components before analysis.

Issue 2: Low signal intensity or complete signal loss for this compound.

This is often caused by significant ion suppression from co-eluting matrix components, particularly phospholipids in plasma or serum samples.[12]

Recommended Actions:

  • Improve Chromatographic Separation: Modify your LC method to better separate this compound from the interfering compounds. Try adjusting the gradient profile, changing the mobile phase composition, or using a column with different selectivity (e.g., a C30 column, often used for carotenoids).[1][6]

  • Enhance Sample Cleanup: The goal is to selectively remove classes of compounds known to cause ion suppression.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds while concentrating the analyte.[1][13]

    • Liquid-Liquid Extraction (LLE): LLE can effectively partition this compound away from more polar, interfering matrix components.[13]

    • Protein Precipitation (PPT): While simple, PPT is often less clean than SPE or LLE and may leave behind phospholipids, a major cause of ion suppression.[13]

cluster_input Sample Input cluster_ppt Method 1 cluster_lle Method 2 cluster_spe Method 3 sample Biological Sample (e.g., Plasma, Tissue) ppt Protein Precipitation (PPT) sample->ppt lle Liquid-Liquid Extraction (LLE) sample->lle spe Solid-Phase Extraction (SPE) sample->spe ppt_result Fast, Simple High Phospholipid Content HIGH Matrix Effect ppt->ppt_result lle_result Good Selectivity Removes Polar Interferences MEDIUM Matrix Effect lle->lle_result spe_result High Selectivity Removes Most Interferences LOW Matrix Effect spe->spe_result

Caption: Comparison of sample preparation techniques.

Experimental Protocols & Data

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is adapted from a validated method for astaxanthin (a closely related compound) in shrimp tissue.[9]

  • Homogenization: Homogenize the tissue sample in a 1:5 (w/v) ratio with 50% methanol in water.

  • Aliquoting: Mix a 50 µL aliquot of the tissue homogenate with 50 µL of an internal standard working solution (e.g., β-carotene at 2 µg/mL).

  • Precipitation: Add 200 µL of acetonitrile to the mixture.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 5 minutes at 4°C.[9]

  • Injection: Carefully transfer the supernatant to an autosampler vial and inject a 5 µL aliquot for LC-MS/MS analysis.[9]

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound standard and the IS into the final LC-MS mobile phase or reconstitution solvent.

    • Set B (Post-Spike Sample): Extract blank matrix using your established protocol (e.g., Protocol 1). Spike this compound and the IS into the final extract supernatant.

    • Set C (Pre-Spike Sample): Spike this compound and the IS into the blank matrix before starting the extraction protocol.

  • Analyze all three sets by LC-MS/MS.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Quantitative Data Summary

The following table summarizes typical performance data from validated LC-MS/MS methods for astaxanthin, which can be used as a benchmark for this compound method development.

ParameterResultSource
Linearity Range 20 - 10,000 ng/mL[8][14]
37.5 - 2,400 ng/mL[15][16]
Accuracy (RE) -0.1% to 1.7%[8][14]
Precision (RSD) < 2.1% (Intra-day & Inter-day)[8]
< 3.5%[15][16]
Recovery 91.9% - 97.4%[15][16]
LLOQ 16 - 20 ng/mL[8][16]
LC-MS/MS Parameters for Astaxanthin Analysis

This table provides a starting point for developing an this compound method, based on a published method for astaxanthin.[8][9]

ParameterSetting
LC Column ACQUITY UPLC BEH C8 (1.7 µm, 2.1 × 50 mm)
Mobile Phase A 0.1% formic acid and 3 mM ammonium acetate in water
Mobile Phase B Methanol
Gradient Start at 15% A / 85% B; increase to 100% B at 1.0 min
Flow Rate 0.20 mL/min, increasing to 0.40 mL/min at 1.0 min
Ionization Mode ESI+
MRM Transition (Astaxanthin) m/z 597.4 → 147.1
MRM Transition (IS: β-carotene) m/z 536.6 → 444.5
Collision Energy (Astaxanthin) 34 eV

General LC-MS Analysis Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Sample Collection (e.g., Plasma, Tissue) B Add Internal Standard A->B C Extraction / Cleanup (SPE, LLE, or PPT) B->C D Evaporation & Reconstitution C->D E LC Separation D->E F Ionization (ESI) E->F G Mass Detection (Triple Quadrupole) F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: General workflow for LC-MS analysis.

References

Enhancing the resolution of astacene from other carotenoids

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing Astacene Resolution

Welcome to the technical support center for carotenoid analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of this compound from other structurally similar carotenoids like astaxanthin, canthaxanthin, and their isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from other carotenoids?

This compound is an oxidized derivative of astaxanthin, and they share a very similar molecular structure. This structural similarity, along with the presence of various cis/trans isomers for related carotenoids, leads to co-elution, making high-resolution separation challenging. Key difficulties include distinguishing between this compound and its precursor astaxanthin, as well as separating these from other common carotenoids like canthaxanthin, lutein, and zeaxanthin.

Q2: Which HPLC column is most effective for resolving this compound and its related isomers?

For separating hydrophobic, structurally related isomers like carotenoids, C30 columns are generally superior to traditional C18 columns.[1][2] The longer alkyl chains of C30 stationary phases provide greater shape selectivity, which is crucial for distinguishing between the subtle structural differences of carotenoid isomers.[1][2][3] While C18 columns can be used, C30 columns, often called "carotenoid columns," offer improved resolution for complex mixtures.[4][5]

Q3: How does mobile phase composition impact the separation?

The mobile phase is a critical factor in achieving optimal separation.[6] Adjusting solvent ratios, pH, and using additives can significantly enhance resolution.[6][7] For reversed-phase chromatography of carotenoids, mobile phases typically consist of mixtures of solvents like methanol, acetonitrile, and methyl tert-butyl ether (MTBE), often with a small percentage of water.[4][8] The specific composition alters the polarity and interaction with the stationary phase, thereby affecting the elution order and separation of analytes.[6]

Q4: What is the role of column temperature in carotenoid separation?

Column temperature is a critical parameter that influences retention time, selectivity, and resolution.[9][10][11]

  • Increased Temperature : Generally reduces solvent viscosity, leading to shorter retention times and sharper peaks.[10] However, temperatures above 30-40°C can risk on-column degradation or isomerization of thermally sensitive carotenoids.[9][12]

  • Lower Temperature : Can increase retention and sometimes improve the resolution of closely eluting compounds.[10] An optimal temperature, often around 20-30°C, is typically determined experimentally to achieve the best balance between resolution and analysis time.[9][12][13]

Q5: Are there alternative chromatographic techniques to HPLC for this separation?

Yes, Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC or UPC²) is a powerful alternative. This technique uses supercritical CO2 as the primary mobile phase, which offers superior solubility for non-polar compounds like carotenoids.[14][15] UHPSFC can lead to significantly faster separations—sometimes reducing analysis time by a factor of 10 compared to HPLC—with reduced organic solvent consumption.[14][15][16]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Poor or no resolution between this compound and astaxanthin.
  • Possible Cause 1: Inadequate Stationary Phase.

    • Solution: Your current column (e.g., a standard C18) may not have sufficient shape selectivity for these isomers.[1][2] Switch to a C30 column, which is specifically designed for enhanced resolution of long-chain, structurally similar molecules like carotenoids.[3][4]

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Solution: Systematically adjust the mobile phase. If using a methanol/acetonitrile mixture, try incorporating a stronger, less polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate in your gradient.[9][17] This can significantly alter the selectivity between closely related carotenoids.

  • Possible Cause 3: Isocratic elution is not powerful enough.

    • Solution: Develop a gradient elution method. Start with a more polar mobile phase to retain the analytes at the column head and gradually increase the proportion of the non-polar solvent. This will help separate compounds with minor differences in polarity.

Problem 2: Broad or tailing peaks for carotenoid analytes.
  • Possible Cause 1: Column Overload.

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Overloading the column is a common cause of poor peak shape.[18]

  • Possible Cause 2: Inappropriate Solvent for Sample Dissolution.

    • Solution: Ensure your sample is fully dissolved in a solvent that is compatible with, and ideally weaker than, your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

  • Possible Cause 3: Secondary Interactions with the Stationary Phase.

    • Solution: This can occur if there are active sites (e.g., free silanols) on the column packing. Using a modern, end-capped column can mitigate this. Alternatively, adding a small amount of a modifier like an acid (e.g., formic acid) to the mobile phase can sometimes improve peak shape, but be mindful of analyte stability.[19]

Problem 3: Inconsistent retention times.
  • Possible Cause 1: Fluctuations in Column Temperature.

    • Solution: Use a column oven to maintain a constant and consistent temperature. Even small variations in ambient lab temperature can cause shifts in retention times, especially with C30 columns.[9][11]

  • Possible Cause 2: Mobile Phase Instability or Degradation.

    • Solution: Prepare fresh mobile phase daily. Solvents can evaporate at different rates, changing the composition, and some solvents can degrade over time. Ensure proper degassing to prevent air bubbles in the pump.[18]

  • Possible Cause 3: Column Equilibration is Insufficient.

    • Solution: Before starting a sequence of runs, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing the column for 15-30 minutes or longer, especially when switching between different mobile phases.

Data Presentation: Method Comparison

The following tables summarize typical starting conditions for different chromatographic techniques used in carotenoid separation.

Table 1: HPLC & UHPLC Column Characteristics and Outcomes

ParameterCondition A: Standard C18Condition B: C30 "Carotenoid" ColumnExpected Outcome
Stationary Phase Octadecylsilane (C18)Triacontylsilane (C30)C30 provides superior shape selectivity for isomers.[1][2]
Particle Size 3-5 µm (HPLC) / <2 µm (UHPLC)3-5 µm (HPLC) / <2 µm (UHPLC)Smaller particles in UHPLC lead to higher efficiency and faster runs.
Typical Dimensions 4.6 x 150/250 mm4.6 x 150/250 mm-
Resolution (Rs) Moderate for simple mixtures.High for complex isomers (e.g., cis/trans).[4]Enhanced separation of this compound from astaxanthin.

Table 2: Example Mobile Phase Gradients

Time (min)Method 1: C18 Column (% Methanol:% Acetonitrile:% Water)Method 2: C30 Column (% Methanol:% MTBE:% Water)
070:15:1581:15:4
205:90:56:90:4
255:90:56:90:4
3070:15:1581:15:4

Experimental Protocols

Protocol 1: UHPLC-DAD Method for this compound and Astaxanthin Resolution
  • Instrumentation: UHPLC system with a Diode Array Detector (DAD).

  • Column: C30 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: Methanol/Water (95:5, v/v)

    • Solvent B: Methyl-tert-butyl ether (MTBE)

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 80% B

    • 15-18 min: Hold at 80% B

    • 18.1-20 min: Return to 10% B and equilibrate

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.[9]

  • Detection: DAD monitoring at 474 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., acetone or a hexane/acetone mixture). Filter through a 0.22 µm filter before injection. Protect the sample from light and heat.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for analyzing carotenoids using HPLC/UHPLC.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological or Chemical Sample Extraction Solvent Extraction (e.g., Acetone/Hexane) Sample->Extraction Saponification Saponification (Optional) to hydrolyze esters Extraction->Saponification Filtration Filtration (0.22 µm filter) Saponification->Filtration Injection HPLC/UHPLC Injection Filtration->Injection Separation C30 Column Separation (Gradient Elution) Injection->Separation Detection DAD Detection (λ = 474 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Using Standard Curve) Integration->Quantification

Caption: General workflow for carotenoid analysis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting poor peak resolution in your chromatogram.

G Start Start: Poor Peak Resolution CheckColumn Is a C30 column being used? Start->CheckColumn SwitchColumn Action: Switch to a C30 column for better shape selectivity. CheckColumn->SwitchColumn No CheckMobilePhase Is a gradient elution with MTBE or similar solvent being used? CheckColumn->CheckMobilePhase Yes SwitchColumn->CheckMobilePhase OptimizeMobilePhase Action: Develop a gradient method. Incorporate MTBE to increase solvent strength. CheckMobilePhase->OptimizeMobilePhase No CheckTemp Is column temperature stable and optimized (e.g., 20-30°C)? CheckMobilePhase->CheckTemp Yes OptimizeMobilePhase->CheckTemp OptimizeTemp Action: Use a column oven. Test temperatures between 18-30°C for optimal Rs. CheckTemp->OptimizeTemp No End Resolution should be improved. Consider UHPSFC for further enhancement. CheckTemp->End Yes OptimizeTemp->End

Caption: Decision tree for troubleshooting poor resolution.

References

Validation & Comparative

Astacene vs. Astaxanthin: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of carotenoids, astaxanthin is widely recognized for its potent antioxidant properties, earning it the title "the king of carotenoids." Its protective effects against oxidative stress are well-documented, making it a subject of great interest for researchers, scientists, and drug development professionals. A closely related compound, astacene, which is an oxidation product of astaxanthin, is less studied. This guide provides a comprehensive comparison of the antioxidant capacities of this compound and astaxanthin, drawing upon available experimental data and highlighting the current state of knowledge.

Executive Summary

This guide reveals a significant disparity in the available research between astaxanthin and this compound. Astaxanthin's antioxidant capacity has been extensively evaluated through various in vitro assays, and its mechanism of action, particularly its role in the Nrf2 signaling pathway, is well-established. In stark contrast, there is a notable lack of direct experimental data quantifying the antioxidant capacity of this compound. While structurally similar, the conversion of astaxanthin to this compound involves the formation of additional conjugated double bonds, which theoretically could influence its antioxidant potential. However, without empirical evidence, any comparison remains speculative. This guide will first present the robust data available for astaxanthin and then discuss the structural relationship and theoretical antioxidant potential of this compound.

Astaxanthin: A Potent Antioxidant

Astaxanthin's unique molecular structure, with its long polyene chain and hydroxyl and keto groups on each ionone ring, enables it to effectively quench singlet oxygen and scavenge free radicals.[1] Its lipophilic nature allows it to integrate into cell membranes, providing protection against lipid peroxidation.[1]

Quantitative Antioxidant Capacity of Astaxanthin

The antioxidant activity of astaxanthin has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC) are common metrics used to express antioxidant strength.

AssayCompoundIC50 (µg/mL)Source
DPPH Astaxanthin15.39 - 56.25[2]
ABTS Astaxanthin20.32 - 25.53[2]
AssayCompoundORAC Value (µM Trolox equivalents/µmol)Source
ORAC AstaxanthinData not consistently reported in this format

Note: IC50 values can vary depending on the specific experimental conditions and the source of astaxanthin (natural vs. synthetic, and extraction method).

Mechanism of Action: The Nrf2 Signaling Pathway

Beyond its direct radical scavenging activity, astaxanthin exerts its antioxidant effects by modulating cellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Astaxanthin has been shown to promote the nuclear translocation of Nrf2, thereby enhancing the cell's endogenous antioxidant defenses.[3][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Astaxanthin Astaxanthin Keap1_Nrf2 Keap1-Nrf2 Complex Astaxanthin->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Figure 1. Astaxanthin's role in the Nrf2 signaling pathway.

This compound: The Oxidized Counterpart

This compound is the fully oxidized form of astaxanthin. The conversion involves the dehydrogenation of the two hydroxyl groups on the ionone rings, resulting in a molecule with an extended system of conjugated double bonds.

Astaxanthin_to_this compound Astaxanthin Astaxanthin (3,3'-dihydroxy-β,β'-carotene-4,4'-dione) This compound This compound (3,3',4,4'-tetraketo-β-carotene) Astaxanthin->this compound Oxidation

Note: Actual chemical structures would be represented by images in a final publication. For this text-based format, placeholders are used.

Figure 2. Conversion of astaxanthin to this compound.
Antioxidant Capacity of this compound: A Knowledge Gap

Despite its structural similarity to astaxanthin, there is a significant lack of publicly available scientific literature that directly quantifies the antioxidant capacity of this compound using standard assays like DPPH, ABTS, or ORAC. While some studies mention this compound in the context of astaxanthin degradation or as a co-occurring carotenoid in certain natural sources, they do not provide data on its free radical scavenging or singlet oxygen quenching abilities.

Theoretical Considerations

The antioxidant activity of carotenoids is intrinsically linked to their conjugated polyene chain. The extended conjugation in this compound, resulting from the oxidation of the hydroxyl groups, could theoretically influence its ability to delocalize electrons and stabilize free radicals. However, the loss of the hydrogen-donating hydroxyl groups, which are crucial for the radical scavenging activity of astaxanthin, would likely have a significant impact. Without experimental data, it is difficult to predict whether the extended conjugation compensates for the loss of these functional groups. It is plausible that the mechanism of antioxidant action for this compound, if any, would differ from that of astaxanthin.

Experimental Protocols

The following are generalized protocols for the common antioxidant assays used to evaluate compounds like astaxanthin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

DPPH_Workflow start Start prepare_dpph Prepare DPPH solution in methanol start->prepare_dpph prepare_samples Prepare various concentrations of test compound start->prepare_samples mix Mix DPPH solution with test compound solution prepare_dpph->mix prepare_samples->mix incubate Incubate in the dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate percentage inhibition and IC50 value measure->calculate end End calculate->end

Figure 3. Workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.

ABTS_Workflow start Start generate_abts Generate ABTS radical cation (ABTS + potassium persulfate) start->generate_abts prepare_samples Prepare various concentrations of test compound start->prepare_samples mix Mix ABTS radical solution with test compound solution generate_abts->mix prepare_samples->mix incubate Incubate at room temperature mix->incubate measure Measure absorbance at ~734 nm incubate->measure calculate Calculate percentage inhibition and TEAC value measure->calculate end End calculate->end

Figure 4. Workflow for the ABTS assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

ORAC_Workflow start Start prepare_reagents Prepare fluorescent probe (e.g., fluorescein) and radical initiator (AAPH) start->prepare_reagents prepare_samples Prepare test compound and Trolox standards start->prepare_samples mix Mix fluorescent probe with test compound/Trolox prepare_reagents->mix prepare_samples->mix initiate_reaction Add AAPH to initiate peroxyl radical formation mix->initiate_reaction monitor_fluorescence Monitor fluorescence decay over time at 37°C initiate_reaction->monitor_fluorescence calculate Calculate area under the curve (AUC) and determine ORAC value relative to Trolox monitor_fluorescence->calculate end End calculate->end

Figure 5. Workflow for the ORAC assay.

Comparative Summary and Future Directions

FeatureAstaxanthinThis compound
Chemical Structure Contains hydroxyl and keto groups on terminal rings.Fully oxidized form of astaxanthin with four keto groups.
Antioxidant Mechanism Direct radical scavenging (H-atom and electron donation) and induction of endogenous antioxidant enzymes via the Nrf2 pathway.Unknown. Theoretically may involve electron delocalization, but lacks H-donating hydroxyl groups.
Quantitative Data Extensive data available from DPPH, ABTS, and other assays.No direct experimental data found.

The current body of scientific literature positions astaxanthin as a well-characterized and potent antioxidant. Its dual-action mechanism of direct radical scavenging and modulation of the Nrf2 pathway makes it a compelling compound for further research and development.

The significant knowledge gap regarding the antioxidant capacity of this compound presents a clear opportunity for future research. Direct comparative studies employing standardized antioxidant assays are necessary to empirically determine the free radical scavenging and singlet oxygen quenching capabilities of this compound. Such studies would elucidate the structure-activity relationship between these two closely related carotenoids and provide valuable insights for the drug development and nutraceutical industries. Until such data becomes available, any claims regarding the antioxidant potential of this compound remain purely speculative.

References

A Comparative Guide to HPLC Methods for Astacene Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate quantification of astacene, a key oxidation product of astaxanthin, is critical for stability studies and quality control. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose. This guide provides a comparative overview of validated HPLC methods, offering insights into their performance and experimental protocols to aid in method selection and implementation.

Overview of Chromatographic Approaches

The quantification of this compound is often performed in conjunction with the analysis of astaxanthin and its other degradation products. Reversed-phase HPLC (RP-HPLC) is the most common approach, typically utilizing C18 columns. However, alternative methods such as Ultra-Performance Convergence Chromatography (UPC²) and spectrophotometry present different advantages and disadvantages.

Spectrophotometric methods, while simple and rapid, lack the specificity to distinguish between astaxanthin and other carotenoids, potentially leading to an overestimation of the target analyte.[1][2] In contrast, chromatographic methods like HPLC and UPC² provide the necessary resolution to separate this compound from astaxanthin and its various isomers (trans, 9-cis, and 13-cis).[1][3] UPC² offers a significant advantage in terms of analysis speed, reducing run times by up to 10-fold compared to standard HPLC methods, primarily due to the use of supercritical CO₂ as the main mobile phase component.[1][3]

Comparative Performance of HPLC Methods

Several validated HPLC methods have been reported for the quantification of astaxanthin and its related compounds, including this compound. The performance of these methods is summarized below, highlighting key validation parameters.

Method ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Linearity Range (µg/mL)Key Findings
Method 1 Inertsil ODS C18 (250 x 4.6 mm), 5µmWater: Acetonitrile (30:70 v/v)1.04785 - 15Simple, specific, precise, accurate, and robust for astaxanthin quantification.[4]
Method 2 C18 columnMethanol/Water/Acetonitrile/Dichloromethane (70:4:13:13 v/v/v/v)Not Specified480Not SpecifiedEffective for simultaneous analysis of astaxanthin and its precursors.[4]
Method 3 Normal-phase Lichrosorb silican-hexane-acetone-tetrahydrofuran (90:2:8 v/v/v)Not Specified475Not SpecifiedDeveloped for the isolation and characterization of this compound and other minor impurities of astaxanthin.[4][5]
Method 4 SS Exil ODSWater:Methanol:Dichloromethane:Acetonitrile (4.5:28:22:45.5 v/v/v/v)1.0476Not SpecifiedDeveloped and validated for astaxanthin determination in shrimp waste hydrolysate.[4]
Method 5 Cortecs C18 (3.0 x 100 mm), 2.7 µmGradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile0.54741.0 - 11.2UHPLC method with enzymolysis for total astaxanthin quantification, including diastereomers.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these methods. Below are outlines of common experimental procedures.

Sample Preparation: De-esterification

For accurate quantification of total this compound and astaxanthin from natural sources, a de-esterification step is often necessary to hydrolyze the fatty acid esters of astaxanthin.[2] Enzymatic de-esterification is recommended over chemical saponification to prevent the oxidation of astaxanthin and the formation of analytical artifacts.[2] A typical procedure involves the use of cholesterol esterase to hydrolyze the astaxanthin esters, allowing for the quantification of free astaxanthin.[6][7]

Protocol for Enzymatic De-esterification and Extraction[6]
  • Sample Preparation: Weigh an appropriate amount of the sample (e.g., 1.2-1.8 mg of dried biomass).

  • Enzymolysis: Add 1.0 to 2.0 units of cholesterol esterase solution to the sample.

  • Incubation: Incubate the mixture to allow for complete hydrolysis of astaxanthin esters.

  • Extraction: Perform a liquid-liquid extraction of the hydrolyzed sample to isolate the free astaxanthin and this compound.

  • Analysis: Analyze the resulting extract using HPLC or UHPLC.

Chromatographic Conditions

The following provides an example of a typical RP-HPLC setup for this compound and astaxanthin analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of solvents such as methanol, acetonitrile, and water. A common isocratic mobile phase is a 70:30 (v/v) mixture of acetonitrile and water.[4] Gradient elution can also be employed for better separation of multiple components.

  • Flow Rate: Typically around 1.0 mL/min.[4]

  • Detection: UV-Vis detection at a wavelength between 474 nm and 480 nm.[4][6]

  • Injection Volume: 20 µL.

Logical Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a sample matrix.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Deesterify Enzymatic De-esterification (if necessary) Homogenize->Deesterify Extract Solvent Extraction Deesterify->Extract Inject Inject into HPLC Extract->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV-Vis Detection (~475 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for this compound quantification using HPLC.

Conclusion

The selection of an appropriate HPLC method for this compound quantification depends on the specific requirements of the analysis, including the sample matrix, the need to quantify other related compounds, and the desired throughput. While standard RP-HPLC methods with C18 columns provide robust and reliable results, newer technologies like UHPLC and UPC² can offer significant improvements in speed and efficiency. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to select, validate, and implement the most suitable method for their analytical needs.

References

A Comparative Analysis of the Biological Activities of Astacene and Canthaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of carotenoids, astacene and canthaxanthin have garnered significant attention from the scientific community for their potent biological activities. This guide provides a comprehensive comparison of their antioxidant, anti-inflammatory, and anti-cancer properties, supported by experimental data and detailed methodologies. It is important to note that much of the available research focuses on astaxanthin, from which this compound is derived through oxidation. Consequently, this guide will primarily compare astaxanthin and canthaxanthin, with references to this compound where data is available, highlighting the relationship between these molecules.

Molecular Structures and Key Differences

Astaxanthin and canthaxanthin are both keto-carotenoids, characterized by the presence of ketone groups on their ionone rings. This structural feature is crucial for their biological functions. This compound is a further oxidized derivative of astaxanthin. While structurally similar, the subtle differences in their molecular makeup, particularly the presence of hydroxyl groups in astaxanthin, contribute to variations in their biological efficacy.

Antioxidant Activity

Both astaxanthin and canthaxanthin are renowned for their powerful antioxidant properties, which are attributed to their ability to quench singlet oxygen and scavenge free radicals.[1][2]

Comparative Antioxidant Activity Data

Antioxidant AssayAstaxanthinCanthaxanthinReference Study
Singlet Oxygen Quenching Reported to be 10 times more effective than β-carotene and 100 times more than α-tocopherol.[2]Potent quencher of singlet oxygen.[3][2][3]
DPPH Radical Scavenging IC50 values reported in various systems, demonstrating strong scavenging activity.Exhibits significant DPPH radical scavenging capacity.[4]
ABTS Radical Scavenging Shows high ABTS radical scavenging activity.Effective in scavenging ABTS radicals.[4]
Lipid Peroxidation Inhibition As effective as alpha-tocopherol in inhibiting radical-initiated lipid peroxidation in rat liver microsomes.[1]As effective as alpha-tocopherol in inhibiting radical-initiated lipid peroxidation in rat liver microsomes.[1][1]

Note: Direct comparative studies providing IC50 values for this compound are limited. As an oxidation product of astaxanthin, its antioxidant capacity may differ.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical.

  • A stock solution of DPPH in methanol is prepared.

  • The antioxidant compound (astaxanthin or canthaxanthin) is dissolved in a suitable solvent and prepared at various concentrations.

  • The antioxidant solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • The antioxidant sample is added to the diluted ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • A biological sample (e.g., liver microsomes) is incubated with an oxidizing agent to induce lipid peroxidation.

  • The antioxidant compound is added to the mixture to assess its inhibitory effect.

  • The reaction is stopped, and thiobarbituric acid (TBA) is added.

  • The mixture is heated to form a colored MDA-TBA adduct.

  • The absorbance of the adduct is measured spectrophotometrically at around 532 nm.

  • The extent of lipid peroxidation inhibition is calculated by comparing the absorbance of the sample with that of a control.

Anti-inflammatory Activity

Astaxanthin and canthaxanthin have demonstrated significant anti-inflammatory effects by modulating various inflammatory pathways and reducing the production of pro-inflammatory mediators.[5][6]

Comparative Anti-inflammatory Effects

Inflammatory ParameterAstaxanthinCanthaxanthinReference Study
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Significantly suppresses the production of these cytokines.[5]Reduces the production of IL-1, IL-6, and TNF-α.[6][5][6]
Modulation of NF-κB Pathway Inhibits NF-κB activation by preventing the degradation of IκBα.[7]Implicated in the suppression of NF-κB.[3][3][7]
Modulation of MAPK Pathway Modulates ERK, JNK, and p38 MAPK signaling pathways.[8]Can influence MAPK signaling.[9][8][9]
Signaling Pathways in Inflammation

Anti_Inflammatory_Pathways cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_nucleus Nucleus Stimulus Inflammatory Stimuli TLR4 TLR4 NFkB_n NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_n->Genes NFkB NFkB NFkB->NFkB_n translocation

Anti-Cancer Activity

Both astaxanthin and canthaxanthin have shown promise as anti-cancer agents, primarily through their ability to inhibit cell proliferation, induce apoptosis, and modulate signaling pathways involved in tumorigenesis.[10][11]

Comparative Anti-Cancer Effects

Cancer ModelAstaxanthinCanthaxanthinReference Study
Mammary Tumors (in vivo) Dose-dependent inhibition of tumor growth, higher than canthaxanthin.[10]Showed inhibition of mammary tumor growth.[10][10]
Colon Cancer Cells (in vitro) Inhibits proliferation and induces apoptosis.Suppresses proliferation of human colon cancer cells.[11][11]
Oral Carcinogenesis (in vivo) Inhibits development of oral tumors.Effective at inhibiting oral carcinogenesis.[11][11]
Signaling Pathways in Cancer

Anti_Cancer_Pathways cluster_extracellular Extracellular cluster_membrane_cancer Cell Membrane cluster_nucleus_cancer Nucleus GF Growth Factors GFR Growth Factor Receptors Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Akt_c Akt_c Akt_c->Proliferation Akt_c->Apoptosis MAPK_c MAPK_c MAPK_c->Proliferation Wnt Wnt Wnt->Proliferation Astaxanthin_c Astaxanthin_c Astaxanthin_c->Apoptosis induces Canthaxanthin_c Canthaxanthin_c Canthaxanthin_c->Apoptosis induces

Conclusion

Both astaxanthin and canthaxanthin are potent bioactive compounds with significant antioxidant, anti-inflammatory, and anti-cancer properties. While they share similar mechanisms of action, studies suggest that astaxanthin may exhibit stronger activity in certain biological systems.[2][10] The structural differences, particularly the hydroxyl groups in astaxanthin, may contribute to its enhanced biological efficacy. Research on this compound is less extensive, and further studies are needed to fully elucidate its specific biological activities in comparison to its precursor, astaxanthin, and canthaxanthin. The information presented in this guide underscores the therapeutic potential of these carotenoids and provides a foundation for further research and development in the fields of nutrition, pharmacology, and medicine.

References

The Biological Activity of Astacene in Cell Culture Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to a significant lack of available scientific literature and experimental data specifically on the biological activity of astacene in cell culture models, this guide will focus on the closely related and extensively studied xanthophyll carotenoid, astaxanthin . This compound is a potent antioxidant that is structurally similar to astaxanthin, and the information presented here on astaxanthin may provide insights into the potential biological activities of this compound. This guide is intended for researchers, scientists, and drug development professionals.

Astaxanthin has garnered considerable interest in the scientific community for its potent antioxidant, anti-inflammatory, and anti-cancer properties observed in a variety of in vitro cell culture systems.[1][2][3][4][5] This document provides a comparative summary of its biological activities, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities in Cell Culture

The following tables summarize the dose-dependent effects of astaxanthin on cell viability, antioxidant activity, and anti-inflammatory responses in various cell lines.

Table 1: Effects of Astaxanthin on Cancer Cell Viability
Cell LineCancer TypeAstaxanthin Concentration (µM)Incubation Time (hours)Observed EffectReference
KATO-IIIGastric100, 200, 40048Dose-dependent suppression of cell viability.[6]
SNU-1Gastric100, 200, 40048Dose-dependent suppression of cell viability.[6]
HepG2Hepatocellular Carcinoma500 µg/ml (IC50)Not SpecifiedCytotoxic effects and induction of apoptosis.[7]
LS-180Colorectal50, 100, 15024Increased apoptosis and inhibition of cell proliferation.[8]
A549, H1703Non-small cell lung2.5 - 20Time-dependentInhibition of cell viability and proliferation.[3]
Table 2: Antioxidant Effects of Astaxanthin in Cell Culture
Cell LineAssayAstaxanthin ConcentrationKey FindingsReference
Cultured HepatocytesCellular Glutathione (GSH) Levels1, 20 µMEnhanced glutathione concentrations.[9]
Cultured HepatocytesLipid PeroxidationNot SpecifiedPrevented lipid peroxidation.[9]
LS-180Antioxidant Enzyme Activity50, 100, 150 µMSignificant elevation in superoxide dismutase, catalase, and glutathione peroxidase activity.[8]
U937Superoxide Production10 µMAttenuated LPS-induced ROS production.[10]
Table 3: Anti-inflammatory Effects of Astaxanthin in Cell Culture
Cell LineInflammatory StimulusAstaxanthin ConcentrationKey FindingsReference
RAW 264.7Lipopolysaccharide (LPS)VariousDose-dependent decrease in NO, PGE2, and TNF-α production.[11]
Human NeutrophilsLipopolysaccharide (LPS)Not SpecifiedSignificantly reduced production of TNF-α and IL-1β.[12]
Microglial CellsLipopolysaccharide (LPS)Not SpecifiedDecreased expression and release of IL-6, Cox-2, and iNOS/NO.[13]

Key Signaling Pathways Modulated by Astaxanthin

Astaxanthin exerts its biological effects by modulating several key signaling pathways. Below are diagrams illustrating the mechanisms of action for its antioxidant and anti-inflammatory activities.

Antioxidant_Signaling_Pathway Astaxanthin Astaxanthin Nrf2 Nrf2 Astaxanthin->Nrf2 promotes dissociation Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 inhibits degradation AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPX) ARE->AntioxidantEnzymes activates transcription of CellularProtection Cellular Protection against Oxidative Stress AntioxidantEnzymes->CellularProtection leads to

Antioxidant signaling pathway of astaxanthin.

Anti_Inflammatory_Signaling_Pathway Astaxanthin Astaxanthin NFkB NF-κB Astaxanthin->NFkB inhibits activation and nuclear translocation InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->NFkB activates ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) NFkB->ProInflammatoryCytokines promotes transcription of Inflammation Inflammation ProInflammatoryCytokines->Inflammation mediates

Anti-inflammatory signaling pathway of astaxanthin.

Experimental Workflow and Protocols

The following diagram illustrates a general workflow for assessing the biological activity of a compound like astaxanthin in cell culture. Detailed protocols for key experiments are provided below.

Experimental_Workflow cluster_0 Phase 1: In Vitro Assays cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis CellCulture Cell Line Seeding and Treatment CellViability Cell Viability Assay (MTT Assay) CellCulture->CellViability AntioxidantActivity Antioxidant Assay (DCFH-DA for ROS) CellCulture->AntioxidantActivity AntiInflammatoryActivity Anti-inflammatory Assay (ELISA for Cytokines) CellCulture->AntiInflammatoryActivity ProteinExpression Western Blot Analysis (Signaling Proteins) CellViability->ProteinExpression AntioxidantActivity->ProteinExpression AntiInflammatoryActivity->ProteinExpression GeneExpression RT-PCR (mRNA levels) ProteinExpression->GeneExpression DataAnalysis Statistical Analysis and Interpretation GeneExpression->DataAnalysis

General experimental workflow.
Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of astaxanthin (or this compound) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

2. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Seed cells in a black 96-well plate and treat with astaxanthin (or this compound) for the desired time.

    • Induce oxidative stress by adding a pro-oxidant (e.g., H2O2 or LPS) for a specific duration.

    • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In this context, it is used to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Protocol:

    • Culture cells and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of astaxanthin (or this compound).

    • Collect the cell culture supernatant at the end of the incubation period.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:

      • Coating the ELISA plate with a capture antibody.

      • Adding the cell culture supernatants and standards.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance of the colored product using a microplate reader.

    • Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

4. Western Blot Analysis for Protein Expression

  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

  • Protocol:

    • Treat cells as described for the other assays and then lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, NF-κB, p-ERK).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

References

Astacene vs. Other Carotenoids: A Comparative Antioxidant Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of astacene, a potent carotenoid, with other well-known carotenoids such as β-carotene, lutein, and lycopene. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in the field of antioxidant research and drug development.

Executive Summary

This compound, and its closely related precursor astaxanthin, consistently demonstrate superior antioxidant activity compared to many other carotenoids. This heightened efficacy is attributed to its unique molecular structure, featuring ketone and hydroxyl groups on each ionone ring. These structural features allow this compound to effectively neutralize free radicals and protect cellular membranes from oxidative damage. This guide will delve into the quantitative comparisons of antioxidant capacity, detail the experimental methodologies used for these assessments, and illustrate the key signaling pathways involved in its antioxidant action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of carotenoids can be quantified using various in vitro assays. The following tables summarize the comparative antioxidant activity of this compound/astaxanthin against other common carotenoids based on data from scientific studies.

Table 1: Relative Peroxyl Radical Scavenging Activity

This table presents the relative antioxidant activity of various carotenoids against peroxyl radicals as determined by a fluorometric assay using a BODIPY fluorescent probe. The activity is relative to Trolox, a water-soluble analog of vitamin E.

CompoundRelative Antioxidant Activity (vs. Trolox)
Astaxanthin 1.3 [1]
α-Tocopherol (Vitamin E)0.9[1]
Lycopene0.4[1]
Lutein0.4[1]
β-Carotene0.2[1]
α-Carotene0.2[1]

Source: Naguib, Y. M. (2000). Antioxidant activities of astaxanthin and related carotenoids. Journal of Agricultural and Food Chemistry, 48(4), 1150–1154.

Table 2: DPPH Radical Scavenging Activity (IC50 Values)

The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundIC50 (µg/mL)
Astaxanthin (from H. pluvialis) 20.32 - 25.53 [2]
β-CaroteneData varies significantly across studies
LuteinData varies significantly across studies
LycopeneData varies significantly across studies

Note: Direct comparative studies with consistent methodologies for IC50 values of all listed carotenoids are limited. The provided range for astaxanthin is from a study comparing different extraction methods.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays used to evaluate carotenoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

  • Sample Preparation: Dissolve the carotenoid samples in a suitable organic solvent (e.g., chloroform, dichloromethane, or DMSO) to prepare a stock solution. Further dilute with the assay solvent (methanol or ethanol) to obtain a range of concentrations.

  • Reaction: Add a specific volume of the carotenoid sample solution to the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of scavenging activity against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a characteristic blue-green color, is reduced by antioxidants to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Procedure:

  • Generation of ABTS Radical Cation: Prepare the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare the carotenoid samples in a suitable solvent at various concentrations.

  • Reaction: Add a specific volume of the carotenoid sample solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.

Procedure:

  • Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well microplate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells and incubate them with a solution of DCFH-DA.

  • Treatment with Antioxidant: Remove the DCFH-DA solution and add the carotenoid samples at different concentrations to the cells.

  • Induction of Oxidative Stress: After an incubation period, add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time course using a microplate reader.

  • Calculation: The antioxidant activity is determined by calculating the area under the curve of fluorescence versus time and comparing it to a control (cells treated with the radical initiator but no antioxidant).

Signaling Pathways and Experimental Workflows

Antioxidant Mechanism of this compound: The Nrf2 Signaling Pathway

This compound exerts its antioxidant effects not only by direct radical scavenging but also by upregulating the cellular antioxidant defense system through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS ROS ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Promotes transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to synthesis Antioxidant_Enzymes->ROS Neutralizes

Figure 1. this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for conducting in vitro antioxidant capacity assays such as DPPH and ABTS.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Samples Prepare Carotenoid Samples (this compound, β-Carotene, etc.) in appropriate solvent Mix Mix Sample and Radical Solution Prepare_Samples->Mix Prepare_Reagent Prepare Radical Solution (DPPH or ABTS•+) Prepare_Reagent->Mix Incubate Incubate in the Dark (Specific time and temperature) Mix->Incubate Measure_Absorbance Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Radical Scavenging Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 or TEAC Calculate_Scavenging->Determine_IC50

Figure 2. General workflow for DPPH and ABTS antioxidant assays.

Conclusion

The compiled data strongly indicate that this compound and its precursor, astaxanthin, possess superior antioxidant capabilities when compared to other prominent carotenoids like β-carotene, lutein, and lycopene. This is supported by evidence from various in vitro antioxidant assays. The unique molecular structure of this compound allows for a more effective interaction with and neutralization of free radicals. Furthermore, its ability to modulate endogenous antioxidant defense mechanisms, such as the Nrf2 signaling pathway, provides an additional layer of cellular protection against oxidative stress. For researchers and professionals in drug development, this compound represents a promising candidate for further investigation as a potent antioxidant agent with potential therapeutic applications.

References

A Comparative Analysis of Pro-Vitamin A Activity: Astaxanthin vs. Beta-Carotene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-vitamin A activity of astaxanthin against the well-established pro-vitamin A carotenoid, beta-carotene. The information presented is supported by experimental data and established biochemical pathways to assist researchers and professionals in drug development and nutritional science.

Executive Summary

The central finding of this comparative analysis is that astaxanthin, a xanthophyll carotenoid, does not exhibit pro-vitamin A activity in the human body.[1][2][3] Unlike pro-vitamin A carotenoids, it cannot be converted into retinol. In contrast, beta-carotene is a potent precursor to vitamin A, readily converted in the body to its active forms.[4][5] While both molecules are powerful antioxidants, their roles in vitamin A metabolism are distinctly different. Astaxanthin's health benefits are attributed to its potent antioxidant and anti-inflammatory properties, whereas beta-carotene serves a dual role as both an antioxidant and a primary dietary source of vitamin A.[6][7][8][9][10][11]

Comparative Data: Astaxanthin vs. Beta-Carotene

The following table summarizes the key characteristics of astaxanthin and beta-carotene, highlighting their differences in relation to vitamin A activity and other biological functions.

FeatureAstaxanthinBeta-Carotene
Carotenoid Class XanthophyllCarotene
Pro-Vitamin A Activity None. Cannot be converted to retinol in the human body.[1][2][3]Yes. It is a major dietary precursor of vitamin A.[4][5]
Primary Biological Function Potent antioxidant and anti-inflammatory agent.[6][7][8]Pro-vitamin A source and antioxidant.[4][9][10]
Conversion to Retinol Not applicable.Converted to retinal by the enzyme β,β-carotene-15,15'-monooxygenase (BCO1).[12][13][14]
Key Health Benefits Neuroprotective, skin-protective, and cardiovascular benefits due to antioxidant and anti-inflammatory effects.[1][7]Supports vision, immune function, reproduction, and cellular health through its conversion to vitamin A.[4][5]
Toxicity No toxicity associated with high intake.High intake does not cause vitamin A toxicity but can lead to carotenemia (yellowing of the skin).[4][5]
Understanding Pro-Vitamin A Conversion

The bio-conversion of pro-vitamin A carotenoids is quantified using Retinol Activity Equivalents (RAE). This unit accounts for the varying absorption and conversion rates of different carotenoids into the active form of vitamin A, retinol.

Carotenoid SourceConversion Ratio to Retinol (by weight)Retinol Activity Equivalent (RAE)
Preformed Vitamin A (Retinol)1:11 µg RAE = 1 µg retinol
Beta-carotene (from supplements)2:11 µg RAE = 2 µg supplemental beta-carotene
Beta-carotene (from food)12:1 to 28:1[15]1 µg RAE = 12 µg dietary beta-carotene
Alpha-carotene & Beta-cryptoxanthin24:11 µg RAE = 24 µg of these carotenoids

Experimental Protocols for Determining Pro-Vitamin A Activity

The validation of pro-vitamin A activity relies on established biological assays. Below are the methodologies for two key experimental protocols.

The Rat Growth Bioassay

This classic method assesses the ability of a test substance to promote growth in vitamin A-deficient rats, which is a key function of vitamin A.

Methodology:

  • Animal Model: Weanling albino rats are depleted of their vitamin A reserves by being fed a vitamin A-deficient diet. Deficiency is confirmed by the cessation of growth (weight plateau) and the appearance of deficiency symptoms.[16][17]

  • Grouping: The vitamin A-deficient rats are divided into several groups:

    • Negative Control Group: Continues on the vitamin A-deficient diet.

    • Positive Control Group: Receives the deficient diet supplemented with known amounts of retinyl acetate or beta-carotene.

    • Test Groups: Receive the deficient diet supplemented with graded doses of the test compound (e.g., astaxanthin).

  • Feeding and Monitoring: The experimental diets are administered for a period of 28 days.[18] Body weight and food intake are recorded regularly.

  • Data Analysis: The growth response (change in body weight) of the test groups is compared to that of the control groups. A substance with pro-vitamin A activity will elicit a dose-dependent increase in growth, similar to the positive control group.

  • Outcome: In such an assay, rats fed with astaxanthin would not show a growth response beyond the negative control, while those fed beta-carotene would exhibit significant growth, confirming its pro-vitamin A activity.[19]

Stable Isotope Dilution Technique

This is a more precise and quantitative method used in humans and animals to determine vitamin A status and the conversion efficiency of carotenoids.[20][21]

Methodology:

  • Tracer Administration: A known amount of a stable isotope-labeled pro-vitamin A carotenoid (e.g., ¹³C-beta-carotene) is administered to the subject.

  • Equilibration: The labeled compound is allowed to be absorbed and metabolized, mixing with the body's existing vitamin A pools. This equilibration period typically lasts from 4 to 14 days.[22]

  • Sample Collection: A baseline blood sample is taken before administration of the tracer, and one or more blood samples are collected after the equilibration period.[23]

  • Mass Spectrometry Analysis: Plasma is extracted and analyzed using mass spectrometry (e.g., GC-MS or LC-MS) to determine the ratio of the labeled retinol to the unlabeled retinol.[23]

  • Calculation: The total body stores of vitamin A and the conversion factor of the carotenoid to retinol are calculated based on the dilution of the isotope in the body's vitamin A pool.[23]

  • Outcome: When astaxanthin is the test compound, no labeled retinol would be detected in the blood, indicating a lack of conversion. When ¹³C-beta-carotene is administered, the presence of ¹³C-retinol allows for the precise calculation of its conversion efficiency.

Visualizing the Pathways and Workflows

Metabolic Pathway of Beta-Carotene to Vitamin A

The conversion of beta-carotene into vitamin A is a critical metabolic pathway for obtaining this essential nutrient from plant-based sources.

BetaCarotene_Metabolism cluster_intestine Small Intestine Enterocyte BetaCarotene Dietary Beta-Carotene BCMO1 BCMO1 Enzyme BetaCarotene->BCMO1 Symmetric Cleavage Retinal 2x All-trans-Retinal BCMO1->Retinal Retinol All-trans-Retinol Retinal->Retinol Reduction RetinylEster Retinyl Esters (Storage/Transport) Retinol->RetinylEster Esterification Chylomicrons\n(to Lymph & Liver) Chylomicrons (to Lymph & Liver) RetinylEster->Chylomicrons\n(to Lymph & Liver)

Caption: Conversion of beta-carotene to retinyl esters in the small intestine.

Experimental Workflow: Stable Isotope Dilution

This diagram illustrates the key steps involved in a stable isotope dilution study to assess pro-vitamin A activity.

Isotope_Dilution_Workflow cluster_protocol Experimental Protocol cluster_analysis Analysis & Outcome A 1. Baseline Blood Sample Collection B 2. Administer Labeled Carotenoid (e.g., ¹³C-β-carotene) A->B C 3. Equilibration Period (4-14 days) B->C D 4. Post-Dose Blood Sample Collection C->D E 5. Plasma Extraction & Mass Spectrometry D->E Sample Processing F 6. Determine Isotope Ratio (Labeled vs. Unlabeled Retinol) E->F G 7. Calculate Conversion Efficiency (RAE) F->G

Caption: Workflow for the stable isotope dilution method.

References

Astacene vs. Lutein: A Comparative Analysis of Stability and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical stability and biological signaling pathways of astacene and lutein. While both are carotenoids with recognized antioxidant properties, their structural differences influence their stability and biological functions. Due to the limited availability of direct experimental data for this compound, this guide will leverage data from its closely related precursor, astaxanthin, to provide a comprehensive comparison with lutein. This compound is an oxidized derivative of astaxanthin, and therefore, insights into astaxanthin's stability and activity can offer valuable information.

Chemical Structures

This compound (C40H48O4) is a carotenoid characterized by a polyene chain with conjugated double bonds and terminal β-ionone rings containing ketone and hydroxyl groups.

Lutein (C40H56O2) is a xanthophyll, a class of carotenoids that contains oxygen. Its structure includes a long polyene chain with hydroxyl groups on its terminal ε- and β-ionone rings.

Comparative Stability Analysis

The stability of carotenoids is crucial for their biological efficacy and is influenced by factors such as heat, light, and oxygen. The extended system of conjugated double bonds in their structures makes them susceptible to degradation.

Thermal Stability

Both astaxanthin and lutein are susceptible to thermal degradation, which can lead to isomerization and oxidative breakdown.

Astaxanthin: Studies have shown that astaxanthin's stability is temperature-dependent. For example, in various edible oils, astaxanthin showed good stability at temperatures between 70-90°C, with 84-90% retention. However, at higher temperatures of 120°C and 150°C, its content was significantly reduced[1]. In another study, the degradation of all-trans-astaxanthin reached over 50% after 16 hours at 80°C.

Lutein: Lutein also exhibits significant degradation at elevated temperatures. One study reported a 15.22% loss of lutein at 40°C and an 87.11% loss at 80°C after one hour at neutral pH. Complete degradation was observed at temperatures beyond 80°C.

TemperatureAstaxanthin Degradation (in oil, 8h)Lutein Degradation (in solution, 1h, pH 7)
40°C-15.22%
50°C-16.89%
70°C10-16%-
80°C>50% (after 16h)87.11%
>80°CSignificant degradation100%
Photostability

Exposure to light, particularly in the presence of oxygen, can lead to the photodegradation of carotenoids.

Astaxanthin: Light is a significant factor in the degradation of astaxanthin. One study demonstrated that after 5 days at room temperature, astaxanthin degradation was 23.59% under illumination compared to 20.77% in the dark, indicating its photosensitivity.

Lutein: Lutein is also known to be susceptible to photodegradation. The presence of light can accelerate its isomerization and oxidation.

Oxidative Stability

The antioxidant activity of carotenoids is a key feature, but they are also prone to oxidation themselves.

Astaxanthin: Astaxanthin is considered a potent antioxidant, reportedly with higher antioxidant activity than lutein, β-carotene, and vitamin E[1]. Its unique molecular structure, with hydroxyl and ketone groups on the ionone rings, contributes to its high antioxidant capacity.

Lutein: Lutein is also a strong antioxidant, but some studies suggest its activity is lower than that of astaxanthin. The antioxidant efficacy of both compounds is a crucial aspect of their biological function.

Experimental Protocols

Thermal Stability Assessment of Lutein
  • Sample Preparation: A purified lutein solution is prepared.

  • Experimental Conditions: Aliquots of the lutein solution are subjected to a range of temperatures (e.g., 40°C to 100°C) in a controlled environment. The pH of the solution is also varied (e.g., pH 2 to 8) to assess its effect on thermal stability. Samples are collected at different time intervals (e.g., 1 to 4 hours).

  • Analysis: The concentration of lutein in the samples is quantified using High-Performance Liquid Chromatography (HPLC) with a photodiode array detector. The degradation of lutein is calculated as the percentage loss compared to the initial concentration.

Photostability Assessment of Astaxanthin
  • Sample Preparation: A standard solution of astaxanthin in a suitable solvent (e.g., acetone) is prepared.

  • Experimental Conditions: The astaxanthin solution is placed in transparent containers and exposed to a light source (e.g., fluorescent lamp) at a controlled room temperature. A control group is kept in the dark at the same temperature. Samples are taken at regular intervals (e.g., daily for 5 days).

  • Analysis: The concentration of astaxanthin is measured spectrophotometrically or by HPLC. The degradation is determined by the decrease in concentration over time.

Oxidative Stability Assessment
  • Methodology: The Rancimat method can be used to determine the oxidative stability of oils containing the carotenoids.

  • Procedure: Oil samples with and without the addition of lutein or astaxanthin are prepared. The samples are subjected to accelerated oxidation by heating at a specific temperature (e.g., 120°C) while a stream of purified air is passed through them. The volatile oxidation products are collected in distilled water, and the change in conductivity of the water is measured over time. The induction time, which is the time until a rapid increase in conductivity occurs, is used as an indicator of oxidative stability.

Signaling Pathway Modulation

Astaxanthin and lutein exert their biological effects by modulating various cellular signaling pathways, primarily related to oxidative stress and inflammation.

Astaxanthin Signaling Pathways

Astaxanthin has been shown to influence multiple signaling pathways:

  • Nrf2 Pathway: Astaxanthin can activate the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response. This leads to the expression of various antioxidant enzymes.

  • NF-κB Pathway: Astaxanthin can inhibit the activation of the NF-κB pathway, a central regulator of inflammation. This results in the downregulation of pro-inflammatory cytokines.

  • MAPK Pathway: Astaxanthin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.

  • PI3K/Akt Pathway: Astaxanthin has been shown to interact with the PI3K/Akt pathway, which plays a crucial role in cell survival and growth.

  • JAK/STAT-3 Pathway: Astaxanthin can inhibit the JAK/STAT-3 signaling pathway, which is often dysregulated in cancer.

Astaxanthin_Signaling cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Astaxanthin Astaxanthin Nrf2 Nrf2 Activation Astaxanthin->Nrf2 NFkB NF-κB Inhibition Astaxanthin->NFkB MAPK MAPK Modulation Astaxanthin->MAPK ARE Antioxidant Response Element Nrf2->ARE AntioxidantEnzymes Antioxidant Enzyme Expression ARE->AntioxidantEnzymes Inflammation Reduced Inflammation NFkB->Inflammation CellRegulation Cellular Regulation MAPK->CellRegulation

Caption: Astaxanthin's modulation of key cellular signaling pathways.

Lutein Signaling Pathways

Lutein is also known to modulate key signaling pathways related to oxidative stress and inflammation:

  • Nrf2 Pathway: Similar to astaxanthin, lutein can activate the Nrf2 pathway, leading to an enhanced antioxidant defense system in cells.

  • NF-κB Pathway: Lutein has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of inflammatory mediators.

Lutein_Signaling cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Lutein Lutein Nrf2 Nrf2 Activation Lutein->Nrf2 NFkB NF-κB Inhibition Lutein->NFkB AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory

Caption: Lutein's influence on Nrf2 and NF-κB signaling pathways.

Conclusion

References

A Comparative Guide to the In Vivo Bioavailability and Metabolism of Astaxanthin, the Precursor to Astacene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo bioavailability and metabolism of various forms of astaxanthin. While the initial topic of interest was astacene, it is crucial to understand that this compound is an oxidation product of astaxanthin and is not typically studied in vivo. Therefore, this guide focuses on astaxanthin, its scientifically researched precursor, offering valuable insights for researchers investigating the therapeutic potential of these related carotenoids.

Astaxanthin, a potent antioxidant, is readily converted to this compound through oxidation, particularly in alkaline conditions with the presence of oxygen. This relationship underscores the importance of studying astaxanthin's in vivo fate to indirectly understand the potential systemic exposure to its oxidized form, this compound.

Comparative Bioavailability of Astaxanthin Formulations

The oral bioavailability of astaxanthin is generally low due to its lipophilic nature. To enhance its absorption, various formulations have been developed and studied. The following tables summarize key pharmacokinetic parameters from in vivo studies in rats and humans, comparing different astaxanthin formulations.

Table 1: Comparative Pharmacokinetics of Astaxanthin Formulations in Rats

FormulationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Animal ModelReference
Free Astaxanthin100 mg/kg~0.25~8~3.5Rats[1]
Astaxanthin NanoemulsionNot SpecifiedHigher than macroemulsion and oil solutionNot SpecifiedHigher than macroemulsion and oil solutionRats[2][3]
Non-saponified AstaxanthinNot Specified---Rats[4]
Saponified AstaxanthinNot Specified---Rats[4]

Table 2: Comparative Pharmacokinetics of Astaxanthin Formulations in Humans

FormulationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Study PopulationReference
Native Astaxanthin8 mg3.868.5-Healthy Male Volunteers[5][6][7]
Micellar Astaxanthin8 mg7.213.67-Healthy Male Volunteers[5][6][7]
Lipid-based Formulation A40 mg~0.1~10~1.5Healthy Male Volunteers
Lipid-based Formulation B40 mg~0.2~8~3.0Healthy Male Volunteers
Lipid-based Formulation C40 mg~0.15~9~2.0Healthy Male Volunteers

Table 3: Bioavailability of Astaxanthin Isomers in Mice

IsomerAdministrationKey FindingsAnimal ModelReference
(all-E)-astaxanthinOral & IVLower oral bioavailability compared to (13Z)-astaxanthin.ICR Male Mice[8]
(9Z)-astaxanthinOral & IVRapid elimination and extensive in vivo isomerization.ICR Male Mice[8]
(13Z)-astaxanthinOral & IVSuperior systemic exposure, hepatic accumulation, and higher oral bioavailability.ICR Male Mice[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols employed in the in vivo assessment of astaxanthin bioavailability and metabolism.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Housing: Animals are housed in controlled environments with standard diet and water ad libitum.

  • Drug Administration: Astaxanthin formulations are typically administered orally via gavage. Intravenous administration is used to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the tail vein or via cannulation at predetermined time points post-dosing.

  • Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of astaxanthin and its metabolites are quantified using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as Cmax, Tmax, and AUC.

In Vivo Metabolism Study in Rats
  • Animal Model and Dosing: Similar to pharmacokinetic studies.

  • Sample Collection: In addition to blood, tissues such as the liver, kidney, and intestine are collected at the end of the study. Urine and feces may also be collected over a specified period.

  • Metabolite Identification: Samples are processed and analyzed using LC-MS/MS to identify and quantify astaxanthin metabolites.

  • Enzyme Identification: In vitro studies using liver microsomes or hepatocytes can be conducted to identify the cytochrome P450 (CYP) enzymes responsible for metabolism.

In Vivo Metabolism of Astaxanthin

In vivo studies in rats have shown that astaxanthin is metabolized in the liver. The primary metabolic pathway involves the oxidation of the ionone ring.

Identified Metabolites:
  • 3-hydroxy-4-oxo-β-ionone: A major metabolite identified in rat hepatocytes.

  • 3-hydroxy-4-oxo-7,8-dihydro-β-ionone: A reduced form of the primary metabolite.

These metabolites are often found conjugated with glucuronic acid, facilitating their excretion.

Visualizing Experimental Workflows and Metabolic Pathways

To provide a clearer understanding of the processes involved in astaxanthin research, the following diagrams illustrate a typical experimental workflow for an in vivo bioavailability study and the known metabolic pathway of astaxanthin.

experimental_workflow cluster_preclinical Preclinical In Vivo Bioavailability Study cluster_analytical Analytical Phase cluster_data_analysis Data Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization Period animal_model->acclimatization formulation_prep Astaxanthin Formulation Preparation acclimatization->formulation_prep dosing Oral Gavage or IV Injection formulation_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage extraction Astaxanthin Extraction from Plasma sample_storage->extraction hplc_analysis HPLC-UV/MS Analysis extraction->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition pk_modeling Pharmacokinetic Modeling (Non-compartmental) data_acquisition->pk_modeling parameter_calculation Calculation of Cmax, Tmax, AUC pk_modeling->parameter_calculation statistical_analysis Statistical Analysis parameter_calculation->statistical_analysis report Results Interpretation & Reporting statistical_analysis->report

Caption: Experimental workflow for an in vivo astaxanthin bioavailability study.

metabolic_pathway astaxanthin Astaxanthin metabolite1 3-hydroxy-4-oxo-β-ionone astaxanthin->metabolite1 Hepatic Metabolism (Oxidation) metabolite2 3-hydroxy-4-oxo-7,8-dihydro-β-ionone metabolite1->metabolite2 Reduction conjugation Glucuronide Conjugation metabolite1->conjugation metabolite2->conjugation excretion Excretion conjugation->excretion

Caption: In vivo metabolic pathway of astaxanthin in rats.

References

Confirming the Identity of Astacene: A Comparative Guide to Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of carotenoids like astacene is paramount. This guide provides a comprehensive comparison of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the unambiguous confirmation of this compound's identity. Alternative and complementary methods, including High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Raman Spectroscopy, are also discussed, supported by experimental data and detailed protocols.

This compound (3,3'-dihydroxy-2,3,2',3'-tetradehydro-β,β-carotene-4,4'-dione) is a red keto-carotenoid pigment and a common oxidation product of astaxanthin. Its structural similarity to astaxanthin and other carotenoids necessitates robust analytical methods for its precise identification and differentiation. This guide outlines the application of NMR and mass spectrometry as primary tools for structural elucidation, offering a comparative analysis of their strengths and data outputs.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data obtained from NMR and mass spectrometry for the identification of this compound and its closely related precursor, astaxanthin. Note that while extensive data is available for astaxanthin, specific experimental data for this compound is less common in publicly available literature. The provided this compound data is based on general knowledge of carotenoid spectroscopy and should be confirmed with certified standards.

Technique Parameter This compound (Expected) Astaxanthin (Reference) Citation
¹H NMR Chemical Shift (δ) of olefinic protons~6.0 - 7.0 ppm~6.17 - 6.24 ppm[1]
Chemical Shift (δ) of methyl protons~1.8 - 2.2 ppm~1.98 - 2.01 ppm[2]
¹³C NMR Chemical Shift (δ) of carbonyl carbons~190 - 200 ppm~198 ppm[3]
Chemical Shift (δ) of olefinic carbons~120 - 160 ppm~125 - 160 ppm[3]
Mass Spec. Molecular Ion [M]⁺• (m/z)592.35596.38[4][5]
Key Fragment Ion (m/z)Further fragmentation[M+H-18]⁺ (579), [M+H-92]⁺ (505)[6]
HPLC-DAD Retention Time (min)Varies with methodVaries with method[7]
λmax (nm)~470 - 490 nm~474 - 480 nm[7]
Raman Spec. Key Bands (cm⁻¹)~1006, 1157, 1518 cm⁻¹~1008, 1158, 1520 cm⁻¹[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the analysis of carotenoids like this compound using the discussed techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Sample Preparation:

  • Isolate and purify the this compound sample, typically using High-Performance Liquid Chromatography (HPLC).[6]

  • Dry the purified sample completely under a stream of nitrogen.

  • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

Instrumentation and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify the types and number of protons and their neighboring environments.

    • ¹³C NMR: To identify the types of carbon atoms (e.g., C=O, C=C, C-C, C-H).

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation:

  • The purified this compound sample from HPLC can be directly infused or injected into the mass spectrometer.

  • The sample is typically dissolved in a suitable solvent (e.g., methanol/chloroform mixture).

Instrumentation and Parameters:

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography system (LC-MS).[4]

  • Analysis Modes:

    • Full Scan MS: To determine the molecular weight of the parent ion.

    • Tandem MS (MS/MS): To induce fragmentation of the parent ion and analyze the resulting fragment ions, providing structural information.[6]

High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD)

Objective: To separate this compound from other compounds and obtain its UV-Vis absorption spectrum.

Sample Preparation:

  • Extract the carotenoids from the sample matrix using a suitable solvent (e.g., acetone, hexane, or a mixture).

  • Filter the extract to remove any particulate matter.

Instrumentation and Parameters:

  • Instrument: An HPLC system with a C18 or C30 reverse-phase column and a Diode-Array Detector.

  • Mobile Phase: A gradient of solvents is typically used, for example, a mixture of methanol, methyl-tert-butyl ether, and water.

  • Detection: The DAD is set to scan a range of wavelengths (e.g., 200-600 nm) to capture the full UV-Vis spectrum of the eluting compounds. The characteristic absorption maximum (λmax) of this compound is used for its identification.[7]

Raman Spectroscopy

Objective: To obtain a vibrational fingerprint of the molecule, particularly sensitive to the conjugated polyene chain.

Sample Preparation:

  • The purified this compound sample can be analyzed as a solid or in solution.

Instrumentation and Parameters:

  • Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Analysis: The laser is focused on the sample, and the scattered light is collected and analyzed. The resulting Raman spectrum shows characteristic peaks corresponding to the vibrational modes of the molecule. For carotenoids, the most intense peaks are associated with the C=C and C-C stretching vibrations of the polyene chain.[9]

Mandatory Visualization

To aid in understanding the experimental workflow and structural relationships, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Confirmation Sample Sample Containing this compound Extraction Solvent Extraction Sample->Extraction Purification HPLC Purification Extraction->Purification HPLC_DAD HPLC-DAD Extraction->HPLC_DAD NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, MS/MS) Purification->MS Raman Raman Spectroscopy Purification->Raman Structure Structural Elucidation NMR->Structure MS->Structure Identity Identity Confirmation HPLC_DAD->Identity Raman->Identity Structure->Identity

Experimental workflow for this compound identification.

Astacene_Structure cluster_structure This compound Structure cluster_fragments Potential Mass Spectrometry Fragments This compound M [M]⁺• m/z = 592 F1 Loss of CH₃ M->F1 F2 Loss of H₂O M->F2 F3 Cleavage of polyene chain M->F3

This compound structure and potential MS fragments.

References

Safety Operating Guide

Personal protective equipment for handling Astacene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Astacene, also known as β,β-Carotene-3,3',4,4'-tetrone. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[1] The recommended PPE is summarized in the table below.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or safety glasses with side-shields.To protect against dust particles and potential splashes.[2][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat. Fire/flame resistant and impervious clothing may also be required.To prevent skin contact with the chemical.[2][3][5][6] It is advisable to consult the glove manufacturer's compatibility chart.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation occurs. Under normal use with adequate ventilation, it may not be required.To prevent inhalation of dust particles.[2][4]

Experimental Protocols: Handling and Disposal

Engineering Controls:

  • Work in a well-ventilated area, preferably within a designated chemical fume hood.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible.[7]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is inspected for integrity and is worn correctly.

  • Weighing and Transfer:

    • Avoid the formation of dust.[2]

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • General Handling:

    • Avoid contact with skin and eyes.[2]

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory area.

Disposal Plan:

  • Waste Collection: Collect all this compound waste, including contaminated PPE and absorbent materials, in a sealed and properly labeled container.

  • Disposal: Dispose of all waste in accordance with local, regional, national, and international regulations.[6]

    • Do not dispose of this compound down the drain or with general laboratory trash.[6]

    • Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.[6]

Logical Workflow for PPE Selection and Disposal

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_operation Operation cluster_disposal Disposal start Start: Handling this compound assess_task Assess Task Requirements start->assess_task eye_protection Select Eye Protection: Safety Goggles/Glasses assess_task->eye_protection skin_protection Select Skin Protection: Gloves & Lab Coat assess_task->skin_protection respiratory_protection Evaluate Need for Respiratory Protection assess_task->respiratory_protection don_ppe Don PPE Correctly respirator_needed Use Full-Face Respirator respiratory_protection->respirator_needed High Exposure Risk no_respirator Proceed with Adequate Ventilation respiratory_protection->no_respirator Low Exposure Risk handle_this compound Perform Handling Procedure don_ppe->handle_this compound doff_ppe Doff PPE Carefully handle_this compound->doff_ppe collect_waste Collect Contaminated PPE and Waste doff_ppe->collect_waste seal_container Seal in Labeled Container collect_waste->seal_container contact_ehs Contact EH&S for Disposal seal_container->contact_ehs end End of Process contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.